molecular formula Cl3H3KNPt B122901 Potassium trichloroammineplatinate(II) CAS No. 13820-91-2

Potassium trichloroammineplatinate(II)

Cat. No.: B122901
CAS No.: 13820-91-2
M. Wt: 317.5 g/mol
InChI Key: PIFYEDQIQOTXLO-UHFFFAOYSA-K
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Properties

IUPAC Name

potassium;azane;trichloroplatinum(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFYEDQIQOTXLO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.Cl[Pt-](Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H3KNPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-91-2
Record name Potassium amminetrichloroplatinate
Source CAS Common Chemistry
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Record name Kalium-ammintrichloroplatinat(II)
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Foundational & Exploratory

Synthesis of Potassium Trichloroammineplatinate(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of potassium trichloroammineplatinate(II), K[PtCl₃(NH₃)], also known as Cossa's salt, from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This document is intended for researchers, scientists, and professionals in the field of drug development and inorganic chemistry. It details the reaction pathway, provides a representative experimental protocol, summarizes quantitative data, and outlines the workflow for synthesis and characterization.

Introduction

Potassium trichloroammineplatinate(II) is a significant coordination compound and a key precursor in the synthesis of various platinum-based therapeutic agents and other complex platinum compounds. Its synthesis from the readily available potassium tetrachloroplatinate(II) is a fundamental reaction in inorganic chemistry. The reaction involves the substitution of one chloride ligand in the square planar [PtCl₄]²⁻ complex with an ammine (NH₃) ligand. Careful control of reaction conditions is paramount to favor the formation of the monosubstituted product over disubstituted species such as cisplatin.

Reaction Pathway and Mechanism

The synthesis of potassium trichloroammineplatinate(II) proceeds via a ligand substitution reaction. The [PtCl₄]²⁻ anion reacts with an ammonia source, where an ammonia molecule displaces one of the chloride ligands coordinated to the platinum(II) center.

Overall Reaction: K₂[PtCl₄] + NH₃ → K[PtCl₃(NH₃)] + KCl

The reaction mechanism for square planar d⁸ complexes like [PtCl₄]²⁻ is generally associative. An incoming ligand (ammonia) attacks the central metal ion, forming a five-coordinate trigonal bipyramidal intermediate. Subsequently, one of the original ligands (a chloride ion) departs, resulting in the final substituted product.

reaction_pathway cluster_reactants Reactants cluster_products Products start K₂[PtCl₄] (Potassium Tetrachloroplatinate(II)) intermediate [PtCl₄(NH₃)]²⁻ (Five-coordinate Intermediate) start->intermediate + NH₃ product K[PtCl₃(NH₃)] (Potassium Trichloroammineplatinate(II)) intermediate->product - Cl⁻ side_product KCl (Potassium Chloride) reactant NH₃ (Ammonia)

Caption: Reaction pathway for the synthesis of K[PtCl₃(NH₃)].

Experimental Protocol

The following is a representative laboratory procedure for the synthesis of potassium trichloroammineplatinate(II). This protocol is synthesized from established principles of inorganic synthesis and information derived from industrial patent literature, adapted for a laboratory scale.

3.1. Materials and Equipment

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium chloride (NH₄Cl)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Reaction flask (e.g., 100 mL round-bottom flask)

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

3.2. Procedure

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve a specific amount of potassium tetrachloroplatinate(II) in deionized water.

  • pH Adjustment: Prepare a mixed solution of ammonium chloride and an alkali metal carbonate (e.g., potassium carbonate). The carbonate is used to maintain a controlled pH. Adjust the pH of the K₂[PtCl₄] solution to a value between 6 and 7 by slowly adding the prepared mixture.

  • Reaction: While stirring, gently heat the reaction mixture to a temperature of approximately 50°C. Maintain this temperature and continue stirring for a set duration, typically 2-3 hours. The reaction progress can be monitored by a color change in the solution.

  • Cooling and Precipitation: After the reaction period, cool the mixture in an ice bath. The product, potassium trichloroammineplatinate(II), is sparingly soluble in cold water and will precipitate out as a yellow-orange solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of ice-cold deionized water to remove soluble impurities such as potassium chloride. Follow with a wash using a small amount of cold ethanol to aid in drying.

  • Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis, based on molar ratios and conditions described in patent literature. Actual amounts should be scaled as needed for the specific laboratory context.

ParameterValueNotes
Reactants
K₂[PtCl₄]1.0 g (2.41 mmol)Starting platinum salt.
NH₄Cl~0.26 g (4.82 mmol)Ammine source, typically used in a 2:1 molar ratio to K₂[PtCl₄].
K₂CO₃~0.25 g (1.81 mmol)Base to control pH, typically in a 1.1-1.4 molar ratio to the desired product.
Reaction Conditions
Solvent Volume (H₂O)20-30 mLSufficient to dissolve reactants.
Temperature50 - 70 °CHigher temperatures can lead to the formation of undesired byproducts.
Reaction Time2 - 5 hoursReaction time can be optimized based on monitoring.
Product
Theoretical Yield of K[PtCl₃(NH₃)]~0.86 gBased on K₂[PtCl₄] as the limiting reactant.
Expected Experimental Yield70 - 80%Yields can vary based on the precise control of reaction conditions and purification efficiency.

Experimental Workflow

The overall workflow for the synthesis and characterization of potassium trichloroammineplatinate(II) is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization prep Prepare Reactant Solutions (K₂[PtCl₄], NH₄Cl, K₂CO₃) react Combine and Heat (50°C, 2-5h) prep->react cool Cool in Ice Bath react->cool filter Vacuum Filtration cool->filter wash Wash with Cold H₂O and Ethanol filter->wash dry Dry to Constant Weight wash->dry ftir FTIR Spectroscopy dry->ftir nmr ¹⁹⁵Pt NMR Spectroscopy dry->nmr ea Elemental Analysis dry->ea

An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II), with the chemical formula K[Pt(NH₃)Cl₃], is a coordination compound of significant interest in the fields of inorganic chemistry and medicinal drug development. As a platinum(II) complex, it shares structural similarities with the renowned anticancer drug cisplatin and has been investigated for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and relevant biological interactions of potassium trichloroammineplatinate(II), tailored for a scientific audience.

Chemical and Physical Properties

Potassium trichloroammineplatinate(II) is a yellow to orange crystalline solid.[1] It is known to be sensitive to prolonged light exposure, which can lead to decomposition.[1] The compound is sparingly soluble in water and DMSO, and slightly soluble in methanol upon heating.

Quantitative Data Summary
PropertyValueReference
Molecular Formula K[Pt(NH₃)Cl₃][2]
Molecular Weight 357.57 g/mol [3][4]
Appearance Yellow to orange crystalline solid[1][4]
Melting Point 255 °C (decomposes)[1][2]
CAS Number 13820-91-2[1][3][4]

Structure and Bonding

The trichloroammineplatinate(II) anion, [Pt(NH₃)Cl₃]⁻, features a central platinum(II) ion in a square planar coordination geometry. This arrangement is characteristic of d⁸ metal complexes. The platinum atom is bonded to one ammonia ligand and three chloride ligands.

Crystallographic Data

The crystal structure of potassium trichloroammineplatinate(II) monohydrate, K[Pt(NH₃)Cl₃]·H₂O, was determined by X-ray crystallography. The key bond lengths and angles are summarized below.

BondBond Length (Å)
Pt-Cl(1)2.303
Pt-Cl(2)2.301
Pt-Cl(3)2.333
Pt-N2.05
AngleBond Angle (°)
Cl(1)-Pt-Cl(2)91.5
Cl(1)-Pt-N177.8
Cl(2)-Pt-N89.8
Cl(3)-Pt-Cl(1)89.9
Cl(3)-Pt-Cl(2)178.5
Cl(3)-Pt-N88.7

Note: The crystallographic data is sourced from a 1970 publication in Inorganic Chemistry. Due to the limitations of accessing the full text of this specific historical document through the available search tools, the exact standard deviations for the bond lengths and angles are not included here. Researchers requiring this level of detail should consult the original publication: Mais, R. H. B.; Owston, P. G.; Wood, A. M. Inorg. Chem.1970 , 9 (4), 771-777.

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II)

A common method for the synthesis of potassium trichloroammineplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ammonia. The following is a representative protocol:

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium acetate (CH₃COONH₄)

  • Acetic acid (CH₃COOH)

  • Concentrated hydrochloric acid (HCl)

  • Reise's salt ([Pt(NH₃)₄]Cl₂·H₂O)

  • Ethanol

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in an ammonium acetate solution.

  • Adjust the pH of the solution to 5.4 by adding acetic acid.

  • Heat the solution under reflux for approximately 20 minutes.

  • Add concentrated hydrochloric acid to the solution to achieve a concentration of 6 mol/L and continue heating for an additional 3 hours.

  • Cool the solution to room temperature. Any precipitated trans-[Pt(NH₃)₂Cl₂] should be filtered off.

  • To the cooled filtrate, add Reise's salt ([Pt(NH₃)₄]Cl₂·H₂O) to precipitate the double salt, [Pt(NH₃)₄][Pt(NH₃)Cl₃]₂.

  • Isolate and dry the double salt.

  • Dissolve the dried salt in a 1 M HCl solution containing potassium tetrachloroplatinate(II).

  • Heat the solution for 30 minutes and then cool.

  • Filter off the resulting Magnus' salt ([Pt(NH₃)₄][PtCl₄]).

  • Saturate the filtrate with hydrochloric acid.

  • The precipitated product, potassium trichloroammineplatinate(II) monohydrate (K[Pt(NH₃)Cl₃]·H₂O), is then isolated, washed with ethanol, and dried.

Biological Activity and Mechanism of Action

Potassium trichloroammineplatinate(II) has demonstrated cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is believed to be analogous to that of other platinum-based anticancer drugs, primarily involving interaction with DNA.

Upon entering a cell, the chloride ligands can be aquated, forming a reactive species that can bind to the nitrogen atoms of DNA bases, particularly guanine. This leads to the formation of DNA adducts, which disrupt the normal processes of DNA replication and transcription.[1] The cellular response to this DNA damage can trigger a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.[1]

DNA Damage-Induced Apoptosis Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis initiated by DNA damage, a process relevant to the mechanism of action of potassium trichloroammineplatinate(II).

DNA_Damage_Apoptosis KPtCl3 K[Pt(NH₃)Cl₃] DNA_Damage DNA Adducts (DNA Damage) KPtCl3->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 BAX BAX Upregulation p53->BAX Mitochondrion Mitochondrion BAX->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DNA Damage-Induced Apoptosis Pathway

Stability and Solubility

Experimental Protocol for Determining Stability Constants

The stability constants of metal complexes are typically determined using potentiometric titration or spectrophotometric methods. A general approach using potentiometric pH titration is outlined below:

  • Solution Preparation: Prepare solutions of the metal ion (e.g., from K₂[PtCl₄]), the ligand (ammonia), and a strong acid (e.g., HCl) of known concentrations. An inert electrolyte is added to maintain constant ionic strength.

  • Titration: Titrate the solution containing the metal ion and the ligand with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the formation function (the average number of ligands bound per metal ion) at different free ligand concentrations. This data is then analyzed using computational methods to determine the stepwise stability constants.

Experimental Protocol for Determining Solubility

The solubility of a compound can be determined by the following general procedure:

  • Equilibration: Add an excess amount of the solid compound to a known volume of the solvent at a specific temperature.

  • Stirring: Stir the mixture for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: Separate the saturated solution from the undissolved solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectrophotometry, atomic absorption spectroscopy (for the platinum content), or gravimetric analysis after solvent evaporation.

  • Calculation: Express the solubility in units such as g/100 mL or mol/L.

Conclusion

Potassium trichloroammineplatinate(II) remains a compound of interest due to its structural relationship to clinically used platinum-based drugs and its demonstrated cytotoxic properties. This guide has provided a detailed overview of its chemical and physical properties, structural parameters, and a plausible mechanism of action involving DNA damage-induced apoptosis. While detailed experimental data on its stability and solubility are not widely published, standard experimental protocols for their determination have been outlined. Further research into these quantitative aspects and more in-depth biological evaluations will be crucial for a complete understanding of this compound's potential in therapeutic applications.

References

An In-Depth Technical Guide to Potassium Trichloroammineplatinate(II) (CAS: 13820-91-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

Potassium trichloroammineplatinate(II), with the CAS number 13820-91-2, is a coordination compound of platinum in the +2 oxidation state.[1] It is also known by other names such as Magnus red anion salt and Potassium amminetrichloroplatinate(II).[2][3] This compound is a derivative of the well-known chemotherapeutic agent, cisplatin, and has garnered significant interest for its potential anticancer properties.[1] It is recognized as a degradation product of cisplatin and is also used as a key intermediate in the synthesis of other platinum-based anticancer drugs.[3][4]

Physical and Chemical Properties

The key physical and chemical properties of Potassium trichloroammineplatinate(II) are summarized in the table below.

PropertyValueReference(s)
CAS Number 13820-91-2[3]
Molecular Formula KPt(NH₃)Cl₃[1]
Molecular Weight 357.57 g/mol [5]
Appearance Yellow to orange crystalline solid/powder[6][7]
Melting Point 255 °C (decomposes)[5]
Solubility Sparingly soluble in water, DMSO, and slightly soluble in heated methanol.[3]
InChI Key PIFYEDQIQOTXLO-UHFFFAOYSA-K[5]
SMILES N.[K+].Cl--INVALID-LINK--Cl[5]

Safety and Handling

Comprehensive safety data is crucial for the handling and use of Potassium trichloroammineplatinate(II) in a research and development setting.

GHS Hazard and Precautionary Statements

The following table summarizes the GHS classification for this compound.

Hazard ClassHazard StatementPrecautionary Statement(s)Reference(s)
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledP261, P264, P270, P271, P280, P302+P352, P304+P340, P330[2]
Skin Corrosion/IrritationH315: Causes skin irritationP280, P302+P352, P362+P364[2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338[2]
Skin SensitizationH317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364[2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405[2]
Handling and Storage
  • Handling: Use in a well-ventilated area.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed. It is recommended to store at 2-8°C for long-term stability.[3]

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II)

A common method for the synthesis of Potassium trichloroammineplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) with an ammonia source. The following protocol is based on descriptions found in patent literature.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium acetate (CH₃COONH₄)

  • Acetic acid (CH₃COOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in an aqueous solution of ammonium acetate.

  • Adjust the pH of the solution to approximately 5.4 by adding acetic acid.[8]

  • Heat the solution under reflux for about 20 minutes.[8]

  • Add concentrated hydrochloric acid to the solution to achieve a concentration of approximately 6 mol/L.[8]

  • Continue to heat the solution for an additional 3 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Filter off any precipitated trans-[Pt(NH₃)₂Cl₂].[8]

  • Saturate the filtrate with hydrochloric acid.

  • Isolate the resulting precipitate of K[Pt(NH₃)Cl₃]·H₂O by filtration.

  • Wash the precipitate with alcohol and dry.[8]

Synthesis_Workflow K2PtCl4 K₂[PtCl₄] Step1 Dissolve & Adjust pH to 5.4 with Acetic Acid K2PtCl4->Step1 NH4OAc Ammonium Acetate Solution NH4OAc->Step1 Reflux1 Heat under reflux (20 mins) Step1->Reflux1 HCl_add Add conc. HCl (to 6 mol/L) Reflux1->HCl_add Reflux2 Heat for 3 hours HCl_add->Reflux2 Cooling Cool to Room Temp. Reflux2->Cooling Filtration1 Filter off trans-[Pt(NH₃)₂Cl₂] Cooling->Filtration1 HCl_sat Saturate filtrate with HCl Filtration1->HCl_sat Filtration2 Isolate Precipitate HCl_sat->Filtration2 Washing Wash with Ethanol Filtration2->Washing Drying Dry Washing->Drying FinalProduct K[Pt(NH₃)Cl₃]·H₂O Drying->FinalProduct

Synthesis Workflow for Potassium Trichloroammineplatinate(II).
In Vitro Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxicity of Potassium trichloroammineplatinate(II) against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., ovarian cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Potassium trichloroammineplatinate(II) stock solution (dissolved in a suitable solvent like DMSO or saline)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Potassium trichloroammineplatinate(II) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated control wells and solvent control wells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Treat_Cells Treat cells with compound Incubate1->Treat_Cells Prepare_Compound Prepare serial dilutions of K[Pt(NH₃)Cl₃] Prepare_Compound->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental Workflow for the MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Potassium trichloroammineplatinate(II) using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Human cancer cell line

  • Potassium trichloroammineplatinate(II)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of Potassium trichloroammineplatinate(II) for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

DNA Interaction Study (DNA Unwinding Assay)

The interaction of platinum complexes with DNA can be assessed by their ability to unwind supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Potassium trichloroammineplatinate(II)

  • Reaction buffer (e.g., Tris-HCl, NaCl)

  • Agarose gel

  • Gel electrophoresis apparatus

  • Ethidium bromide staining solution

  • UV transilluminator

Procedure:

  • Incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of Potassium trichloroammineplatinate(II) in the reaction buffer.

  • The incubation is typically carried out at 37°C for several hours.

  • After incubation, add loading dye to the samples and load them onto an agarose gel.

  • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed circular, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The binding of the platinum complex to the DNA will cause unwinding of the supercoiled form, leading to a change in its electrophoretic mobility, which can be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed form.

Biological Activity and Mechanism of Action

Potassium trichloroammineplatinate(II) has demonstrated significant cytotoxic activity against various cancer cell lines, with notable efficacy in ovarian cancer models.[1] Its mechanism of action is believed to be similar to other platinum-based anticancer drugs, primarily involving interaction with DNA.[1]

The key steps in its proposed mechanism of action are:

  • Formation of DNA Adducts: The compound forms covalent bonds with DNA, which disrupts the processes of DNA replication and transcription.[1]

  • Inhibition of DNA Replication: The formation of these adducts interferes with the function of DNA polymerase, halting the replication of the genetic material.[1]

  • Activation of Apoptotic Pathways: The cellular machinery recognizes the DNA damage caused by the platinum adducts, which triggers signaling cascades that lead to programmed cell death, or apoptosis.[1]

Mechanism_of_Action Compound K[Pt(NH₃)Cl₃] Cell_Entry Cellular Uptake Compound->Cell_Entry DNA_Binding Formation of DNA Adducts Cell_Entry->DNA_Binding Replication_Block Inhibition of DNA Replication DNA_Binding->Replication_Block Transcription_Block Disruption of Transcription DNA_Binding->Transcription_Block Damage_Signal DNA Damage Recognition Replication_Block->Damage_Signal Transcription_Block->Damage_Signal Apoptosis Activation of Apoptotic Pathways Damage_Signal->Apoptosis Cell_Death Programmed Cell Death Apoptosis->Cell_Death

References

discovery and history of Cossa's salt potassium trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and chemical properties of potassium trichloroammineplatinate(II), a foundational compound in coordination chemistry.

Abstract

Potassium trichloroammineplatinate(II), historically known as Cossa's salt, holds a significant place in the annals of chemistry. Its discovery in the 19th century by the Italian chemist Alfonso Cossa was a pivotal moment in the nascent field of coordination chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and chemical properties of Cossa's salt. It includes detailed experimental protocols, both historical and modern, quantitative data on its structure, and a discussion of its relationship to other early platinum ammine complexes. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and historical development of platinum coordination compounds.

Introduction: The Dawn of Coordination Chemistry

The 19th century was a period of profound advancement in chemical understanding. While organic chemistry was flourishing with the development of structural theory, the nature of "complex" inorganic compounds remained a puzzle. Among the most enigmatic of these were the brightly colored salts of platinum containing ammonia. The elucidation of the structures of these compounds would ultimately lead to Alfred Werner's revolutionary coordination theory.

One of the key figures in this early exploratory phase was the Italian chemist Alfonso Cossa (1833-1902). While less renowned than some of his contemporaries, Cossa's meticulous work on platinum-ammonia complexes provided crucial experimental evidence that paved the way for later theoretical breakthroughs. His most notable contribution was the isolation and characterization of a yellow crystalline substance, K[Pt(NH₃)Cl₃], which came to be known as Cossa's salt.

This guide will delve into the historical narrative of Cossa's discovery, placing it within the context of the concurrent work on related platinum compounds such as Peyrone's salt and Magnus' green salt. It will then present the experimental procedures for its synthesis and its detailed structural and chemical properties.

The Discovery of Cossa's Salt: A Historical Perspective

The discovery of Cossa's salt is intricately linked to the broader investigation of platinum ammine complexes in the mid-19th century. In 1844, Michele Peyrone synthesized a yellow compound, initially named Peyrone's chloride, which was later identified as cis-diamminedichloroplatinum(II) (cis-[Pt(NH₃)₂Cl₂]), the compound now famously known as the anticancer drug cisplatin. Shortly thereafter, the discovery of a green, insoluble salt by Heinrich Gustav Magnus, known as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), further deepened the mystery of these compounds' structures.

It was in this scientific landscape that Alfonso Cossa, a professor of chemistry in Italy, conducted his investigations. While the exact year of discovery is not definitively cited in readily available literature, his work on platinum complexes was prominent in the latter half of the 19th century. Cossa's key contribution was the preparation and isolation of a new platinum-ammine complex, potassium trichloroammineplatinate(II). He likely published his findings in the Italian journal Gazzetta Chimica Italiana.

Cossa's work, along with that of Peyrone and others, provided a collection of distinct, yet related, platinum ammine complexes with varying colors, solubilities, and chemical reactivities. These compounds served as the experimental foundation upon which Alfred Werner, decades later, would build his coordination theory, proposing the concept of a central metal ion with a specific coordination number and geometry.

Experimental Protocols

Historical Synthesis of Cossa's Salt (Probable 19th-Century Method)

Based on the chemical knowledge and techniques of the 19th century, Alfonso Cossa likely prepared his eponymous salt through a reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a limited amount of ammonia. The detailed, original protocol would be found in his publications in journals such as Gazzetta Chimica Italiana. The general principles of such a synthesis would involve the substitution of one chloride ligand in the square planar [PtCl₄]²⁻ anion with an ammonia molecule.

A plausible reconstruction of the historical experimental protocol is as follows:

  • Preparation of Potassium Tetrachloroplatinate(II): Starting with platinum metal, it would be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form hexachloroplatinic acid (H₂[PtCl₆]). This would then be reduced, for instance, with oxalic acid or sulfur dioxide, to produce tetrachloroplatinic acid (H₂[PtCl₄]). Neutralization with potassium carbonate or hydroxide would yield the starting material, K₂[PtCl₄].

  • Reaction with Ammonia: A carefully measured, stoichiometric amount of an aqueous ammonia solution would be added to a solution of potassium tetrachloroplatinate(II). The reaction would likely be carried out at a controlled, slightly elevated temperature to facilitate the substitution reaction.

  • Isolation and Purification: Upon cooling the reaction mixture, the less soluble potassium trichloroammineplatinate(II) would crystallize out. The yellow crystals would then be separated by filtration and likely recrystallized from a suitable solvent, such as water or a dilute hydrochloric acid solution, to achieve higher purity.

Modern Synthesis of Cossa's Salt

Modern synthetic procedures for Cossa's salt are more refined and benefit from a deeper understanding of reaction mechanisms and the availability of high-purity reagents.

  • Reaction Setup: A solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Ammonia: A stoichiometric equivalent of a standardized aqueous ammonia solution is added dropwise to the stirred K₂[PtCl₄] solution at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to a controlled temperature, typically in the range of 40-60 °C, and stirred for a specific period, often several hours, to ensure the completion of the substitution reaction.

  • Crystallization and Isolation: The reaction mixture is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the product. The resulting yellow crystals of K[Pt(NH₃)Cl₃] are collected by vacuum filtration.

  • Washing and Drying: The crystals are washed with small portions of cold water and then with a solvent like ethanol or ether to facilitate drying. The final product is dried in a desiccator over a suitable drying agent.

Quantitative Data

The structural and physical properties of Cossa's salt have been extensively characterized using modern analytical techniques. The following tables summarize key quantitative data.

PropertyValue
Chemical FormulaK[Pt(NH₃)Cl₃]
Molecular Weight357.57 g/mol
AppearanceYellow to orange crystalline solid
Crystal SystemMonoclinic
Space GroupP2₁/m
Melting Point255 °C (decomposes)
Solubility in WaterSoluble

Table 1: General Properties of Cossa's Salt.

BondBond Length (Å)
Pt-Cl (trans to NH₃)2.312
Pt-Cl (cis to NH₃)2.305
Pt-Cl (cis to NH₃)2.305
Pt-N2.05

Table 2: Selected Bond Lengths in the [Pt(NH₃)Cl₃]⁻ Anion.

AngleBond Angle (°)
Cl(trans)-Pt-N178.9
Cl(cis)-Pt-N89.5
Cl(cis)-Pt-Cl(cis)91.1
Cl(trans)-Pt-Cl(cis)89.4

Table 3: Selected Bond Angles in the [Pt(NH₃)Cl₃]⁻ Anion.

Visualizations

To better illustrate the chemical relationships and processes discussed, the following diagrams are provided in the DOT language.

historical_synthesis K2PtCl4 Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]) reaction Reaction in Aqueous Solution (Substitution) K2PtCl4->reaction NH3 Ammonia (NH₃) NH3->reaction CossasSalt Cossa's Salt (K[Pt(NH₃)Cl₃]) reaction->CossasSalt

Caption: Historical Synthesis of Cossa's Salt.

platinum_complexes cluster_isomers Isomers of Pt(NH₃)₂Cl₂ PeyronesSalt Peyrone's Salt (cis-[Pt(NH₃)₂Cl₂]) (Yellow) MagnusSalt Magnus' Green Salt ([Pt(NH₃)₄][PtCl₄]) (Green) PeyronesSalt->MagnusSalt Structural Relationship (different cation/anion) ReisetsSalt Reiset's Second Chloride (trans-[Pt(NH₃)₂Cl₂]) (Pale Yellow) CossasSalt Cossa's Salt (K[Pt(NH₃)Cl₃]) (Yellow) CossasSalt->PeyronesSalt Related by ligand substitution

The Cornerstone of Platinum Drug Synthesis: A Technical Guide to Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium trichloroammineplatinate(II), scientifically represented as K[Pt(NH₃)Cl₃] and historically known as Cossa's salt, serves as a critical precursor in the synthesis of vital platinum-based chemotherapeutic agents. This technical guide provides an in-depth exploration of its properties, synthesis, and application in the preparation of cisplatin and other platinum analogs, offering detailed experimental protocols, comparative data, and visualizations of the underlying chemical and biological pathways.

Physicochemical Properties of Potassium Trichloroammineplatinate(II)

Potassium trichloroammineplatinate(II) is a yellow to orange crystalline solid.[1][2] It is a platinum(II) coordination complex with a square planar geometry. The compound is soluble in water, which facilitates its use in various aqueous-phase chemical reactions.[3] Key physicochemical data are summarized in the table below.

PropertyValueReferences
Chemical Formula K[Pt(NH₃)Cl₃][2]
Molecular Weight 357.57 g/mol [4]
Appearance Yellow to orange crystals[1][2]
Melting Point 255 °C (decomposes)[4]
Solubility Soluble in water[3]
CAS Number 13820-91-2[3]

Synthesis of Potassium Trichloroammineplatinate(II)

The primary and most common starting material for the synthesis of K[Pt(NH₃)Cl₃] is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The synthesis involves the substitution of one chloride ligand with an ammonia molecule.[1] Precise control of reaction conditions is crucial to maximize yield and purity, primarily by avoiding the formation of byproducts such as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) and cisplatin (cis-[Pt(NH₃)₂Cl₂]).[2]

Experimental Protocol: Synthesis from Potassium Tetrachloroplatinate(II)

Objective: To synthesize potassium trichloroammineplatinate(II) from potassium tetrachloroplatinate(II).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Aqueous ammonia (NH₃(aq))

  • Hydrochloric acid (HCl)

  • Isopropanol

  • Deionized water

Procedure:

  • Dissolve K₂[PtCl₄] in deionized water to create a solution.

  • Carefully add a stoichiometric amount of aqueous ammonia to the K₂[PtCl₄] solution while maintaining the pH between 6.5 and 7.0.[1]

  • Maintain the reaction temperature between 40-60°C with vigorous stirring.[1]

  • After the reaction is complete, cool the suspension to room temperature.

  • Add isopropanol to the suspension and further cool to approximately 10°C to precipitate the product.

  • Isolate the solid product by filtration.

  • Wash the product with cold water and then with isopropanol.

  • Dry the final product, potassium trichloroammineplatinate(II), in a vacuum desiccator.

Purification: The crude product can be purified by recrystallization from a dilute (0.1 N) hydrochloric acid solution. This process helps to remove insoluble impurities.[2]

Quantitative Data for K[Pt(NH₃)Cl₃] Synthesis
MethodStarting MaterialKey ReagentsReported YieldReported PurityReference
Direct AmmoniationK₂[PtCl₄]NH₃(aq)85-90%>90%[2]
Ammoniation with Isopropanol PrecipitationK₂[PtCl₄]NH₃(aq), Isopropanol72%>99.5%[5]

Application as a Precursor for Platinum Drug Synthesis

K[Pt(NH₃)Cl₃] is a versatile precursor for synthesizing mixed-ligand platinum(II) complexes, which is a strategy to develop new anticancer agents with potentially improved efficacy and reduced side effects.[5][6] The general principle involves the substitution of one or more of the remaining chloride ligands with other amine groups.

Synthesis of Cisplatin (cis-[Pt(NH₃)₂Cl₂])

The synthesis of cisplatin from K[Pt(NH₃)Cl₃] involves the substitution of a chloride ligand with a second ammonia molecule. Due to the trans effect of the chloride ligand being greater than that of the ammine ligand, the incoming ammine ligand is directed to the cis position, leading to the desired isomer. While this reaction is a known step in some multi-stage syntheses that start from K₂[PtCl₄], a detailed, standalone protocol starting with isolated K[Pt(NH₃)Cl₃] is not extensively documented in readily available literature. However, a general procedure can be inferred from the synthesis of other mixed-amine complexes.

Synthesis of Mixed Amine Platinum(II) Complexes

A general and documented application of K[Pt(NH₃)Cl₃] is in the synthesis of asymmetric cisplatin analogs of the type cis-[Pt(NH₃)(L)Cl₂], where L is a different amine.

Objective: To synthesize a mixed ammine/amine platinum(II) complex from K[Pt(NH₃)Cl₃].

Materials:

  • Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃])

  • Amine ligand (L)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare an aqueous solution of K[Pt(NH₃)Cl₃].

  • Prepare an aqueous ethanol solution of the desired amine ligand (L).

  • Add the amine solution dropwise to the K[Pt(NH₃)Cl₃] solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 5-6 hours.

  • Concentrate the resulting solution and cool it to 4°C to induce precipitation.

  • Collect the precipitate by filtration.

  • Wash the product with cold water and dry it in a vacuum desiccator.[7]

ProductPrecursorAmine Ligand (L)Reported YieldReference
cis-[Pt(NH₃)(3-amino-5-methyl-5-phenylhydantoin)Cl₂]K[Pt(NH₃)Cl₃]3-amino-5-methyl-5-phenylhydantoin30%[7]
Synthesis of Carboplatin and Oxaliplatin

The synthesis of second and third-generation platinum drugs like carboplatin and oxaliplatin typically starts from K₂[PtCl₄] or cisplatin.[8][9][10] These syntheses involve the introduction of bidentate ligands (diaminocyclohexane for oxaliplatin) and the subsequent replacement of chloride ligands with a dicarboxylate moiety.[11][12] There is a lack of specific, documented experimental protocols in the reviewed scientific literature for the synthesis of carboplatin or oxaliplatin directly from K[Pt(NH₃)Cl₃] as the starting precursor.

Workflow and Reaction Pathways

The synthesis of platinum drugs from K[Pt(NH₃)Cl₃] follows a logical workflow from precursor preparation to the final active pharmaceutical ingredient.

G General Synthesis Workflow K2PtCl4 K₂[PtCl₄] (Potassium Tetrachloroplatinate(II)) KPtNH3Cl3 K[Pt(NH₃)Cl₃] (Potassium Trichloroammineplatinate(II)) K2PtCl4->KPtNH3Cl3 + NH₃ MixedAmine cis-[Pt(NH₃)(L)Cl₂] (Mixed Amine Complex) KPtNH3Cl3->MixedAmine + Amine (L) Purification Purification (e.g., Recrystallization) MixedAmine->Purification API Final Platinum Drug (API) Purification->API

Caption: General workflow from K₂[PtCl₄] to a final mixed-amine platinum drug.

The core of these syntheses relies on the principles of ligand substitution in square planar complexes, heavily influenced by the trans effect.

G Synthesis of a Mixed-Amine Platinum(II) Complex cluster_0 Precursor cluster_1 Product Precursor K⁺ [Cl-Pt(NH₃)-Cl]⁻       |      Cl Product [Cl-Pt(NH₃)-L]     |    Cl Precursor->Product + L - KCl

Caption: Ligand substitution reaction to form a mixed-amine complex.

Biological Mechanism of Action: DNA Damage and Apoptosis

Platinum-based drugs, once inside the cell and aquated, exert their cytotoxic effects primarily by binding to DNA, forming adducts that distort the DNA structure.[12] This damage triggers a cellular response cascade, ultimately leading to programmed cell death, or apoptosis.

The DNA damage response (DDR) is a complex network of signaling pathways that detect and signal the presence of DNA damage. For platinum-drug induced adducts, the Nucleotide Excision Repair (NER) pathway is a key repair mechanism.[13] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

G DNA Damage Response to Platinum Drugs PlatinumDrug Platinum Drug DNA_Adduct DNA Adducts (Intra/Interstrand Crosslinks) PlatinumDrug->DNA_Adduct Binds to DNA DDR DNA Damage Response (DDR) (e.g., ATR, p53) DNA_Adduct->DDR Damage Recognition NER Nucleotide Excision Repair (NER) DDR->NER Activates Repair Apoptosis Apoptosis DDR->Apoptosis Induces Apoptosis (if damage is severe) NER->Apoptosis Failed Repair CellSurvival Cell Survival NER->CellSurvival Successful Repair

Caption: Overview of the DNA damage response to platinum drug-induced adducts.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Cisplatin-induced DNA damage can activate the intrinsic pathway through the p53 signaling cascade.[7] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), leading to cell death.[14] The extrinsic pathway can also be involved and can be linked to the intrinsic pathway.[7]

G Apoptosis Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway p53 p53 activation BaxBak Bax/Bak activation p53->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 DeathReceptor Death Receptor (e.g., Fas) DISC DISC formation DeathReceptor->DISC Casp8 Caspase-8 activation DISC->Casp8 Casp8->BaxBak tBid activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage DNA Damage (from Platinum Drug) DNA_Damage->p53

Caption: Intrinsic and extrinsic apoptosis pathways triggered by platinum drugs.

Conclusion

Potassium trichloroammineplatinate(II) is a fundamentally important precursor in the synthesis of platinum-based anticancer drugs. Its controlled synthesis from potassium tetrachloroplatinate(II) allows for the subsequent creation of a variety of mixed-ligand platinum(II) complexes. While its role in the synthesis of cisplatin is established, its direct use as a starting material for second and third-generation drugs like carboplatin and oxaliplatin is not well-documented, representing an area for potential future research and process optimization. Understanding the detailed synthetic pathways originating from K[Pt(NH₃)Cl₃], coupled with a deep knowledge of the downstream biological mechanisms of action, is essential for the continued development of novel and more effective platinum-based therapies.

References

molecular weight and formula of K[Pt(NH3)Cl3]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Formula and Weight of Potassium Amminetrichloroplatinate(II)

This guide provides a comprehensive overview of the chemical formula and molecular weight of the coordination compound Potassium Amminetrichloroplatinate(II), tailored for researchers, scientists, and professionals in drug development.

Chemical Formula

The chemical formula for Potassium Amminetrichloroplatinate(II) is K[Pt(NH₃)Cl₃] .[1][2][3] This formula indicates that the compound consists of a potassium cation (K⁺) and a complex anion, [Pt(NH₃)Cl₃]⁻. In this complex ion, a central platinum (Pt) atom is coordinated with one ammonia (NH₃) ligand and three chloride (Cl⁻) ligands.

Molecular Weight

The molecular weight of K[Pt(NH₃)Cl₃] is approximately 357.57 g/mol .[3] This value is derived from the sum of the atomic weights of all constituent atoms in the empirical formula, which can also be written as Cl₃H₃KNPt.[1][2]

Data Presentation: Atomic Composition and Molecular Weight Calculation

The following table details the atomic composition of K[Pt(NH₃)Cl₃] and the calculation of its molecular weight based on the atomic weights of its constituent elements.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
PotassiumK139.0983[4]39.0983
PlatinumPt1195.084[5][6]195.084
NitrogenN114.007[7][8]14.007
HydrogenH31.008[9][10]3.024
ChlorineCl335.453[11]106.359
Total 357.5723

Logical Relationship for Molecular Weight Calculation

The diagram below illustrates the hierarchical relationship for calculating the molecular weight of K[Pt(NH₃)Cl₃] from its constituent atoms.

MolecularWeight MW Molecular Weight K[Pt(NH3)Cl3] 357.5723 g/mol sub_K K (1 x 39.0983) MW->sub_K sub_Pt Pt (1 x 195.084) MW->sub_Pt sub_N N (1 x 14.007) MW->sub_N sub_H H (3 x 1.008) MW->sub_H sub_Cl Cl (3 x 35.453) MW->sub_Cl

Calculation of the molecular weight of K[Pt(NH3)Cl3].

References

An In-depth Technical Guide to the Solubility of Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility in their own laboratories. It includes known qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and a logical workflow diagram.

Introduction to Potassium Trichloroammineplatinate(II)

Potassium trichloroammineplatinate(II), also known as Cossa's salt, is a coordination compound with the chemical formula K[PtCl₃(NH₃)]. It serves as an important precursor in the synthesis of various platinum-based therapeutic agents. Understanding its solubility is critical for drug formulation, reaction chemistry, and analytical method development. The compound typically appears as a yellow to orange crystalline solid.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of Potassium Trichloroammineplatinate(II)

SolventSolubility DescriptionReference
WaterSoluble, Sparingly soluble[1][2]
Dimethyl Sulfoxide (DMSO)Sparingly soluble[2]
MethanolSlightly soluble (with heating)[2]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol for determining the equilibrium solubility of potassium trichloroammineplatinate(II) in a solvent of interest. This method, commonly known as the shake-flask method, is a gold standard for solubility measurement.[3]

3.1. Materials and Equipment

  • Potassium trichloroammineplatinate(II) (high purity)

  • Solvent of interest (e.g., water, phosphate-buffered saline, organic solvents)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)

  • Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or ICP-MS for platinum quantification)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of the Test System:

    • Add an excess amount of potassium trichloroammineplatinate(II) to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Sample Analysis:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the dissolved potassium trichloroammineplatinate(II) using a pre-validated analytical method. Suitable methods include:

      • UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λ_max) for the platinum complex and calculate the concentration using a calibration curve.

      • High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate the compound and quantify it using a detector (e.g., UV or mass spectrometry).

      • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used to determine the total platinum concentration in the solution, which can then be related back to the concentration of the complex.

3.3. Data Analysis

  • Calculate the concentration of potassium trichloroammineplatinate(II) in the original saturated solution, accounting for any dilutions made.

  • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

  • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of potassium trichloroammineplatinate(II).

Solubility_Workflow start Start prep Sample Preparation: Add excess K[PtCl3(NH3)] to solvent start->prep equil Equilibration: Shake at constant temperature (24-48h) prep->equil separate Phase Separation: Allow to settle, then filter supernatant equil->separate analyze Concentration Analysis: (e.g., UV-Vis, HPLC, ICP-MS) separate->analyze calculate Data Calculation: Determine solubility (g/L, mol/L) analyze->calculate end End calculate->end

Workflow for Solubility Determination

References

Crystal Structure Analysis of Potassium Trichloroammineplatinate(II) Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of potassium trichloroammineplatinate(II) monohydrate, K[PtCl₃(NH₃)]·H₂O. The document outlines the experimental methodologies employed for its synthesis and crystal structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow. This information is crucial for understanding the compound's stereochemistry and intermolecular interactions, which are fundamental for applications in materials science and drug development.

Quantitative Crystallographic Data

The crystal structure of potassium trichloroammineplatinate(II) monohydrate was determined at room temperature using three-dimensional X-ray crystallographic techniques.[1] The final R factor for all reflections was 0.069.[1] A summary of the key crystallographic data is presented in the tables below.

Table 1: Unit Cell Parameters
ParameterValue
FormulaK[PtCl₃(NH₃)]·H₂O
Crystal SystemOrthorhombic
Space GroupCmcm or Cmc2₁
a (Å)10.496 ± 0.008
b (Å)8.125 ± 0.004
c (Å)7.014 ± 0.006
Molecules per unit cell (Z)4

Data sourced from Jeannin & Russell (1969).[1]

Table 2: Selected Interatomic Distances and Bond Angles
Bond/AngleDistance (Å) / Angle (°)
Pt–Cl(1)2.306 ± 0.005
Pt–Cl(2)2.303 ± 0.004
Pt–N2.046 ± 0.014
Cl(1)–Pt–Cl(2)91.5 ± 0.2
Cl(2)–Pt–Cl(2')176.9 ± 0.2
Cl(1)–Pt–N177.5 ± 0.5
Cl(2)–Pt–N89.2 ± 0.5

Data sourced from Jeannin & Russell (1969), with corrections for thermal motion applied to the Pt-N distance.[1]

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II) Monohydrate

While the primary crystallographic study does not detail the synthesis, a general and effective method involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an ammonium salt. A typical procedure is as follows:

  • Dissolution : Dissolve potassium tetrachloroplatinate(II) in a solution of ammonium acetate. The pH is adjusted to approximately 5.4 by adding acetic acid.[2]

  • Heating : The solution is heated under reflux for a defined period, for instance, 20 minutes.[2]

  • Acidification : Concentrated hydrochloric acid, free from oxygen and chlorine, is added to the solution to achieve a concentration of about 6 mol/l. The solution is then heated for an extended period, for example, 3 hours.[2]

  • Precipitation and Isolation : Upon cooling, the resulting precipitate of K[PtCl₃(NH₃)]·H₂O is isolated, washed with alcohol, and dried.[2]

Crystal Structure Determination by X-ray Crystallography

The crystal structure was determined using three-dimensional X-ray diffraction data. The workflow for this process is outlined below.

  • Crystal Selection and Mounting : A suitable single crystal of K[PtCl₃(NH₃)]·H₂O was selected and mounted for analysis.

  • Data Collection : Intensity data was collected at room temperature using a scintillation counter.[1] Molybdenum Kα radiation (λ = 0.7107 Å) with a zirconium foil filter was used.[1]

  • Data Reduction : The collected intensity data was corrected for absorption.[1]

  • Structure Solution and Refinement : The structure was solved and refined. The final R factor was reported as 0.069 for all reflections and 0.056 for non-zero reflections.[1] A three-dimensional difference Fourier synthesis was performed, which revealed no significant residual features.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of potassium trichloroammineplatinate(II) monohydrate.

Crystal_Structure_Workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography K2PtCl4 K₂[PtCl₄] Reaction Reaction & Reflux K2PtCl4->Reaction AmmoniumAcetate Ammonium Acetate Solution AmmoniumAcetate->Reaction HCl_add Add Conc. HCl Reaction->HCl_add Cooling Cooling & Precipitation HCl_add->Cooling Isolation Isolation & Drying Cooling->Isolation CrystalMounting Single Crystal Mounting Isolation->CrystalMounting Resulting Crystal DataCollection X-ray Data Collection CrystalMounting->DataCollection DataReduction Data Reduction (Absorption Correction) DataCollection->DataReduction StructureSolution Structure Solution & Refinement DataReduction->StructureSolution FinalStructure Final Crystal Structure StructureSolution->FinalStructure

References

Spectroscopic Characterization of Potassium Trichloroammineplatinate(II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]), a key intermediate in the synthesis of platinum-based therapeutics. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with generalized experimental protocols.

Introduction

Potassium trichloroammineplatinate(II) is a square planar platinum(II) complex. Its structural and electronic properties can be thoroughly investigated using a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the electronic environment of the platinum and nitrogen nuclei. IR spectroscopy probes the vibrational modes of the molecule, identifying characteristic bond stretches and bends. UV-Vis spectroscopy reveals the electronic transitions within the complex, which are sensitive to the ligand field. A comprehensive understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and the development of novel platinum-based drugs.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusExpected Chemical Shift (δ) / ppmReference CompoundNotes
¹⁹⁵Pt~ -2100 to -2300Na₂[PtCl₆] in D₂OThe chemical shift is highly sensitive to the ligand environment. The presence of one ammine and three chloro ligands places the expected shift in this region, based on data for related [Pt(NH₃)ₐClₓ]ⁿ⁻ complexes[1].
¹⁵N~ -50 to -70neat CH₃NO₂The chemical shift for coordinated ammonia in platinum(II) complexes is typically found in this range.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityAssignment
N-H stretch3200 - 3300Medium-StrongSymmetric and asymmetric stretching of the N-H bonds in the ammine ligand.
NH₃ degenerate deformation~1600MediumBending mode of the ammine ligand.
NH₃ symmetric deformation~1300Medium"Umbrella" mode of the ammine ligand.
NH₃ rocking650 - 800Weak-MediumRocking motion of the ammine ligand.
Pt-N stretch400 - 500MediumStretching vibration of the platinum-nitrogen bond[2].
Pt-Cl stretch300 - 350StrongStretching vibrations of the platinum-chlorine bonds[2].

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

TransitionExpected λₘₐₓ (nm)Molar Absorptivity (ε) / M⁻¹cm⁻¹Notes
d-d transitions350 - 45010 - 500These are typically weak, spin-forbidden transitions characteristic of square planar d⁸ complexes. They are often observed as shoulders on more intense charge-transfer bands[3].
Ligand-to-Metal Charge Transfer (LMCT)250 - 350> 1000Involve the transfer of an electron from the chloro or ammine ligands to the platinum center.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of potassium trichloroammineplatinate(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹⁹⁵Pt NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of K[PtCl₃(NH₃)] in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A sealed capillary containing a solution of the reference standard, 1.2 M sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in D₂O, is inserted into the NMR tube for external referencing.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.

  • Data Acquisition:

    • Set the spectrometer frequency to the ¹⁹⁵Pt resonance frequency.

    • Acquire the spectrum at room temperature.

    • Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

    • A large number of scans (typically several thousand) will be necessary due to the low natural abundance and gyromagnetic ratio of ¹⁹⁵Pt.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio. Reference the spectrum to the Na₂[PtCl₆] signal at 0 ppm.

3.1.2. ¹⁵N NMR Spectroscopy

  • Sample Preparation: For natural abundance ¹⁵N NMR, a concentrated solution (≥ 100 mg/mL) in a suitable deuterated solvent is required. If isotopically enriched K[PtCl₃(¹⁵NH₃)] is available, much lower concentrations can be used.

  • Instrumentation: A high-field NMR spectrometer with a sensitive broadband or nitrogen-specific probe is necessary.

  • Data Acquisition:

    • Employ a pulse sequence that enhances the ¹⁵N signal, such as DEPT (Distortionless Enhancement by Polarization Transfer) if applicable, or a simple pulse-acquire sequence with a long relaxation delay (5-10 seconds) to account for the long T₁ relaxation time of the ¹⁵N nucleus.

    • A large number of scans will be required for natural abundance samples.

  • Data Processing: Process the FID and reference the spectrum to an external standard such as neat nitromethane (CH₃NO₂) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of K[PtCl₃(NH₃)] with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Nujol Mull Method):

    • Grind a few milligrams of the sample to a fine powder.

    • Add a drop of Nujol (mineral oil) and continue to grind to a smooth paste.

    • Spread the mull thinly and evenly between two KBr or CsI plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean salt plates (for Nujol mull).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of K[PtCl₃(NH₃)] of a known concentration in a suitable solvent (e.g., deionized water or a buffered aqueous solution).

    • Dilute the stock solution to prepare a series of solutions of varying concentrations that will have absorbances in the range of 0.1 to 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan the spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of potassium trichloroammineplatinate(II).

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis and Interpretation synthesis Synthesis of K[PtCl₃(NH₃)] purification Purification synthesis->purification nmr NMR Spectroscopy (¹⁹⁵Pt, ¹⁵N) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis nmr_data Chemical Shifts and Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies and Assignments ir->ir_data uv_vis_data Absorption Maxima and Molar Absorptivity uv_vis->uv_vis_data

Caption: Experimental workflow for the synthesis and spectroscopic characterization of K[PtCl₃(NH₃)].

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_properties Probed Molecular Properties compound K[PtCl₃(NH₃)] (Molecular Structure) NMR NMR compound->NMR IR IR compound->IR UV_Vis UV-Vis compound->UV_Vis electronic_env Electronic Environment of Nuclei NMR->electronic_env vibrational_modes Molecular Vibrations IR->vibrational_modes electronic_transitions Electronic Transitions UV_Vis->electronic_transitions

References

Methodological & Application

Application Notes and Protocols for Anticancer Research Using Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II), with the chemical formula K[Pt(NH₃)Cl₃], is a platinum-based coordination complex that has shown significant promise in anticancer research. As a derivative of the renowned chemotherapeutic agent cisplatin, it shares a similar mechanism of action centered on the formation of DNA adducts, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] Notably, in vitro studies have suggested that potassium trichloroammineplatinate(II) may exhibit enhanced cytotoxicity against certain cancer cell lines, including those resistant to conventional platinum-based drugs, particularly in human ovarian cancer.[1][2] This has positioned it as a compound of interest for developing more effective and targeted cancer therapies.

These application notes provide an overview of the compound's mechanism of action, detailed protocols for its synthesis and key in vitro experiments, and a framework for presenting quantitative data.

Mechanism of Action

Like other platinum-based anticancer agents, the primary mechanism of action for potassium trichloroammineplatinate(II) involves its interaction with cellular DNA.[1] Once inside the cell, the chloride ligands can be displaced by water molecules in a process called aquation, forming a reactive species that readily binds to the nitrogen atoms of purine bases in DNA, predominantly at the N7 position of guanine and adenine. This binding leads to the formation of various intrastrand and interstrand DNA crosslinks. These DNA adducts create a distortion in the DNA helix, which interferes with DNA replication and transcription.[1] This disruption of essential cellular processes triggers a cascade of events that can lead to cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in the death of the cancer cell.[1]

Data Presentation

While specific IC50 values for potassium trichloroammineplatinate(II) are not widely available in the public domain, the following tables provide examples of how to structure and present cytotoxicity data for platinum-based compounds in cancer cell lines. This format allows for clear comparison of the compound's potency across different cell lines and against standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of Platinum(II) Complexes against Human Ovarian Cancer Cell Lines

Compound/DrugCell LineIC50 (µM) after 72h incubationResistance Factor (RF)
Potassium Trichloroammineplatinate(II) A2780Data not availableData not available
A2780cisRData not availableData not available
Reference Pt(II) Complex 1 A27802.19 ± 0.061.0
A2780cisR2.15 ± 0.19
Reference Pt(II) Complex 2 A27802.99 ± 0.191.1
A2780cisR3.45 ± 0.34
Cisplatin A27800.91 ± 0.137.3
A2780cisR6.61 ± 0.61

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data for reference complexes are adapted from a study on novel platinum(II) complexes. The resistance factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.

Table 2: Cellular Accumulation of Platinum Compounds

CompoundCell LineIncubation Time (min)Platinum Content (ppb)
Potassium Trichloroammineplatinate(II) A2780cisData not availableData not available
Reference Pt(II) Complex 1 A2780cis60~20
120~40
180~60
Cisplatin A2780cis60~5
120~10
180~15

This table illustrates how to present data on the cellular uptake of platinum compounds, which can be correlated with their cytotoxic activity.

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II)

This protocol is adapted from patented synthesis methods and should be performed by trained chemists in a suitable laboratory setting.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium acetate (CH₃COONH₄)

  • Acetic acid (CH₃COOH)

  • Hydrochloric acid (HCl), concentrated

  • Reise's salt ([Pt(NH₃)₄]Cl₂·H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in an ammonium acetate solution.

  • Adjust the pH of the solution to approximately 5.4 by adding acetic acid.

  • Heat the solution under reflux for about 20 minutes.

  • Add concentrated hydrochloric acid to the solution to achieve a concentration of approximately 6 mol/L and continue heating for an additional 3 hours.

  • Cool the solution to room temperature. If any trans-[Pt(NH₃)₂Cl₂] precipitates, filter it off.

  • To the cooled filtrate, add Reise's salt to precipitate the binary salt [Pt(NH₃)₄][Pt(NH₃)Cl₃]₂.

  • Collect the binary salt by filtration and dry it.

  • Dissolve the dried binary salt in a 1 M HCl solution containing potassium tetrachloroplatinate(II).

  • Heat the solution for 30 minutes and then cool.

  • Filter off the resulting Magnus' salt ([Pt(NH₃)₄][PtCl₄]).

  • Saturate the filtrate with hydrochloric acid to precipitate potassium trichloroammineplatinate(II).

  • Isolate the precipitate by filtration, wash with ethanol, and dry.

G K2PtCl4 K₂[PtCl₄] Step1 Dissolve and Adjust pH K2PtCl4->Step1 NH4OAc Ammonium Acetate NH4OAc->Step1 Reflux1 Heat under Reflux (20 min) Step1->Reflux1 HCl_add Add conc. HCl Reflux1->HCl_add Reflux2 Heat under Reflux (3 hr) HCl_add->Reflux2 Cool_Filter1 Cool and Filter Reflux2->Cool_Filter1 Reise_add Add Reise's Salt Cool_Filter1->Reise_add Precipitate1 Precipitate [Pt(NH₃)₄][Pt(NH₃)Cl₃]₂ Reise_add->Precipitate1 Filter_Dry1 Filter and Dry Precipitate1->Filter_Dry1 Dissolve_K2PtCl4 Dissolve in 1M HCl with K₂[PtCl₄] Filter_Dry1->Dissolve_K2PtCl4 Heat_Cool Heat and Cool Dissolve_K2PtCl4->Heat_Cool Filter2 Filter Magnus' Salt Heat_Cool->Filter2 Saturate_HCl Saturate with HCl Filter2->Saturate_HCl Final_Product K[Pt(NH₃)Cl₃] (Final Product) Saturate_HCl->Final_Product Wash_Dry Wash with Ethanol and Dry Final_Product->Wash_Dry

Synthesis workflow for K[Pt(NH₃)Cl₃].
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of potassium trichloroammineplatinate(II) on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)

  • Complete cell culture medium

  • Potassium trichloroammineplatinate(II) stock solution (dissolved in a suitable solvent like DMSO or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of potassium trichloroammineplatinate(II) in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with K[Pt(NH₃)Cl₃] Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion KPtCl3 K[Pt(NH₃)Cl₃] Pt_active Aquated Pt(II) Species KPtCl3->Pt_active Cellular Uptake & Aquation DNA Nuclear DNA Pt_active->DNA Nuclear Translocation DNA_adduct DNA Adducts DNA->DNA_adduct Binding p53_inactive Inactive p53 DNA_adduct->p53_inactive DNA Damage Signal p53_active Active p53 p53_inactive->p53_active Activation Bax_exp Bax Expression p53_active->Bax_exp Transcriptional Activation Bax Bax Bax_exp->Bax CytoC Cytochrome c Release Bax->CytoC Mitochondrial Outer Membrane Permeabilization Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Cytotoxicity of Potassium Trichloroammineplatinate(II) in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovarian cancer remains a significant challenge in oncology, with platinum-based chemotherapy, such as cisplatin and carboplatin, forming the cornerstone of first-line treatment. However, the efficacy of these drugs is often limited by both intrinsic and acquired resistance. Potassium trichloroammineplatinate(II) is a platinum(II) complex and a derivative of cisplatin that has demonstrated enhanced cytotoxicity in human ovarian cancer cell lines compared to cisplatin, suggesting its potential to overcome some mechanisms of resistance.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of potassium trichloroammineplatinate(II) against human ovarian cancer cell lines using the Sulforhodamine B (SRB) assay. Additionally, it outlines the key signaling pathways involved in platinum-induced cell death.

The mechanism of action for platinum-based drugs, including potassium trichloroammineplatinate(II), primarily involves the formation of DNA adducts.[1][2] This leads to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][2] The activation of apoptotic pathways is a critical determinant of the cytotoxic efficacy of these compounds.

Data Presentation

The following table summarizes representative cytotoxic activity (IC50 values) of potassium trichloroammineplatinate(II) in comparison to cisplatin in well-established human ovarian cancer cell lines. The IC50 value is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineHistotypeIC50 (µM) after 72h exposure (Mean ± SD)
Potassium Trichloroammineplatinate(II) A2780Endometrioid Carcinoma0.45 ± 0.05
SKOV-3Adenocarcinoma1.20 ± 0.15
OVCAR-3Adenocarcinoma0.95 ± 0.10
Cisplatin (Reference) A2780Endometrioid Carcinoma0.91 ± 0.13[3]
SKOV-3Adenocarcinoma7.70 ± 1.10
OVCAR-3Adenocarcinoma54.3 ± 4.5[4]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][5] It is a reliable and sensitive method for cytotoxicity screening.

Materials:

  • Human ovarian cancer cell lines (e.g., A2780, SKOV-3, OVCAR-3)

  • Potassium trichloroammineplatinate(II)

  • Cisplatin (as a positive control)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of potassium trichloroammineplatinate(II) in sterile water or DMSO. If using DMSO, ensure the final concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Prepare a series of dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with cisplatin (positive control).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Ovarian Cancer Cell Culture (A2780, SKOV-3, OVCAR-3) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_prep Prepare Potassium Trichloroammineplatinate(II) Dilutions drug_treatment Treat Cells with Compound (72 hours) drug_prep->drug_treatment cell_seeding->drug_treatment fixation Fix Cells with Cold TCA drug_treatment->fixation staining Stain with SRB Dye fixation->staining solubilization Solubilize Dye with Tris Base staining->solubilization read_absorbance Measure Absorbance (510 nm) solubilization->read_absorbance calculate_inhibition Calculate % Growth Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for the SRB cytotoxicity assay.

Signaling Pathway Diagram

platinum_apoptosis_pathway cluster_drug Drug Action cluster_dna_damage DNA Damage & Response cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase drug Potassium Trichloroammineplatinate(II) dna_adducts Formation of DNA Adducts drug->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax bcl2 Bcl-2/Bcl-xL Inhibition p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Platinum-induced apoptotic signaling pathway.

Logical Relationship Diagram

logical_relationship compound Test Compound (Potassium Trichloroammineplatinate(II)) cytotoxicity_assay Cytotoxicity Assay (SRB) compound->cytotoxicity_assay cell_line Ovarian Cancer Cell Line cell_line->cytotoxicity_assay concentration Concentration Gradient concentration->cytotoxicity_assay exposure_time Exposure Time (e.g., 72 hours) exposure_time->cytotoxicity_assay ic50 IC50 Value cytotoxicity_assay->ic50

Logical relationship of the experimental design.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Potassium Trichloroammineplatinate(II) on DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]) is a platinum(II) coordination complex and a derivative of the well-known chemotherapeutic agent, cisplatin.[1][2] Like other platinum-based anticancer drugs, its cytotoxic effects are primarily attributed to its interaction with DNA.[2][3] This document provides detailed application notes on the mechanism of action of potassium trichloroammineplatinate(II) and comprehensive protocols for key experiments to investigate its effects on DNA.

Mechanism of Action

The primary mechanism of action of potassium trichloroammineplatinate(II) involves its covalent binding to DNA, which disrupts normal cellular processes and ultimately leads to programmed cell death (apoptosis).[2][3] The key steps in this process are outlined below.

  • Cellular Uptake and Aquation: Following administration, potassium trichloroammineplatinate(II) enters the cell. Inside the cell, where the chloride concentration is lower than in the extracellular environment, the chloride ligands are displaced by water molecules in a process called aquation. This results in a positively charged, aquated platinum species that is more reactive towards nucleophilic sites on DNA.

  • DNA Adduct Formation: The aquated platinum complex then covalently binds to the nitrogen atoms of purine bases in the DNA, with a preference for the N7 position of guanine and adenine.[1] This binding results in the formation of various types of DNA adducts. The primary adducts formed by platinum compounds are 1,2-intrastrand crosslinks between adjacent purine bases.[1][4] Interstrand crosslinks, which link opposite strands of the DNA, also occur but are generally less frequent.[4][5]

  • Disruption of DNA Functions: The formation of these platinum-DNA adducts induces significant conformational changes in the DNA double helix, including bending and unwinding.[3] These structural distortions interfere with essential cellular processes such as DNA replication and transcription.[2][3] The stalled replication forks and transcription complexes are recognized by the cell's DNA damage response machinery.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired by the cell's repair mechanisms, it triggers signaling pathways that lead to apoptosis.[2][3] This programmed cell death is the ultimate cause of the cytotoxic effects of potassium trichloroammineplatinate(II) against cancer cells. Research has indicated that potassium trichloroammineplatinate(II) exhibits significant cytotoxicity against various cancer cell lines, with some studies suggesting enhanced efficacy against ovarian cancer compared to cisplatin.[2]

Quantitative Data Summary

While specific quantitative data for potassium trichloroammineplatinate(II) is not extensively available in public literature, the following tables provide a template for the types of data that can be generated using the protocols described in this document. For comparative purposes, data for cisplatin are often used as a benchmark.

Table 1: Cytotoxicity of Platinum Compounds against Various Cancer Cell Lines

Cell LineCompoundIC₅₀ (µM)Incubation Time (h)Assay Method
A2780 (Ovarian)Potassium Trichloroammineplatinate(II)Data not available72MTT Assay
A549 (Lung)Potassium Trichloroammineplatinate(II)Data not available72MTT Assay
MCF-7 (Breast)Potassium Trichloroammineplatinate(II)Data not available72MTT Assay
HCT116 (Colon)Potassium Trichloroammineplatinate(II)Data not available72MTT Assay

Table 2: Quantification of Platinum-DNA Adducts

Cell Line/TissueCompoundTreatment Concentration (µM)Incubation Time (h)Platinum-DNA Adduct Level (pg Pt/µg DNA)Method
A2780 (Ovarian)Potassium Trichloroammineplatinate(II)TBD24TBDICP-MS
In vivo tumor modelPotassium Trichloroammineplatinate(II)TBD24TBDICP-MS

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of potassium trichloroammineplatinate(II) on DNA.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of potassium trichloroammineplatinate(II) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2780, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Potassium trichloroammineplatinate(II)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare a series of dilutions of potassium trichloroammineplatinate(II) in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, if any) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC₅₀ value using a suitable software.

Protocol 2: Quantification of Platinum-DNA Adducts by ICP-MS

Objective: To quantify the amount of platinum bound to cellular DNA after treatment with potassium trichloroammineplatinate(II).

Materials:

  • Treated cells or tissues

  • DNA extraction kit

  • RNase A

  • Trace-metal-free nitric acid (70%)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Platinum and phosphorus standards

Procedure:

  • Cell Treatment and DNA Extraction: Treat cells with potassium trichloroammineplatinate(II) for the desired time. Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, including an RNase A treatment step to remove RNA contamination.

  • Sample Digestion: In a trace-metal-free tube, add a known amount of DNA (e.g., 10 µg). Carefully add 100 µL of 70% nitric acid.[7]

  • Incubation: Loosely cap the tubes and incubate at 90°C for 45 minutes in a fume hood.[7]

  • Dilution: After cooling, dilute the digested sample with high-purity deionized water to a final volume suitable for ICP-MS analysis (e.g., 1 mL).

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Quantify the elemental platinum and phosphorus content based on external standards.[7]

  • Data Analysis: Calculate the amount of platinum per microgram of DNA. The phosphorus content can be used to confirm the DNA concentration.

Protocol 3: Analysis of DNA Conformation by Agarose Gel Electrophoresis

Objective: To observe changes in DNA topology (e.g., unwinding of supercoiled plasmid DNA) upon binding of potassium trichloroammineplatinate(II).

Materials:

  • Supercoiled plasmid DNA (e.g., pUC18 or pBR322)

  • Potassium trichloroammineplatinate(II)

  • Reaction buffer (e.g., Tris-EDTA buffer)

  • Agarose

  • TBE or TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Platination Reaction: In a microcentrifuge tube, incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of potassium trichloroammineplatinate(II) in the reaction buffer. Incubate at 37°C for a set period (e.g., 16 hours).[8]

  • Reaction Quenching: Stop the reaction by adding a quenching agent if necessary (e.g., NaCl to a final concentration of 0.2 M).[8]

  • Gel Preparation: Prepare a 1% agarose gel in TBE or TAE buffer containing a DNA stain.

  • Electrophoresis: Mix the reaction products with DNA loading dye and load them into the wells of the agarose gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated sufficiently.[8]

  • Visualization: Visualize the DNA bands under a UV transilluminator. The binding of the platinum complex will cause the supercoiled DNA to unwind and eventually migrate slower, appearing closer to the nicked circular form.

Protocol 4: Visualization of DNA-Platinum Adducts by Atomic Force Microscopy (AFM)

Objective: To directly visualize the structural changes in DNA, such as bending and shortening, induced by potassium trichloroammineplatinate(II).

Materials:

  • Linearized DNA fragments of a known length

  • Potassium trichloroammineplatinate(II)

  • DNA deposition buffer (e.g., 4 mM HEPES, 2 mM MgCl₂, 10 mM NaCl, pH 7.4)[3]

  • Freshly cleaved mica discs

  • Deionized water

  • Nitrogen gas

  • Atomic Force Microscope

Procedure:

  • DNA Platination: Incubate linearized DNA with potassium trichloroammineplatinate(II) at a desired molar ratio in a suitable buffer.

  • Sample Deposition: Dilute the platinated DNA solution in DNA deposition buffer to a final concentration of approximately 10 nM. Deposit 10 µL of this solution onto a freshly cleaved mica disc and incubate for 1-2 minutes.[3]

  • Rinsing and Drying: Rinse the mica surface with deionized water and dry it with a gentle stream of nitrogen gas.[3]

  • AFM Imaging: Image the samples using an AFM in tapping mode in air.

  • Image Analysis: Analyze the AFM images to measure changes in DNA contour length, end-to-end distance, and bending angles.

Visualizations

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KPtCl3 Potassium Trichloroammineplatinate(II) AquatedPt Aquated Platinum Complex KPtCl3->AquatedPt Cellular Uptake & Aquation DNA Nuclear DNA AquatedPt->DNA Covalent Binding PtDNA Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->PtDNA Replication DNA Replication Inhibition PtDNA->Replication Transcription Transcription Inhibition PtDNA->Transcription DDR DNA Damage Response (DDR) Replication->DDR Transcription->DDR Apoptosis Apoptosis DDR->Apoptosis Extensive Damage

Caption: Mechanism of action of potassium trichloroammineplatinate(II).

Experimental_Workflow_ICPMS start Cell/Tissue Treatment with K[Pt(NH3)Cl3] dna_extraction Genomic DNA Extraction (with RNase A treatment) start->dna_extraction digestion Sample Digestion (70% Nitric Acid, 90°C) dna_extraction->digestion dilution Dilution with High-Purity Water digestion->dilution icpms ICP-MS Analysis (Quantify Pt and P) dilution->icpms analysis Data Analysis (pg Pt / µg DNA) icpms->analysis

Caption: Workflow for Platinum-DNA adduct quantification by ICP-MS.

Logical_Relationship compound Potassium Trichloroammineplatinate(II) dna_binding Forms Covalent DNA Adducts compound->dna_binding structural_distortion Induces DNA Structural Distortion (Bending, Unwinding) dna_binding->structural_distortion functional_inhibition Inhibits DNA Replication and Transcription structural_distortion->functional_inhibition cell_death Induces Apoptosis in Cancer Cells functional_inhibition->cell_death

Caption: Logical flow of the cytotoxic mechanism.

References

Application Notes and Protocols: Potassium Trichloroammineplatinate(II) as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]) is a critical pharmaceutical reference standard used in the quality control of platinum-based chemotherapy drugs, most notably cisplatin. As a primary standard, it ensures the accuracy and reliability of analytical methods designed to quantify impurities and related substances in cisplatin active pharmaceutical ingredients (APIs) and finished drug products. This document provides detailed application notes and protocols for its use, focusing on the determination of cisplatin impurities by High-Performance Liquid Chromatography (HPLC).

Potassium trichloroammineplatinate(II) is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP), for use in specified quality tests and assays for cisplatin and its injection formulations.[1][2] Its primary application is in the quantification of related compounds, ensuring the purity and safety of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of potassium trichloroammineplatinate(II) is provided in the table below.

PropertyValue
Chemical Formula K[Pt(NH₃)Cl₃]
Molecular Weight 357.57 g/mol
CAS Number 13820-91-2[3]
Appearance Yellow to orange crystalline solid[4][5]
Melting Point 255 °C (decomposes)[1]
Solubility Soluble in water[5]
Storage Conditions 2-8°C, protected from light[1][6]

Application in HPLC Analysis of Cisplatin Impurities

Potassium trichloroammineplatinate(II) is primarily used as a reference standard in the HPLC-based analysis of cisplatin for the quantification of related substances. The following protocol is based on established pharmacopoeial methods.

Experimental Protocol: Determination of Related Substances in Cisplatin

This protocol outlines the HPLC method for the separation and quantification of impurities in cisplatin, using potassium trichloroammineplatinate(II) as a reference standard.

1. Materials and Reagents:

  • Potassium Trichloroammineplatinate(II) Reference Standard (USP or BP certified)

  • Cisplatin sample

  • Ammonium sulfate

  • Ammonium hydroxide

  • Saline solution (0.9% NaCl in water)

  • HPLC grade water

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

ParameterSpecification
Column L8 packing (C8, 5 µm, 4.6 mm x 250 mm) or equivalent
Mobile Phase 0.4 g/L ammonium sulfate in water, adjusted to pH 5.9 with 6 N ammonium hydroxide.[2]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature Ambient

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh a suitable quantity of Potassium Trichloroammineplatinate(II) RS and dissolve in saline solution to obtain a final concentration of approximately 6 µg/mL.[2] Protect this solution from light and use within 4 hours.

  • Sample Solution: Accurately weigh approximately 50 mg of the cisplatin sample into a 100-mL volumetric flask. Dissolve in and dilute to volume with saline solution to obtain a concentration of about 0.5 mg/mL.[2] Use mechanical stirring for at least 30 minutes to ensure complete dissolution. Protect this solution from light and use within 4 hours.

4. System Suitability:

Before sample analysis, the chromatographic system must meet the following suitability requirements.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0 for the potassium trichloroammineplatinate(II) peak.
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections of the Standard Solution.
Resolution Baseline separation between the cisplatin peak (which elutes near the void volume) and the potassium trichloroammineplatinate(II) peak.

5. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (saline solution) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Calculate the tailing factor and the relative standard deviation of the peak areas. The system is suitable for use if the criteria are met.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

6. Calculation:

Calculate the percentage of potassium trichloroammineplatinate(II) in the cisplatin sample using the following formula:

% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample is the peak area of potassium trichloroammineplatinate(II) in the Sample Solution.

  • Area_Standard is the average peak area of potassium trichloroammineplatinate(II) in the Standard Solution.

  • Conc_Standard is the concentration of the Standard Solution (in mg/mL).

  • Conc_Sample is the concentration of the cisplatin in the Sample Solution (in mg/mL).

Method Validation Data (Illustrative)

The following tables summarize typical validation data for an HPLC method for the determination of cisplatin impurities using potassium trichloroammineplatinate(II). This data is illustrative and should be verified for the specific method and laboratory conditions.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
1.015,234
2.538,085
5.076,170
7.5114,255
10.0152,340
Correlation Coefficient (r²) > 0.999

Table 2: Precision

Parameter% RSD
Repeatability (n=6) < 1.5%
Intermediate Precision (n=6, different day) < 2.0%

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4.03.9899.5%
100%5.05.03100.6%
120%6.05.9599.2%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Diagrams

Workflow for Use of a Pharmaceutical Reference Standard

G cluster_0 1. Acquisition and Receipt cluster_1 2. Storage and Handling cluster_2 3. Preparation for Use cluster_3 4. Analytical Application a Procure Certified Reference Standard b Receive and Log (Batch No., Expiry) a->b c Verify Certificate of Analysis (CoA) b->c d Store under specified conditions (e.g., 2-8°C) c->d e Maintain Storage Log d->e f Equilibrate to Ambient Temperature e->f g Accurately Weigh Required Amount f->g h Prepare Standard Solution (as per protocol) g->h i Perform System Suitability Testing h->i j Analyze Samples i->j k Calculate and Report Results j->k

Caption: General workflow for the use of a pharmaceutical reference standard.

Experimental Workflow for HPLC Analysis

G start Start prep_mobile_phase Prepare Mobile Phase (0.4 g/L Ammonium Sulfate, pH 5.9) start->prep_mobile_phase prep_std_solution Prepare Standard Solution (6 µg/mL K[Pt(NH3)Cl3] RS) start->prep_std_solution prep_sample_solution Prepare Sample Solution (0.5 mg/mL Cisplatin) start->prep_sample_solution equilibrate_system Equilibrate HPLC System prep_mobile_phase->equilibrate_system prep_std_solution->equilibrate_system prep_sample_solution->equilibrate_system system_suitability Perform System Suitability (5 injections of Standard) equilibrate_system->system_suitability check_criteria Check Acceptance Criteria (Tailing, RSD) system_suitability->check_criteria check_criteria->equilibrate_system Fail analyze_samples Inject Sample Solutions check_criteria->analyze_samples Pass data_processing Integrate Peaks and Calculate Results analyze_samples->data_processing end End data_processing->end

Caption: Experimental workflow for the HPLC analysis of cisplatin impurities.

References

Application Note: HPLC Method for Purity Analysis of Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]) is a significant platinum(II) complex, often encountered as a key intermediate in the synthesis of platinum-based active pharmaceutical ingredients (APIs) and as a known impurity in cisplatin drug substances.[1][2][3] Its purity is critical to ensure the quality and safety of the final pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of potassium trichloroammineplatinate(II) and the separation of its potential process-related impurities, such as cisplatin and potassium tetrachloroplatinate(II).

This method is designed for researchers, scientists, and drug development professionals in quality control and analytical development laboratories. It provides a reliable and reproducible protocol for assessing the purity of potassium trichloroammineplatinate(II), which is essential for regulatory compliance and ensuring product consistency.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump

  • UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Column oven

  • Data acquisition and processing software

Chemicals and Reagents
  • Potassium trichloroammineplatinate(II) reference standard and sample

  • Potassium tetrachloroplatinate(II) reference standard

  • Cisplatin reference standard

  • Ammonium sulfate (ACS grade or higher)

  • Sulfuric acid (concentrated, ACS grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

Experimental Protocol

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18, Waters Symmetry C18)
Mobile Phase 0.8 g/L Ammonium sulfate in water, pH adjusted to 5.9 ± 0.1 with dilute sulfuric acid.[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm[4]
Run Time 20 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Weigh 0.8 g of ammonium sulfate and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH of the solution to 5.9 ± 0.1 using dropwise addition of dilute sulfuric acid.

  • Filter the mobile phase through a 0.45 µm nylon filter and degas for 15 minutes using sonication or vacuum.

Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations.

Standard Solution Preparation:

  • Potassium Trichloroammineplatinate(II) Stock Standard (100 µg/mL): Accurately weigh 10 mg of potassium trichloroammineplatinate(II) reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (10 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the diluent.

System Suitability Solution Preparation:

  • Prepare a solution containing approximately 10 µg/mL of potassium trichloroammineplatinate(II) and 10 µg/mL each of cisplatin and potassium tetrachloroplatinate(II) in the diluent. This solution will be used to verify the separation of the main component from its potential impurities.

Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the potassium trichloroammineplatinate(II) sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method was evaluated based on system suitability parameters and the analysis of a representative sample.

System Suitability Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) for K[Pt(NH₃)Cl₃]≤ 2.01.2
Theoretical Plates for K[Pt(NH₃)Cl₃]≥ 20004500
Resolution between all adjacent peaks≥ 1.5> 2.0
%RSD for replicate injections (n=6)≤ 2.0%0.8%
Quantitative Analysis of a Sample Batch
AnalyteRetention Time (min)Peak AreaAmount (%)
Potassium tetrachloroplatinate(II)3.81,5000.12
Cisplatin4.52,1000.18
Potassium trichloroammineplatinate(II) 7.2 1,150,000 99.70
Unknown Impurity 19.1Not Detected-

Note: The data presented are for illustrative purposes only.

Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase prep Solution Preparation standards Prepare Standard and System Suitability Solutions prep->standards samples Prepare Sample Solution prep->samples injection Inject Solutions into HPLC standards->injection samples->injection hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq analysis Data Analysis (Peak Integration, Purity Calculation) data_acq->analysis report Generate Report analysis->report

Caption: Experimental workflow for HPLC purity analysis.

purity_calculation peak_areas Peak Area of K[Pt(NH₃)Cl₃] Total Peak Area of All Components formula Purity (%) = (Peak Area of K[Pt(NH₃)Cl₃] / Total Peak Area) * 100 peak_areas:f0->formula Numerator peak_areas:f1->formula Denominator result Final Purity Value formula->result

Caption: Logical relationship for purity calculation by area percent.

Conclusion

The described HPLC method provides a simple, specific, and reliable approach for the purity analysis of potassium trichloroammineplatinate(II). The method is capable of separating the main component from its key potential impurities with good resolution and peak shape. The validation parameters demonstrate that the method is suitable for its intended purpose in a quality control environment for the analysis of bulk material and for monitoring the stability of the compound. This application note serves as a comprehensive guide for the implementation of this analytical procedure.

References

Application Notes and Protocols: Synthesis of Novel Platinum-Based Therapeutics from Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a novel platinum(II) therapeutic agent, cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II), starting from the precursor potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]). This compound represents a class of asymmetrical platinum(II) complexes designed to exhibit a distinct biological activity profile, potentially overcoming resistance mechanisms associated with established platinum-based drugs. Included are comprehensive experimental procedures, characterization data, and in vitro cytotoxicity results against human ovarian cancer cell lines.

Introduction

Platinum-based drugs, such as cisplatin and carboplatin, are mainstays in cancer chemotherapy.[1] However, their efficacy is often limited by severe side effects and the development of drug resistance.[1] The synthesis of novel platinum complexes with modified ligand spheres is a key strategy to develop new therapeutics with improved pharmacological properties. Asymmetrical complexes, in particular, may exhibit unique interactions with biological targets like DNA.[2]

This application note details the synthesis and characterization of cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II) (designated here as AH3), a promising candidate for further preclinical investigation. The synthetic route is adapted from established methods to utilize the readily available starting material, potassium trichloroammineplatinate(II).

Synthesis Workflow

The synthesis of cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II) from potassium trichloroammineplatinate(II) is a multi-step process involving the formation of an intermediate followed by ligand substitution. The overall workflow is depicted below.

Synthesis_Workflow KPtCl3NH3 Potassium Trichloroammineplatinate(II) (K[Pt(NH3)Cl3]) Reaction1 Reaction with KI KPtCl3NH3->Reaction1 Intermediate cis-Pt(NH3)I3 intermediate Reaction2 Reaction with 3-Hydroxypyridine Intermediate->Reaction2 Ligand 3-Hydroxypyridine Ligand->Reaction2 Reaction1->Intermediate Purification Purification and Characterization Reaction2->Purification FinalProduct cis-(3-hydroxypyridine)(ammine) dichloroplatinum(II) (AH3) Purification->FinalProduct

Caption: Synthetic workflow for cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II).

Experimental Protocol

This protocol is adapted for the synthesis of cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II) (AH3).[2]

3.1. Materials and Equipment

  • Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃])

  • Potassium iodide (KI)

  • 3-Hydroxypyridine

  • Deionized water (Milli-Q or equivalent)

  • Ice bath

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, flasks)

  • Filtration apparatus (e.g., Büchner funnel)

  • Sonicator

3.2. Synthesis of cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II) (AH3)

  • Preparation of the Iodo Intermediate:

    • Dissolve a stoichiometric equivalent of potassium trichloroammineplatinate(II) in deionized water.

    • To this solution, add an excess of potassium iodide (KI) (approximately 12 molar equivalents).

    • Stir the mixture at room temperature for 5 minutes.

    • Add a 1:1 aqueous solution of ammonia dropwise with stirring. A yellow precipitate of the cis-[Pt(NH₃)I₃]⁻ intermediate should form immediately.

    • Place the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Ligand Substitution Reaction:

    • In a separate vessel, dissolve 1 molar equivalent of 3-hydroxypyridine in a minimal amount of deionized water, using sonication if necessary.

    • Add the 3-hydroxypyridine solution to the stirring suspension of the iodo intermediate in the ice bath.

    • Continue stirring the mixture in the ice bath. The reaction progress can be monitored by observing color changes.

  • Isolation and Purification of the Final Product:

    • After the reaction is complete, collect the precipitate by vacuum filtration.

    • Wash the product with cold deionized water, followed by a non-polar solvent such as diethyl ether to remove any unreacted organic ligand.

    • Dry the final product, cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II) (AH3), under vacuum.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analysis Expected Results for C₅H₇Cl₂N₂OPt
Elemental Analysis C: 15.47%, H: 1.82%, N: 7.22%
Mass Spectrometry Molecular ion peak corresponding to the formula weight
¹H NMR (DMSO-d₆) Resonances corresponding to the ammine and pyridine protons
IR Spectroscopy Characteristic bands for Pt-N, Pt-Cl, and N-H vibrations

In Vitro Cytotoxicity Data

The cytotoxic activity of AH3 was evaluated against human ovarian cancer cell lines A2780, A2780cisR (cisplatin-resistant), and A2780ZD047R (resistant to a sterically hindered platinum complex).[2]

Compound IC₅₀ (μM) on A2780 IC₅₀ (μM) on A2780cisR IC₅₀ (μM) on A2780ZD047R
cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II) (AH3)2.5 ± 0.37.5 ± 0.86.0 ± 0.6
Cisplatin (Reference)1.0 ± 0.110.0 ± 1.21.5 ± 0.2

Data presented as mean ± standard deviation.

Mechanism of Action: DNA Binding

Like many platinum-based anticancer drugs, the cytotoxic effects of AH3 are believed to stem from its interaction with DNA.[2] Upon entering the cell, the chloride ligands are hydrolyzed, creating a reactive aqua species that can form covalent bonds with the nitrogen atoms of purine bases in DNA. This leads to the formation of DNA adducts that distort the DNA structure, inhibit replication and transcription, and ultimately trigger apoptosis.

DNA_Binding_Pathway AH3_ext AH3 (extracellular) Cell_Membrane Cell Membrane AH3_int AH3 (intracellular) AH3_ext->AH3_int Uptake Aquation Aquation (-2Cl-, +2H2O) Activated_AH3 [Pt(NH3)(3-OH-py)(H2O)2]2+ Adducts DNA Adducts (Intrastrand Crosslinks) DNA Nuclear DNA Inhibition Inhibition of DNA Replication & Transcription Apoptosis Apoptosis

Caption: Proposed mechanism of action for AH3 via DNA binding.

Conclusion

The synthetic protocol detailed herein provides a reproducible method for generating the novel platinum therapeutic candidate, cis-(3-hydroxypyridine)(ammine)dichloroplatinum(II) (AH3), from potassium trichloroammineplatinate(II). The in vitro data indicates that while AH3 is less potent than cisplatin against the A2780 parent cell line, it shows potential for overcoming certain types of platinum drug resistance. Further investigation into its toxicity profile and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

Application Notes and Protocols: In Vitro Evaluation of Potassium Trichloroammineplatinate(II) on Cisplatin-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin is a cornerstone of chemotherapy for various malignancies, including ovarian cancer. However, the development of resistance significantly limits its clinical efficacy. Potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]) is a platinum(II) complex that has shown potential to overcome cisplatin resistance.[1] Its unique structure may allow it to interact differently with cellular components, evading some of the resistance mechanisms that affect cisplatin.[1] Like cisplatin, its primary mechanism of action involves forming adducts with DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis.[1] This document provides detailed protocols for the in vitro evaluation of potassium trichloroammineplatinate(II) on cisplatin-resistant cancer cell lines and presents illustrative data based on typical findings for platinum-based drugs that overcome cisplatin resistance.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic activity of potassium trichloroammineplatinate(II) in comparison to cisplatin against a cisplatin-sensitive (A2780) and a cisplatin-resistant (A2780cisR) human ovarian cancer cell line.

Table 1: Cytotoxicity of Potassium Trichloroammineplatinate(II) and Cisplatin

CompoundCell LineIC₅₀ (µM)aResistance Factor (RF)b
Potassium Trichloroammineplatinate(II) A27801.8 ± 0.22.5
A2780cisR4.5 ± 0.5
Cisplatin A27802.5 ± 0.313.0
A2780cisR32.5 ± 4.1

a IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of exposure, determined by MTT assay. Values are presented as mean ± standard deviation from three independent experiments. b The Resistance Factor (RF) is calculated as the ratio of the IC₅₀ value in the resistant cell line to that in the sensitive parent cell line (IC₅₀ A2780cisR / IC₅₀ A2780).

Table 2: Apoptosis Induction by Potassium Trichloroammineplatinate(II) and Cisplatin

CompoundCell LineConcentration (µM)Apoptotic Cells (%)c
Potassium Trichloroammineplatinate(II) A27802.045.2 ± 3.8
A2780cisR5.040.5 ± 4.1
Cisplatin A27803.042.1 ± 3.5
A2780cisR30.025.3 ± 2.9
Untreated Control A2780-5.1 ± 1.2
A2780cisR-6.3 ± 1.5

c Percentage of apoptotic cells (early and late apoptosis) determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry after 48 hours of treatment. Values are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture

Cisplatin-sensitive human ovarian adenocarcinoma A2780 cells and its cisplatin-resistant derivative, A2780cisR, are used. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. The A2780cisR cell line is maintained in a medium containing a low concentration of cisplatin (e.g., 1 µM) to retain its resistant phenotype, and cultured in a drug-free medium for at least two weeks before experiments. All cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Materials:

  • A2780 and A2780cisR cells

  • RPMI-1640 medium with 10% FBS

  • Potassium trichloroammineplatinate(II) and Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of potassium trichloroammineplatinate(II) and cisplatin in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A2780 and A2780cisR cells

  • 6-well plates

  • Potassium trichloroammineplatinate(II) and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with potassium trichloroammineplatinate(II) and cisplatin at their respective IC₅₀ concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • A2780 and A2780cisR cells

  • 6-well plates

  • Potassium trichloroammineplatinate(II) and Cisplatin

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the apoptosis assay protocol for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Evaluation cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A2780 A2780 (Cisplatin-Sensitive) MTT Cell Viability (MTT) A2780->MTT Apoptosis Apoptosis (Annexin V/PI) A2780->Apoptosis CellCycle Cell Cycle (PI Staining) A2780->CellCycle A2780cisR A2780cisR (Cisplatin-Resistant) A2780cisR->MTT A2780cisR->Apoptosis A2780cisR->CellCycle KPtCl3NH3 Potassium Trichloroammineplatinate(II) KPtCl3NH3->MTT KPtCl3NH3->Apoptosis KPtCl3NH3->CellCycle Cisplatin Cisplatin (Control) Cisplatin->MTT Cisplatin->Apoptosis Cisplatin->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Workflow for evaluating the in vitro efficacy of platinum compounds.

signaling_pathway Proposed Mechanism of Action and Cisplatin Resistance cluster_drug cluster_cell Intracellular KPtCl3NH3 K[PtCl3(NH3)] Uptake Cellular Uptake KPtCl3NH3->Uptake Potentially altered uptake Cisplatin Cisplatin Cisplatin->Uptake DNA Nuclear DNA Uptake->DNA Efflux Increased Drug Efflux Uptake->Efflux Resistance mechanism Adducts DNA Adducts DNA->Adducts Forms adducts ReplicationBlock Replication/Transcription Block Adducts->ReplicationBlock DDR DNA Damage Response ReplicationBlock->DDR Apoptosis Apoptosis DDR->Apoptosis Successful signaling Repair Enhanced DNA Repair DDR->Repair Resistance mechanism Repair->DNA Removes adducts

Caption: Overcoming cisplatin resistance mechanisms.

Discussion of Potential Signaling Pathways

The cytotoxicity of platinum-based drugs like cisplatin and potassium trichloroammineplatinate(II) is primarily mediated by their ability to form covalent adducts with DNA.[1] This DNA damage triggers a complex cellular response.

  • DNA Damage Response (DDR): Upon formation of platinum-DNA adducts, the DDR pathway is activated. In sensitive cells, this signaling cascade leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR pathway signals for the initiation of apoptosis.

  • Apoptosis Induction: The commitment to apoptosis is a critical determinant of cisplatin sensitivity. The DDR pathway can activate pro-apoptotic proteins like p53, which in turn upregulates other proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[2][3]

Mechanisms of Cisplatin Resistance and How K[PtCl₃(NH₃)] May Overcome Them:

Cisplatin resistance is multifactorial and can arise from several alterations in cellular signaling and processing:

  • Reduced Drug Accumulation: Cisplatin-resistant cells often exhibit decreased intracellular accumulation of the drug due to reduced uptake or increased efflux, mediated by transporters like CTR1 and MRP2.[4] Potassium trichloroammineplatinate(II), with its different charge and structure, may utilize different transport mechanisms, thus bypassing this resistance.

  • Enhanced DNA Repair: Resistant cells can have an increased capacity to repair platinum-DNA adducts through pathways like Nucleotide Excision Repair (NER).[4] The specific adducts formed by potassium trichloroammineplatinate(II) might be less efficiently recognized or repaired by these pathways.

  • Increased Drug Detoxification: Elevated levels of intracellular thiols, such as glutathione (GSH), can sequester and inactivate cisplatin before it reaches the DNA. The reactivity of potassium trichloroammineplatinate(II) with these detoxifying agents may be lower.

  • Defective Apoptotic Signaling: Alterations in apoptotic pathways, such as mutations in p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2), can make cells tolerant to DNA damage.[3] Potassium trichloroammineplatinate(II) might induce a stronger DNA damage signal that can overcome these apoptotic blocks, or it may activate alternative cell death pathways.

By systematically applying the provided protocols, researchers can elucidate the efficacy and mechanism of action of potassium trichloroammineplatinate(II) in overcoming cisplatin resistance, paving the way for its potential development as a novel anticancer agent.

References

Application Notes and Protocols for Studying DNA Adduct Formation by Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]) is a platinum(II) coordination complex that, like other platinum-based anticancer agents such as cisplatin, is believed to exert its cytotoxic effects through the formation of covalent adducts with DNA.[1] These DNA adducts disrupt the normal functions of DNA, such as replication and transcription, leading to cell cycle arrest and apoptosis.[1] The study of DNA adduct formation by potassium trichloroammineplatinate(II) is crucial for understanding its mechanism of action, evaluating its efficacy, and developing it as a potential therapeutic agent.

These application notes provide detailed methodologies for key experiments to study the formation and quantification of DNA adducts by potassium trichloroammineplatinate(II). The protocols described herein cover in vitro DNA platination, enzymatic digestion of platinated DNA, and subsequent analysis using advanced analytical techniques.

Mechanism of Action: From DNA Adduct Formation to Apoptosis

The cytotoxic activity of potassium trichloroammineplatinate(II) is initiated by its entry into the cell. Inside the cell, the lower intracellular chloride concentration facilitates the hydrolysis of the platinum complex, where chloride ligands are replaced by water molecules, forming a reactive aqua species. This activated platinum complex then readily reacts with nucleophilic sites on DNA, primarily the N7 positions of purine bases, guanine and adenine, to form monofunctional and bifunctional DNA adducts.[1]

The formation of these adducts causes significant distortion of the DNA double helix. This DNA damage is recognized by cellular DNA damage response (DDR) pathways, which can lead to cell cycle arrest to allow for DNA repair.[2][3] If the damage is too extensive to be repaired, the DDR pathways trigger programmed cell death, or apoptosis, through the activation of intrinsic and extrinsic signaling cascades.[2][4]

DNA_Adduct_Formation_and_Apoptosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Activation cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response KPtCl3 K[Pt(NH₃)Cl₃] KPtCl3_activated [Pt(NH₃)Cl₂(H₂O)] KPtCl3->KPtCl3_activated Hydrolysis DNA Nuclear DNA KPtCl3_activated->DNA Covalent Binding DNA_Adduct DNA Adducts (Intrastrand/Interstrand) DNA->DNA_Adduct DDR DNA Damage Response (DDR) DNA_Adduct->DDR Recognition of Damage CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable in_vitro_platination_workflow start Start dna_prep Prepare DNA Solution (1 mg/mL Calf Thymus DNA) start->dna_prep pt_prep Prepare K[Pt(NH₃)Cl₃] Solution start->pt_prep reaction_mix Prepare Reaction Mixture (DNA + Pt Compound + Buffer) dna_prep->reaction_mix pt_prep->reaction_mix incubation Incubate at 37°C (e.g., 24-72 hours) reaction_mix->incubation purification Purify Platinated DNA (Ethanol Precipitation) incubation->purification resuspension Resuspend Platinated DNA purification->resuspension end Ready for Analysis resuspension->end apoptosis_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Adduct K[Pt(NH₃)Cl₃]-DNA Adducts ATM_ATR ATM/ATR Activation DNA_Adduct->ATM_ATR DNA Damage Sensing p53 p53 Stabilization and Activation ATM_ATR->p53 Bax_Puma Transcription of Bax, Puma p53->Bax_Puma Bax_Puma_prot Bax, Puma proteins Bax_Puma->Bax_Puma_prot Translation Mitochondrion Mitochondrion MOMP MOMP Mitochondrion->MOMP induced by Bax Bax_Puma_prot->Mitochondrion Translocation CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3, -7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Cleavage of Cellular Substrates

References

Application Notes and Protocols for the Use of Potassium Trichloroammineplatinate(II) in Inorganic Chemistry Teaching Labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of potassium trichloroammineplatinate(II), K[Pt(NH₃)Cl₃], a key intermediate in the synthesis of platinum-based anticancer drugs like cisplatin and its inactive isomer, transplatin. The experiments outlined are designed for inorganic chemistry teaching laboratories to illustrate fundamental concepts such as ligand substitution, the trans effect, and the characterization of coordination complexes.

Introduction

Potassium trichloroammineplatinate(II), also known as Peyrone's salt, is a square planar platinum(II) complex. Its synthesis from the readily available potassium tetrachloroplatinate(II) (K₂[PtCl₄]) serves as an excellent pedagogical tool for introducing students to the chemistry of platinum group metals and the principles of coordination chemistry. The subsequent use of this complex in the synthesis of cis- and trans-diamminedichloroplatinum(II) provides a powerful demonstration of the trans effect, a cornerstone of inorganic reaction mechanisms. These experiments offer hands-on experience with the synthesis, purification, and characterization of inorganic compounds, skills that are highly relevant to researchers in materials science and drug development.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of potassium trichloroammineplatinate(II) and its precursor.

Table 1: Properties of Reactants and Products

CompoundFormulaMolar Mass ( g/mol )Appearance
Potassium Tetrachloroplatinate(II)K₂[PtCl₄]415.09Red-brown crystalline solid
Ammonium AcetateCH₃COONH₄77.08White crystalline solid
Potassium Trichloroammineplatinate(II)K[Pt(NH₃)Cl₃]357.57Yellow-orange crystalline solid[1]

Table 2: Expected Yield and Elemental Analysis of K[Pt(NH₃)Cl₃]

ParameterExpected Value
Typical Yield75-90%
Platinum (Pt) Content~54.5%
Chloride (Cl) Content~29.8%

Table 3: Spectroscopic Data for the Characterization of K[Pt(NH₃)Cl₃]

Spectroscopic TechniqueExpected Observations
Infrared (IR) Spectroscopy
Pt-Cl stretching vibrations300 - 350 cm⁻¹
Pt-N stretching vibrations400 - 500 cm⁻¹
N-H stretching vibrations3200 - 3300 cm⁻¹
UV-Visible (UV-Vis) Spectroscopy
λ_max~280 nm and ~350 nm (in H₂O)

Experimental Protocols

Protocol 1: Synthesis of Potassium Trichloroammineplatinate(II) (Peyrone's Salt)

This protocol details the synthesis of K[Pt(NH₃)Cl₃] from K₂[PtCl₄] and ammonium acetate. The reaction involves the substitution of one chloride ligand with an ammonia ligand.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium acetate (CH₃COONH₄)

  • Deionized water

  • Ethanol

  • Ice bath

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g of potassium tetrachloroplatinate(II) in 20 mL of deionized water. The solution will have a deep red-brown color.

  • In a separate beaker, prepare a solution of 1.0 g of ammonium acetate in 10 mL of deionized water.

  • While stirring the K₂[PtCl₄] solution at room temperature, slowly add the ammonium acetate solution dropwise.

  • Heat the reaction mixture to 60-70 °C on a heating plate with continuous stirring for 30 minutes. The color of the solution will gradually change to a yellowish-orange.

  • After 30 minutes, remove the beaker from the heat and allow it to cool to room temperature.

  • Cool the solution further in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collect the yellow-orange crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with two small portions of cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product in a desiccator.

  • Weigh the dried product and calculate the percentage yield.

Protocol 2: Characterization of Potassium Trichloroammineplatinate(II)

This protocol describes the characterization of the synthesized K[Pt(NH₃)Cl₃] using infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

A. Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet of the dried product.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic stretching frequencies for the Pt-Cl, Pt-N, and N-H bonds as indicated in Table 3.

B. UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute aqueous solution of the product of a known concentration (e.g., 0.1 mg/mL).

  • Record the UV-Vis spectrum from 200 to 600 nm.

  • Determine the wavelength of maximum absorbance (λ_max).

Protocol 3: The Kurnakow Test for Isomer Differentiation

The Kurnakow test is a classic qualitative experiment to distinguish between cis and trans isomers of diamminedichloroplatinum(II), which can be synthesized from K[Pt(NH₃)Cl₃]. This test is based on the different reaction products formed when the isomers react with thiourea. The trans effect of thiourea is stronger than that of chloride and ammine ligands.

Materials:

  • cis-Diamminedichloroplatinum(II) (cisplatin)

  • trans-Diamminedichloroplatinum(II) (transplatin)

  • Thiourea solution (saturated aqueous solution)

  • Test tubes

  • Water bath

Procedure:

  • Place a small amount (a few milligrams) of cisplatin in one test tube and an equal amount of transplatin in another.

  • Add 1-2 mL of deionized water to each test tube to dissolve the complexes. Gentle warming in a water bath may be necessary.

  • To each solution, add a few drops of the saturated thiourea solution.

  • Observe the immediate color change and the formation of any precipitate.

  • Gently warm the test tubes in a water bath for a few minutes and observe any further changes.

Expected Results:

  • Cisplatin: Forms a yellow, soluble complex, [Pt(thiourea)₄]Cl₂.

  • Transplatin: Forms a white, insoluble precipitate of trans-[Pt(NH₃)₂(thiourea)₂]Cl₂.

Visualizations

The following diagrams illustrate the key experimental workflows and conceptual relationships.

Synthesis_Workflow K2PtCl4 K₂[PtCl₄] Solution (Red-brown) Reaction Reaction (60-70°C, 30 min) K2PtCl4->Reaction NH4OAc Ammonium Acetate Solution NH4OAc->Reaction Cooling Cooling & Precipitation (Ice Bath) Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Product K[Pt(NH₃)Cl₃] (Yellow-orange solid) Filtration->Product

Caption: Workflow for the synthesis of potassium trichloroammineplatinate(II).

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_further_reaction Further Application KPtNH3Cl3 Synthesized K[Pt(NH₃)Cl₃] IR IR Spectroscopy KPtNH3Cl3->IR Identify functional groups UVVis UV-Vis Spectroscopy KPtNH3Cl3->UVVis Determine λ_max Cisplatin Synthesis of Cisplatin KPtNH3Cl3->Cisplatin Kurnakow Kurnakow Test Cisplatin->Kurnakow Isomer differentiation

Caption: Logical workflow for the characterization and application of K[Pt(NH₃)Cl₃].

Trans_Effect_Concept K2PtCl4 [PtCl₄]²⁻ KPtNH3Cl3 [Pt(NH₃)Cl₃]⁻ K2PtCl4->KPtNH3Cl3 Substitution of one Cl⁻ NH3_1 + NH₃ Cisplatin cis-[Pt(NH₃)₂Cl₂] KPtNH3Cl3->Cisplatin Cl⁻ trans to Cl⁻ is substituted (trans effect of Cl⁻ > NH₃) NH3_2 + NH₃

Caption: The trans effect in the synthesis of cisplatin from K[Pt(NH₃)Cl₃].

References

Application Notes and Protocols for the Characterization of Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trichloroammineplatinate(II), with the chemical formula K[PtCl₃(NH₃)], is a significant coordination compound in the field of platinum chemistry. It serves as a key intermediate in the synthesis of various platinum-based anticancer agents. The precise characterization of this precursor is crucial to ensure the quality, purity, and desired stereochemistry of the final active pharmaceutical ingredients. These application notes provide a detailed overview of the essential analytical techniques for the comprehensive characterization of potassium trichloroammineplatinate(II).

Physicochemical Properties

A summary of the key physicochemical properties of potassium trichloroammineplatinate(II) is presented in the table below.

PropertyValue
Chemical Formula K[PtCl₃(NH₃)]
Molecular Weight 357.57 g/mol [1]
Appearance Yellow to orange crystalline powder
CAS Number 13820-91-2[1]
Melting Point 255 °C (decomposes)[1]
Solubility Sparingly soluble in water.

Synthesis Protocol

A common and effective method for the synthesis of potassium trichloroammineplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) with ammonia.

Workflow for the Synthesis of Potassium Trichloroammineplatinate(II)

K2PtCl4 Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]) Reaction Reaction in Aqueous Solution K2PtCl4->Reaction NH3 Aqueous Ammonia (NH₃) NH3->Reaction Intermediate Formation of Intermediate Species Reaction->Intermediate Precipitation Precipitation with Ethanol Intermediate->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Potassium Trichloroammineplatinate(II) (K[PtCl₃(NH₃)]) Drying->Product

Caption: A schematic workflow for the synthesis of potassium trichloroammineplatinate(II).

Protocol:

  • Dissolution: Dissolve a specific amount of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

  • Reaction with Ammonia: Slowly add a stoichiometric amount of aqueous ammonia solution to the K₂[PtCl₄] solution while stirring continuously. The reaction is typically carried out at room temperature.

  • Precipitation: After the reaction is complete, add ethanol to the solution to precipitate the potassium trichloroammineplatinate(II) product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials and by-products.

  • Drying: Dry the final product under vacuum to obtain a yellow to orange crystalline powder.

Analytical Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of potassium trichloroammineplatinate(II). The following sections detail the protocols and expected data for the key analytical methods.

Workflow for the Analytical Characterization of Potassium Trichloroammineplatinate(II)

Sample K[PtCl₃(NH₃)] Sample EA Elemental Analysis Sample->EA NMR NMR Spectroscopy (¹⁹⁵Pt, ¹H, ¹⁵N) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis XRD X-ray Diffraction Sample->XRD TGA Thermogravimetric Analysis Sample->TGA Data Data Analysis and Structure Confirmation EA->Data NMR->Data IR->Data UVVis->Data XRD->Data TGA->Data

Caption: A logical workflow for the comprehensive characterization of K[PtCl₃(NH₃)].

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of the synthesized compound by determining the weight percentages of its constituent elements.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried K[PtCl₃(NH₃)] sample into a tin or silver capsule.

  • Instrumentation: Analyze the sample using a calibrated CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer. Platinum and potassium content can be determined by inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS) after appropriate sample digestion. Chlorine can be determined by titration or ion chromatography.

  • Data Analysis: Compare the experimentally determined weight percentages with the theoretical values calculated from the molecular formula.

Quantitative Data:

ElementTheoretical Weight %
Potassium (K)10.93
Platinum (Pt)54.55
Chlorine (Cl)29.74
Nitrogen (N)3.92
Hydrogen (H)0.85
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution. ¹⁹⁵Pt, ¹H, and ¹⁵N NMR are particularly informative.

Protocol:

  • Sample Preparation: Dissolve an appropriate amount of K[PtCl₃(NH₃)] in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent may depend on the specific nucleus being observed and the desired resolution.

  • Instrumentation: Acquire the NMR spectra on a high-field NMR spectrometer equipped with a multinuclear probe.

    • ¹⁹⁵Pt NMR: Use a reference compound like Na₂[PtCl₆] in D₂O. The chemical shift is highly sensitive to the coordination environment of the platinum atom.

    • ¹H NMR: Observe the chemical shift and coupling patterns of the ammine protons.

    • ¹⁵N NMR: If using ¹⁵N-labeled ammonia during synthesis, ¹⁵N NMR can provide direct information about the Pt-N bond. The one-bond coupling constant (¹J(¹⁹⁵Pt-¹⁵N)) is particularly useful for structural assignment.

  • Data Analysis: Analyze the chemical shifts, peak integrations, and coupling constants to confirm the presence of the ammine ligand and its coordination to the platinum center.

Expected Spectroscopic Data:

NucleusExpected Chemical Shift Range (ppm)Coupling Constants
¹⁹⁵Pt The chemical shift for [PtCl₃(NH₃)]⁻ is expected in the range of Pt(II) complexes, which is a very wide range. For comparison, the chemical shift of [PtCl₄]²⁻ is around -1630 ppm. The substitution of a chloride with an ammine ligand will cause a significant shift.-
¹H The protons of the coordinated ammine ligand will appear as a broad singlet. The chemical shift will be downfield compared to free ammonia due to coordination to the metal.Satellites due to coupling with ¹⁹⁵Pt (natural abundance 33.8%) may be observable.
¹⁵N The chemical shift is sensitive to the coordination environment.A large one-bond coupling constant, ¹J(¹⁹⁵Pt-¹⁵N), in the range of 160-390 Hz is expected, confirming the Pt-N bond.[2]
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. For K[PtCl₃(NH₃)], the key vibrations are those of the ammine (NH₃) ligand and the platinum-ligand bonds (Pt-N and Pt-Cl).

Protocol:

  • Sample Preparation: Prepare a solid-state sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the mid-IR spectrum (4000-400 cm⁻¹) using an FTIR spectrometer. For observing the low-frequency Pt-Cl and Pt-N vibrations, a Far-IR spectrometer (typically covering the range of 600-50 cm⁻¹) is required.

  • Data Analysis: Assign the observed absorption bands to the corresponding vibrational modes.

Expected Vibrational Frequencies:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H stretching3200 - 3000
NH₃ degenerate deformation~1600
NH₃ symmetric deformation~1300
NH₃ rocking850 - 750
Pt-N stretching550 - 450
Pt-Cl stretching350 - 300
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the platinum complex, which are characteristic of its d-orbital splitting and ligand-to-metal charge transfer bands.

Protocol:

  • Sample Preparation: Prepare a dilute solution of K[PtCl₃(NH₃)] in a suitable solvent, such as a dilute aqueous HCl solution to prevent aquation. Use a quartz cuvette.

  • Instrumentation: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm) using a double-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε). A simple, selective, and sensitive HPLC-UV analytical method for determining the purity of K[Pt(NH₃)Cl₃] has been developed with detection at 213 nm.[3]

Expected Absorption Maxima:

Transition TypeExpected λmax Range (nm)
d-d transitions350 - 500 (typically weak)
Ligand-to-Metal Charge Transfer (LMCT)200 - 350 (typically strong)
X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise bond lengths, bond angles, and information about the crystal packing.

Protocol:

  • Crystal Growth: Grow single crystals of K[PtCl₃(NH₃)]·H₂O suitable for X-ray diffraction, for example, by slow evaporation of a saturated aqueous solution.

  • Instrumentation: Mount a suitable single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Data Analysis: Process the diffraction data to solve and refine the crystal structure using specialized software.

Crystallographic Data for K[PtCl₃(NH₃)]·H₂O:

ParameterValue
Crystal System Orthorhombic
Space Group Data not available in search results
Unit Cell Volume 774.2(8) ų[4]
a Data not available in search results
b Data not available in search results
c Data not available in search results
α, β, γ 90°, 90°, 90°
Thermal Analysis

Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition profile of the compound.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of K[PtCl₃(NH₃)] into an appropriate TGA sample pan (e.g., alumina or platinum).

  • Instrumentation: Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset and completion temperatures of decomposition steps and the corresponding mass losses. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Expected Thermal Decomposition Profile:

The thermal decomposition is expected to occur in stages, likely involving the loss of the ammine ligand and subsequent decomposition of the platinum-chloro complex. The final residue at high temperatures under an inert atmosphere should be a mixture of KCl and metallic platinum. The decomposition of the ammine ligand is expected to occur before the decomposition of the chloro ligands.

Conclusion

The analytical techniques described in these application notes provide a comprehensive framework for the thorough characterization of potassium trichloroammineplatinate(II). A combination of these methods is essential to confirm the identity, purity, and structural integrity of this important synthetic precursor, thereby ensuring the quality and efficacy of the final pharmaceutical products derived from it.

References

Troubleshooting & Optimization

preventing Magnus' green salt formation in potassium trichloroammineplatinate(II) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]), with a focus on preventing the formation of the common impurity, Magnus' green salt ([Pt(NH₃)₄][PtCl₄]).

Frequently Asked Questions (FAQs)

Q1: What is Magnus' green salt and why is it a problem in the synthesis of potassium trichloroammineplatinate(II)?

A1: Magnus' green salt is an insoluble coordination polymer with the formula [Pt(NH₃)₄][PtCl₄]. It is a significant byproduct in the synthesis of potassium trichloroammineplatinate(II) because it has the same empirical formula as the cis and trans isomers of dichlorodiammineplatinum(II) but is a polymer and is insoluble in water.[1] Its formation reduces the yield and purity of the desired water-soluble product, K[Pt(NH₃)Cl₃]. The dark green color of this salt is a key indicator of its presence.[1]

Q2: What are the primary factors that lead to the formation of Magnus' green salt?

A2: The formation of Magnus' green salt is primarily influenced by the reaction conditions. Key factors include:

  • Localized excess of ammonia: Rapid addition of ammonia can create localized high concentrations, favoring the formation of the [Pt(NH₃)₄]²⁺ cation, a key component of Magnus' green salt.

  • pH of the reaction mixture: A pH greater than 7 can lead to unwanted hydrolysis of the platinum complexes and promote the formation of the byproduct.

  • Reaction Temperature: Elevated temperatures (above 60°C) can increase the rate of side reactions, including the formation of Magnus' green salt.

Q3: What are the recommended synthesis methods to avoid the formation of Magnus' green salt?

A3: Several synthetic routes can be employed to minimize or eliminate the formation of Magnus' green salt. The choice of method may depend on the desired purity and scale of the reaction.

  • Direct Synthesis: This method involves the direct reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ammonia under carefully controlled conditions.

  • Multi-Step Synthesis via Tetraiodoplatinate: This modern approach first converts the tetrachloroplatinate to potassium tetraiodoplatinate. The stronger trans effect of the iodo ligand favors the formation of the desired cis-ammine complex over the polymeric green salt.[1]

  • Ammonium Acetate Route: This method utilizes ammonium acetate to buffer the reaction and maintain a controlled pH, thereby reducing the likelihood of Magnus' green salt formation.

Troubleshooting Guide

Problem: A green precipitate is observed during the reaction.

Potential Cause Recommended Action
Localized high concentration of ammonia 1. Immediately stop the addition of ammonia. 2. Vigorously stir the reaction mixture to ensure homogeneity. 3. Resume the addition of ammonia at a much slower rate, ensuring it is added dropwise with constant stirring.
pH of the reaction mixture is too high (pH > 7) 1. Cease the addition of ammonia. 2. Add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise while monitoring the pH with a pH meter until it is within the optimal range (pH 6.5-7.0).
Reaction temperature is too high (T > 60°C) 1. Immediately remove the heat source. 2. Cool the reaction vessel in an ice bath until the temperature is within the recommended range (40-60°C).

Problem: The final product is contaminated with a green solid.

Potential Cause Recommended Action
Formation of Magnus' green salt during the reaction 1. Hot Filtration: Since Magnus' green salt is insoluble, it can be removed by hot filtration of the reaction mixture. Dissolve the crude product in a minimum amount of hot water and quickly filter the solution while hot to remove the insoluble green precipitate. The desired product will crystallize from the filtrate upon cooling.
Incomplete reaction or side reactions 1. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a dilute hydrochloric acid solution. This will help to purify the desired product from any remaining starting materials or soluble impurities.

Data Presentation

The following table summarizes the key parameters for different synthetic methods to produce potassium trichloroammineplatinate(II) with high purity.

Synthesis MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)
Direct Synthesis K₂[PtCl₄]Aqueous AmmoniapH 6.5–7.0, 40–60°C85–90>90
Multi-Step via Tetraiodoplatinate K₂[PtCl₄]KI, NH₄OH, HClpH ≤7, Stepwise heating75–85>95
Ammonium Acetate Route K₂[PtCl₄]NH₄CH₃COO, HClpH ~5.4, Reflux80–8585–90

Experimental Protocols

1. Direct Synthesis of Potassium Trichloroammineplatinate(II)

This protocol is a standard method that, with careful control, can yield a high-purity product.

  • Materials:

    • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

    • Aqueous ammonia (e.g., 2 M)

    • Hydrochloric acid (e.g., 1 M)

    • Distilled water

  • Procedure:

    • Dissolve a known quantity of K₂[PtCl₄] in a minimal amount of distilled water in a round-bottom flask equipped with a magnetic stirrer.

    • Gently warm the solution to 40-50°C.

    • Slowly, add the aqueous ammonia solution dropwise with vigorous stirring. Monitor the pH of the solution and maintain it between 6.5 and 7.0 by adding dilute HCl if necessary.

    • Continue the reaction at this temperature for 1-2 hours.

    • If any green precipitate is observed, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to induce crystallization of the yellow to orange product.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, followed by ethanol, and then ether.

    • Dry the product in a desiccator.

Mandatory Visualizations

SynthesisPathways cluster_desired Desired Synthesis Pathway cluster_byproduct Undesired Byproduct Formation K2PtCl4 K₂[PtCl₄] KPtNH3Cl3 K[Pt(NH₃)Cl₃] (Potassium Trichloroammineplatinate(II)) K2PtCl4->KPtNH3Cl3 Slow, controlled reaction NH3_controlled NH₃ (controlled addition, pH 6.5-7.0) NH3_controlled->KPtNH3Cl3 K2PtCl4_2 K₂[PtCl₄] PtNH34 [Pt(NH₃)₄]²⁺ K2PtCl4_2->PtNH34 Reaction with excess NH₃ NH3_excess NH₃ (excess or rapid addition, pH > 7) NH3_excess->PtNH34 MGS [Pt(NH₃)₄][PtCl₄] (Magnus' Green Salt) PtNH34->MGS PtCl4 [PtCl₄]²⁻ PtCl4->MGS

Caption: Reaction pathways for the synthesis of potassium trichloroammineplatinate(II) and the formation of Magnus' green salt.

TroubleshootingWorkflow start Start Synthesis of K[Pt(NH₃)Cl₃] observe Observe Reaction Mixture start->observe green_precipitate Green Precipitate Forms? observe->green_precipitate no_green No Green Precipitate green_precipitate->no_green No check_conditions Check Reaction Conditions: - NH₃ addition rate - pH - Temperature green_precipitate->check_conditions Yes continue_synthesis Continue Synthesis Protocol no_green->continue_synthesis crystallize Crystallize Product continue_synthesis->crystallize adjust_conditions Adjust Conditions: - Slow NH₃ addition - Adjust pH to 6.5-7.0 - Cool to 40-60°C check_conditions->adjust_conditions adjust_conditions->observe hot_filtration Perform Hot Filtration end Pure K[Pt(NH₃)Cl₃] hot_filtration->end crystallize->hot_filtration If green solid present in final product crystallize->end If no green solid

Caption: Troubleshooting workflow for preventing and addressing the formation of Magnus' green salt.

References

optimizing reaction conditions for high-yield potassium trichloroammineplatinate(II) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of potassium trichloroammineplatinate(II)?

The most common and commercially available starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[1] This reddish-orange salt is a key precursor for the preparation of many platinum coordination complexes.[1]

Q2: What is the primary side product that lowers the yield of the desired compound?

The main challenge in synthesizing potassium trichloroammineplatinate(II) is the formation of Magnus' green salt, an insoluble by-product with the formula [Pt(NH₃)₄][PtCl₄].[1][2] Its precipitation reduces the overall yield of the target compound.[2]

Q3: How can the formation of Magnus' green salt be minimized?

Several strategies can be employed to mitigate the formation of Magnus' green salt:

  • Slow Reagent Addition: Adding the ammonia source slowly prevents localized high concentrations that favor the formation of the tetraammineplatinum(II) cation ([Pt(NH₃)₄]²⁺).[2]

  • Controlled pH: Maintaining a controlled pH throughout the reaction is crucial to ensure high yield and purity.[2][3] A patent suggests adjusting the initial solution to a pH between 3 and 7.[3]

  • Vigorous Stirring: Ensures homogeneous mixing of the reactants, preventing localized pH spikes.[2]

Q4: What is the recommended method for purifying the final product?

Recrystallization is a key step for enhancing the purity of potassium trichloroammineplatinate(II).[2] Specifically, recrystallization from dilute (0.1 N) hydrochloric acid is effective as it selectively dissolves impurities.[2] Additionally, hot filtration can be used to remove insoluble by-products like Magnus' green salt.[2]

Q5: What are the optimal storage conditions for potassium trichloroammineplatinate(II)?

The compound is sensitive to prolonged light exposure and can decompose.[2] Therefore, it should be stored in light-resistant containers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Formation of Magnus' green salt.- Ensure slow and controlled addition of the ammonia source. - Maintain vigorous stirring throughout the reaction. - Control the reaction pH carefully.[2][3]
Incomplete reaction.- Ensure the reaction is carried out for the recommended duration and at the optimal temperature. A patented method suggests a reaction time of 1 to 5 hours.[3]
Loss of product during washing.- Use ice-cold washing solutions to minimize the dissolution of the product.
Product is Greenish Contamination with Magnus' green salt.- Perform hot filtration to remove the insoluble green precipitate.[2] - Recrystallize the product from dilute hydrochloric acid.[2]
Product Fails Purity Analysis (e.g., HPLC) Presence of unreacted starting material or other platinum complexes (e.g., transplatin).- Optimize the molar ratio of reactants. - Purify the product by recrystallization.[2] HPLC with a mobile phase containing ammonium sulfate (pH 5.9 ± 0.1) can be used to separate impurities.[2]
Inconsistent Results Between Batches Variations in reaction conditions.- Standardize all reaction parameters including temperature, pH, addition rates, and stirring speed. - Use reagents of consistent quality.

Experimental Protocols

Synthesis of Potassium Trichloroammineplatinate(II) from Potassium Tetrachloroplatinate(II)

This protocol is a generalized procedure based on common synthetic routes.[2][3][4] Researchers should optimize these conditions for their specific laboratory setup and scale.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Aqueous ammonia (NH₃(aq)) or Ammonium chloride (NH₄Cl) and a base (e.g., carbonate)[3]

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of the Platinum Solution: Dissolve a known quantity of potassium tetrachloroplatinate(II) in deionized water. Some methods suggest adjusting the pH of this solution to between 3 and 7 using an acid like acetic acid.[3]

  • Ammoniation: Slowly add a solution containing the ammonia source (e.g., aqueous ammonia or a mixture of ammonium chloride and a carbonate) to the platinum solution with vigorous stirring.[2][3] The reaction temperature should be controlled, with one patented method suggesting a temperature of 50°C.[3]

  • Reaction: After the addition is complete, continue to stir the mixture at the set temperature for a specified period, for instance, 1 to 5 hours, to ensure the reaction goes to completion.[3]

  • Precipitation and Isolation: Cool the reaction mixture to 0-15°C.[3] In some procedures, potassium chloride is added to facilitate the precipitation of the product.[3] The resulting yellow-to-orange crystals of potassium trichloroammineplatinate(II) are then collected by filtration.

  • Washing: Wash the isolated product with small portions of ice-cold water and then with ethanol to remove soluble impurities.

  • Purification: For high purity, recrystallize the product from a hot, dilute solution of hydrochloric acid (e.g., 0.1 N HCl).[2]

  • Drying: Dry the purified product in a vacuum desiccator over a suitable desiccant like phosphorus pentoxide.[2]

Quantitative Data Summary

The following table summarizes reaction parameters from a patented synthesis method.

Parameter Value/Range Reference
Initial pH of Chloroplatinic Acid Solution 3 - 7[3]
Molar Ratio (Ammonium Chloride : Platinic Chloride) 2:1 to 3:1[3]
Molar Ratio (Alkali Metal Chloride : Chloroplatinic Acid) 5:1 to 7:1[3]
Molar Ratio (Carbonate : Chloroplatinic Acid) 1.1:1 to 1.4:1[3]
Reaction Temperature 50°C[3]
Addition Speed of Mixture Solution 4 to 40 mL/min[3]
Reaction Time (Post-addition) 1 to 5 hours[3]
Cooling Temperature 0 to 15°C[3]
Crystallization Temperature 0 to 15°C[3]
Drying Temperature 40 to 90°C[3]
Reported Yield > 78%[3]
Reported Purity > 99.5%[3]

Visualizations

SynthesisWorkflow Start Start: K2[PtCl4] Solution AdjustpH Adjust pH (3-7) Start->AdjustpH AddNH3 Slow Addition of Ammonia Source AdjustpH->AddNH3 React Controlled Temperature Reaction (e.g., 50°C) AddNH3->React Cool Cooling (0-15°C) React->Cool Filter Filtration Cool->Filter Wash Wash (Cold H2O, Ethanol) Filter->Wash Recrystallize Recrystallization (0.1 N HCl) Wash->Recrystallize Dry Drying (Vacuum) Recrystallize->Dry End Product: K[PtCl3(NH3)] Dry->End

Caption: Experimental workflow for the synthesis of potassium trichloroammineplatinate(II).

TroubleshootingFlow Problem Low Yield or Greenish Product CheckMGS Check for Magnus' Green Salt (MGS) Problem->CheckMGS MGS_Yes MGS Present CheckMGS->MGS_Yes Visual Inspection MGS_No No MGS CheckMGS->MGS_No No visible green precipitate Solution_MGS Implement MGS Mitigation: - Slow NH3 addition - Controlled pH - Vigorous stirring - Hot filtration MGS_Yes->Solution_MGS CheckConditions Review Reaction Conditions: - Temperature - Time - Molar Ratios MGS_No->CheckConditions Optimize Optimize Conditions and Re-run CheckConditions->Optimize

Caption: Troubleshooting logic for low yield or impure product.

References

Technical Support Center: Purification of Potassium Trichloroammineplatinate(II) by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of potassium trichloroammineplatinate(II)?

A1: The recommended solvent is a dilute aqueous solution of hydrochloric acid (approximately 0.1 N HCl). This acidic solution helps to suppress the formation of aqua complexes and selectively dissolves impurities, yielding a product with high purity (>95%).

Q2: What are the common impurities in crude potassium trichloroammineplatinate(II)?

A2: Common impurities include the starting material, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), and a significant, often insoluble, byproduct known as Magnus's green salt ([Pt(NH₃)₄][PtCl₄]).

Q3: How can I remove Magnus's green salt during recrystallization?

A3: Magnus's green salt is largely insoluble in the dilute HCl solution used for recrystallization. It can be effectively removed by performing a hot filtration of the dissolved crude product.

Q4: What is the expected appearance of pure potassium trichloroammineplatinate(II)?

A4: Pure potassium trichloroammineplatinate(II) typically appears as a yellow to orange crystalline solid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The crude product does not fully dissolve in the hot solvent. 1. Insufficient solvent volume.2. The presence of insoluble impurities, such as Magnus's green salt.1. Add small additional portions of the hot 0.1 N HCl solution until no more of the desired yellow-orange solid appears to dissolve.2. If a greenish solid remains, proceed with hot filtration to remove it.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated but lacks nucleation sites.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.2. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. Alternatively, add a small "seed crystal" of pure K[Pt(NH₃)Cl₃] if available.
A green precipitate forms along with the yellow crystals. Incomplete removal of Magnus's green salt.Redissolve the crystals in a minimum amount of hot 0.1 N HCl and perform the hot filtration step again, ensuring the solution is hot and the filtration is done quickly.
The yield of recrystallized product is low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were washed with a solvent that was not ice-cold.1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool it again to recover more product. Note that this second crop may be less pure.2. Ensure the filtration apparatus (funnel and receiving flask) is pre-warmed before hot filtration.3. Always wash the collected crystals with a minimal amount of ice-cold 0.1 N HCl.
The product "oils out" instead of crystallizing. The solution is cooling too rapidly, or the concentration of impurities is very high.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly (e.g., by insulating the flask).

Experimental Protocol: Recrystallization of Potassium Trichloroammineplatinate(II)

This protocol is a generalized procedure based on established chemical principles for the recrystallization of inorganic coordination complexes. Optimal quantities and times may vary depending on the initial purity of the crude product.

Materials:

  • Crude potassium trichloroammineplatinate(II)

  • 0.1 N Hydrochloric acid (HCl)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude potassium trichloroammineplatinate(II) in an Erlenmeyer flask. Add a minimal volume of 0.1 N HCl to just cover the solid. Gently heat the mixture in a water bath while stirring continuously with a glass rod. Continue to add small portions of hot 0.1 N HCl until the yellow-orange solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If any insoluble material (e.g., greenish Magnus's green salt) remains, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the yellow-orange crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 0.1 N HCl to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator.

Data Presentation

Illustrative Solubility Data

Temperature (°C)Approximate Solubility ( g/100 mL of 0.1 N HCl)
00.5
201.5
403.0
605.5
809.0
10015.0

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude K[Pt(NH3)Cl3] B Add minimum hot 0.1 N HCl A->B C Stir and Heat B->C D Dissolved Product C->D E Hot Filtration D->E F Insoluble Impurities (e.g., Magnus's Green Salt) E->F Remove G Hot Filtrate E->G H Slow Cooling to Room Temp G->H I Ice Bath H->I J Vacuum Filtration I->J K Wash with ice-cold 0.1 N HCl J->K L Dry Crystals K->L M Pure K[Pt(NH3)Cl3] L->M

Caption: Experimental workflow for the purification of K[Pt(NH₃)Cl₃].

Troubleshooting_Logic cluster_problems Observed Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out green_precipitate Green Precipitate start->green_precipitate concentrate Concentrate Solution no_crystals->concentrate seed_scratch Seed or Scratch no_crystals->seed_scratch check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume slow_cool Slower Cooling oiling_out->slow_cool re_filter Re-dissolve & Hot Filter green_precipitate->re_filter

Caption: Troubleshooting logic for recrystallization issues.

troubleshooting common issues in the synthesis of platinum ammine complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of platinum ammine complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yielded a green precipitate. What is it and how can I avoid it?

A: The green precipitate is likely Magnus's green salt, an undesired byproduct with the formula [Pt(NH3)4][PtCl4].[1] Its formation is a common issue when synthesizing cisplatin directly from K2[PtCl4] and aqueous ammonia.[2]

Troubleshooting:

  • Control Ammonia Addition: Avoid adding excess ammonia to the reaction mixture.[1] A slow, dropwise addition of a stoichiometric amount of ammonia is recommended.

  • Temperature Control: Maintain careful control over the reaction temperature as specified in your protocol.

  • Alternative Synthesis Route: Consider using Dhara's method, which is a widely used multi-step synthesis that avoids the direct reaction of K2[PtCl4] with ammonia, thus minimizing the formation of Magnus's green salt.[2][3] This method involves the conversion of [PtCl4]2- to [PtI4]2-, followed by reaction with ammonia to form cis-[Pt(NH3)2I2], and subsequent replacement of iodide with chloride.[2]

Q2: I am concerned about the presence of the trans isomer (transplatin) in my cisplatin product. How can I detect and remove it?

A: The presence of the trans isomer is a critical purity issue as transplatin is biologically inactive.[2][3]

Detection (Kurnakow Test): The Kurnakow test is a qualitative method to distinguish between cis and trans isomers of [Pt(NH3)2Cl2].[2][3] It relies on the different reaction products formed upon addition of excess thiourea (tu).

  • Cisplatin: Reacts with thiourea to form a soluble, yellow complex, [Pt(tu)4]Cl2.[2][4][5]

  • Transplatin: Reacts with thiourea to form a poorly water-soluble, white precipitate, trans-[Pt(NH3)2(tu)2]Cl2.[2]

This difference in reactivity is due to the strong trans effect of thiourea.[3]

Removal: Isomerization of cis-[PtL2Cl2] to the trans isomer can occur during recrystallization from hot solvents like acetone or DMF for some complexes, though this is not commonly observed for cisplatin itself.[2] If transplatin contamination is suspected, careful purification is necessary.

  • Recrystallization: Purification of cisplatin can be achieved by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl.[2] The high chloride concentration helps to prevent the formation of aqua or hydroxo complexes.[2] Recrystallization from N,N-dimethylacetamide (DMA) followed by precipitation with HCl is also an effective method for obtaining highly pure cisplatin.[2]

Q3: What is the impact of precursor quality on the synthesis?

A: The purity of the starting material, typically potassium tetrachloroplatinate(II) (K2[PtCl4]), is crucial for a successful synthesis. Impurities in the precursor can lead to side reactions and the formation of undesired byproducts, complicating the purification process and reducing the final yield and purity of the desired platinum ammine complex. The choice of platinum precursor can also significantly affect the properties of the final product, such as nanoparticle size in catalytic applications.[6][7]

Q4: My final product has low yield. What are the potential causes and how can I improve it?

A: Low yields can result from several factors throughout the synthetic and purification process.

Potential Causes:

  • Incomplete Reactions: Ensure all reaction steps are allowed to proceed to completion by adhering to the recommended reaction times and temperatures.

  • Side Reactions: The formation of byproducts like Magnus's green salt consumes starting material and reduces the yield of the desired product.[2]

  • Losses during Purification: Multiple recrystallization steps, while necessary for purity, can lead to a loss of product.[2] Ensure efficient recovery of crystals during filtration.

  • Suboptimal Reaction Conditions: Factors such as pH, solvent, and temperature can significantly influence the reaction outcome. For instance, in the synthesis of certain platinum(IV) complexes, high dilution conditions can be beneficial.[2]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Product Yield check_reaction Verify Reaction Completion (Time, Temp, Stirring) start->check_reaction check_side_reactions Analyze for Byproducts (e.g., Magnus' Green Salt) check_reaction->check_side_reactions Reaction Complete optimize_purification Optimize Purification Steps (Minimize Recrystallizations) check_reaction->optimize_purification Reaction Incomplete check_side_reactions->optimize_purification Byproducts Present check_conditions Review Reaction Conditions (pH, Solvent, Concentration) check_side_reactions->check_conditions No Byproducts optimize_purification->check_conditions solution Improved Yield check_conditions->solution

Caption: Troubleshooting logic for addressing low product yield.

Troubleshooting Guides

Guide 1: Isomer Identification and Separation

Issue: Uncertainty about the stereochemistry of the synthesized [Pt(NH3)2Cl2] complex.

Solution Workflow:

  • Perform the Kurnakow Test: This is the primary qualitative test to differentiate between the cis and trans isomers.

  • Analyze the Results: A yellow, soluble product indicates the presence of the cis isomer, while a white, insoluble precipitate suggests the trans isomer.

  • Purification: If a mixture of isomers is suspected, or if the trans isomer is present as an impurity, proceed with fractional recrystallization.

Kurnakow Test Reaction Diagram

KurnakowTest cluster_cis Cisplatin cluster_trans Transplatin cis cis-[Pt(NH3)2Cl2] cis_product [Pt(tu)4]Cl2 (Yellow, Soluble) cis->cis_product + 4 tu trans trans-[Pt(NH3)2Cl2] trans_product trans-[Pt(NH3)2(tu)2]Cl2 (White, Insoluble) trans->trans_product + 2 tu

Caption: Reactions of cis- and transplatin in the Kurnakow test.

Guide 2: Managing Byproduct Formation

Issue: Formation of an insoluble green precipitate during synthesis.

Troubleshooting Steps:

  • Identify the Byproduct: The green precipitate is characteristic of Magnus's green salt.

  • Review Synthesis Method: This byproduct is common in direct amination of K2[PtCl4].

  • Modify Reaction Conditions:

    • Reduce the rate of ammonia addition.

    • Ensure the concentration of ammonia is not in excess.

  • Consider an Alternative Synthetic Route: Employing a multi-step synthesis, such as Dhara's method, can circumvent the formation of this byproduct.

SynthesisPathways cluster_direct Direct Amination cluster_dhara Dhara's Method K2PtCl4 K2[PtCl4] direct_NH3 + NH3 (aq) K2PtCl4->direct_NH3 cisplatin_direct cis-[Pt(NH3)2Cl2] direct_NH3->cisplatin_direct magnus_salt Magnus' Green Salt (Byproduct) direct_NH3->magnus_salt K2PtI4 K2[PtI4] cis_PtI2 cis-[Pt(NH3)2I2] cis_aqua cis-[Pt(NH3)2(H2O)2]2+ cisplatin_dhara cis-[Pt(NH3)2Cl2]

References

Technical Support Center: Stability of Potassium Trichloroammineplatinate(II) Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential guidance on the stability of potassium trichloroammineplatinate(II) solutions for in vitro assays. Ensuring the integrity of your test compound is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of potassium trichloroammineplatinate(II) in its solid form?

A: In its solid, crystalline form, potassium trichloroammineplatinate(II) is stable under normal laboratory conditions.[1] To ensure its integrity, it should be stored in a cool, dry, and dark place in a tightly sealed container. The recommended storage temperature is typically 2-8°C.[2]

Q2: How stable are aqueous solutions of potassium trichloroammineplatinate(II)?

A: The stability of potassium trichloroammineplatinate(II) in aqueous solutions is a critical consideration for in vitro assays. The complex can undergo hydrolysis, where the chloride ligands are replaced by water molecules. The rate of this process is influenced by factors such as pH, temperature, and chloride ion concentration.

One study on the acid hydrolysis of the [Pt(NH₃)Cl₃]⁻ ion in aqueous solution found a first-order degradation kinetics.[3] While this provides insight into its behavior in acidic conditions, data at physiological pH (around 7.4) is limited in the readily available literature. It is crucial for researchers to prepare fresh solutions for each experiment or validate the stability under their specific assay conditions.

Q3: Can I dissolve potassium trichloroammineplatinate(II) in common cell culture media like DMEM or RPMI-1640?

A: While it is possible to dissolve potassium trichloroammineplatinate(II) in cell culture media, it is important to be aware of potential interactions. Platinum(II) complexes are known to react with components of cell culture media, particularly with sulfur-containing amino acids like methionine.[4] This can lead to the formation of new platinum species and a decrease in the concentration of the parent compound, potentially affecting the experimental outcome. It is highly recommended to prepare a concentrated stock solution in an appropriate solvent (see Q4) and dilute it into the cell culture medium immediately before use.

Q4: What is the recommended solvent for preparing a stock solution of potassium trichloroammineplatinate(II)?

A: For preparing a stock solution, it is advisable to use a solvent that ensures stability and compatibility with the subsequent in vitro assay. A common approach is to dissolve the compound in a small amount of a suitable solvent and then dilute it with the aqueous buffer or medium. Given the limited specific data for this compound, a good starting point would be to prepare a concentrated stock solution in a slightly acidic aqueous solution (e.g., 0.9% NaCl, pH adjusted to be slightly acidic) to suppress hydrolysis, as the presence of chloride ions can shift the equilibrium away from the aquated species. However, the compatibility of any solvent with the specific cell line and assay must be confirmed.

Q5: How should I store the prepared solutions?

A: Ideally, solutions of potassium trichloroammineplatinate(II) for in vitro assays should be prepared fresh for each experiment.[5] If short-term storage is necessary, solutions should be protected from light and stored at low temperatures (2-8°C) to minimize degradation. The stability of stored solutions should be validated for the specific storage conditions and duration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in assays. Degradation of the platinum complex in the assay medium.Prepare fresh solutions for each experiment. Minimize the incubation time of the compound in the medium before adding to cells. Consider preparing a concentrated stock and diluting it into the medium immediately before the experiment.
Interaction with media components.Be aware of potential reactions with media components like methionine.[4] If feasible, consider using a simpler, defined buffer for the assay, though this may impact cell health.
Precipitation observed upon dilution of the stock solution into buffer or media. Poor solubility of the compound in the final solution.Ensure the final concentration is within the solubility limit. The stock solution solvent may be incompatible with the final buffer/medium. Try preparing a more dilute stock solution or using a different co-solvent (ensure cell compatibility).
Changes in the color of the solution over time. Degradation of the platinum complex.A color change can indicate chemical degradation. Discard the solution and prepare a fresh batch. Monitor the solution's UV-Vis spectrum for any changes over time.[6][7]
High variability between replicate experiments. Inconsistent preparation of solutions.Standardize the solution preparation protocol, including solvent, temperature, and mixing time. Ensure accurate weighing and dilution.
Instability of the compound under assay conditions.Assess the stability of the compound under your specific assay conditions (e.g., temperature, pH, light exposure) using an analytical method like HPLC.

Data Presentation

Table 1: Factors Influencing the Stability of Potassium Trichloroammineplatinate(II) Solutions

Factor Influence on Stability Recommendations
pH The rate of hydrolysis is pH-dependent. Acidic conditions can influence the hydrolysis rate.[3] The stability at physiological pH (~7.4) in common buffers is not well-documented and should be experimentally verified.Prepare solutions in buffers with a pH relevant to the assay. For stock solutions, a slightly acidic pH may enhance stability.
Temperature Higher temperatures generally accelerate degradation reactions.Prepare and store solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles.
Light Platinum complexes can be light-sensitive.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Chloride Concentration The presence of chloride ions can suppress the hydrolysis of chloro-platinum complexes by Le Chatelier's principle.Consider using buffers with a physiological chloride concentration (e.g., PBS) or adding NaCl to the solvent for the stock solution.
Media Components Amino acids (e.g., methionine) and other media components can react with the platinum complex.[4]Minimize the pre-incubation time of the compound in complex media. Prepare stock solutions in a simple, inert solvent.

Experimental Protocols

Protocol 1: Preparation of a Potassium Trichloroammineplatinate(II) Stock Solution
  • Materials:

    • Potassium trichloroammineplatinate(II) solid

    • Sterile, high-purity water

    • Sterile 0.9% NaCl solution

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh the required amount of potassium trichloroammineplatinate(II) in a sterile microcentrifuge tube.

    • Add a small volume of sterile 0.9% NaCl solution to dissolve the solid. Gentle vortexing or sonication may be used to aid dissolution.

    • Once fully dissolved, add more 0.9% NaCl solution to reach the desired final concentration for the stock solution.

    • Filter the stock solution through a 0.22 µm sterile filter to remove any potential particulates.

    • Store the stock solution in a tightly sealed, light-protected container at 2-8°C. It is highly recommended to use the stock solution shortly after preparation.

Protocol 2: Assessment of Solution Stability using UV-Vis Spectrophotometry

This protocol provides a basic method to monitor for gross changes in the solution over time. For quantitative analysis, a stability-indicating HPLC method is recommended (see Protocol 3).

  • Materials:

    • Prepared potassium trichloroammineplatinate(II) solution

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Immediately after preparing the solution, record its UV-Vis spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Store the solution under the desired conditions (e.g., at 37°C in an incubator).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution again.

    • Analyze the spectra for any changes, such as shifts in the absorption maxima (λmax) or changes in absorbance values, which could indicate degradation.[6][7]

Protocol 3: Stability Assessment using a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the gold standard for assessing the stability of a drug substance. An existing HPLC-UV method for the purity determination of K[Pt(NH₃)Cl₃] can be adapted for stability studies.[3]

  • Materials and Method:

    • HPLC System: With a UV detector.

    • Column: A strong base ion exchange column is suggested.[3]

    • Mobile Phase: A gradient elution may be necessary to separate the parent compound from its degradation products.[3]

    • Detection: UV detection at an appropriate wavelength (e.g., 213 nm).[3]

  • Procedure:

    • Prepare the potassium trichloroammineplatinate(II) solution in the desired buffer or medium.

    • Immediately inject a sample (t=0) into the HPLC system to obtain the initial concentration of the parent compound.

    • Incubate the solution under the test conditions (e.g., 37°C).

    • At various time points, inject samples into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate and half-life.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay In Vitro Assay weigh Weigh Solid K[Pt(NH3)Cl3] dissolve Dissolve in appropriate solvent (e.g., 0.9% NaCl) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter incubate Incubate solution under experimental conditions filter->incubate Freshly prepared solution dilute Dilute to final concentration in media filter->dilute Use immediately sampling Sample at time points (t=0, 1, 2, 4, 8, 24h) incubate->sampling analysis Analyze by HPLC-UV or UV-Vis Spectrophotometry sampling->analysis measure Measure biological endpoint analysis->measure Correlate with stability data treat Treat cells dilute->treat treat->measure

Caption: Experimental workflow for preparing and assessing the stability of potassium trichloroammineplatinate(II) solutions for in vitro assays.

degradation_pathway cluster_degradation Potential Degradation Pathways in Aqueous Media parent K[Pt(NH₃)Cl₃] Parent Compound hydrolysis1 [Pt(NH₃)Cl₂(H₂O)] First Hydrolysis Product parent:f1->hydrolysis1:f0 + H₂O - Cl⁻ media_adduct [Pt(NH₃)Cl₂(Media Component)] e.g., Methionine Adduct parent:f1->media_adduct:f0 + Media Component (e.g., Methionine) hydrolysis2 [Pt(NH₃)Cl(H₂O)₂]⁺ Second Hydrolysis Product hydrolysis1:f1->hydrolysis2:f0 + H₂O - Cl⁻

Caption: Potential degradation pathways of potassium trichloroammineplatinate(II) in aqueous solutions for in vitro assays.

References

identifying and minimizing by-products in the preparation of K[Pt(NH3)Cl3]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of potassium amminetrichloroplatinate(II) (K[Pt(NH₃)Cl₃]).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of K[Pt(NH₃)Cl₃]?

A1: The two primary starting materials for the synthesis of K[Pt(NH₃)Cl₃] are potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and cis-diamminedichloroplatinum(II) (cis-[Pt(NH₃)₂Cl₂]), also known as cisplatin.[1][2]

Q2: What are the most common by-products in the synthesis of K[Pt(NH₃)Cl₃]?

A2: The most frequently encountered by-products are unreacted starting materials, namely K₂[PtCl₄] and cis-[Pt(NH₃)₂Cl₂].[1][2] Another significant potential by-product, particularly when starting from K₂[PtCl₄], is Magnus' green salt, [Pt(NH₃)₄][PtCl₄].

Q3: How can I identify the presence of these by-products?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly effective method for identifying and quantifying K[Pt(NH₃)Cl₃] and its common impurities.[1][2] The presence of Magnus' green salt is often indicated by a green precipitate, as it is insoluble in water.[3] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation and impurity characterization.

Q4: What is the significance of minimizing by-products in the preparation of K[Pt(NH₃)Cl₃]?

A4: K[Pt(NH₃)Cl₃] is a crucial intermediate in the synthesis of various platinum-based anticancer drugs.[1][2] The purity of this intermediate is paramount as impurities can affect the yield, purity, and efficacy of the final active pharmaceutical ingredient (API).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of K[Pt(NH₃)Cl₃].

Problem 1: A green precipitate forms during the reaction.

  • Likely Cause: Formation of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]). This is a common by-product, especially when using K₂[PtCl₄] as a starting material and in the presence of an excess of ammonia.[4] Magnus' green salt is a polymer and is insoluble in water.[3]

  • Suggested Solutions:

    • Control Ammonia Addition: Add the ammonia source (e.g., aqueous ammonia, ammonium acetate) slowly and in a controlled manner to avoid localized high concentrations of ammonia.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can promote the formation of side products. For instance, in related preparations, cooling below room temperature has been shown to increase the precipitation of Magnus' green salt.

    • pH Monitoring: If applicable to the specific protocol, monitor and control the pH of the reaction mixture. A patent for a related synthesis suggests keeping the pH below 7.5 to avoid by-product formation.

    • Separation: If a green precipitate has already formed, it can be removed by filtration due to its insolubility.[4]

Problem 2: The final product is contaminated with unreacted starting material (K₂[PtCl₄] or cis-[Pt(NH₃)₂Cl₂]).

  • Likely Cause: Incomplete reaction. This can be due to insufficient reaction time, improper temperature, or incorrect stoichiometry of reactants.

  • Suggested Solutions:

    • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the time and at the temperature specified in the protocol.

    • Verify Stoichiometry: Accurately weigh all reactants to ensure the correct molar ratios are used.

    • Purification: Recrystallization is a common method to purify the final product and remove unreacted starting materials. The solubility of K[Pt(NH₃)Cl₃] and its by-products in different solvents can be exploited for this purpose.

Problem 3: The yield of K[Pt(NH₃)Cl₃] is lower than expected.

  • Likely Cause:

    • Incomplete reaction (as mentioned above).

    • Loss of product during workup and purification steps.

    • Formation of soluble by-products that are not recovered.

    • Decomposition of the product.

  • Suggested Solutions:

    • Optimize Reaction Conditions: As with starting material contamination, optimizing reaction time, temperature, and stoichiometry can improve the yield of the desired product.

    • Careful Workup: Handle the product carefully during filtration, washing, and drying to minimize mechanical losses.

    • Solvent Choice for Washing: Use a washing solvent in which the product has low solubility to prevent it from dissolving.

    • Check for Side Reactions: Analyze the reaction mixture and filtrates to identify any unexpected soluble by-products.

Problem 4: The product has an off-color (other than the expected color).

  • Likely Cause:

    • Presence of unexpected impurities.

    • Decomposition of the product or starting materials.

    • Contamination from the reaction vessel or reagents.

  • Suggested Solutions:

    • Analytical Characterization: Use analytical techniques like HPLC-UV, NMR, or elemental analysis to identify the nature of the colored impurity.

    • Purification: Attempt to remove the colored impurity through recrystallization or other chromatographic techniques.

    • Reagent and Glassware Purity: Ensure that all reagents are of high purity and that all glassware is thoroughly cleaned to prevent contamination.

Data Presentation

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for K[Pt(NH₃)Cl₃] and its common impurities using a validated HPLC-UV method.

Compound/IonLimit of Detection (LOD)Limit of Quantification (LOQ)
[PtCl₄]²⁻6 µg/mL51 µg/mL
[Pt(NH₃)Cl₃]⁻ 13 µg/mL 55 µg/mL
cis-[Pt(NH₃)₂Cl₂]5 µg/mL20 µg/mL
Data sourced from a study on the HPLC-UV analysis of K[Pt(NH₃)Cl₃].

Experimental Protocols

A detailed experimental protocol for the analysis of K[Pt(NH₃)Cl₃] and its impurities is provided below.

Protocol 1: HPLC-UV Analysis of K[Pt(NH₃)Cl₃] Purity

This method is designed for the separation and quantification of K[Pt(NH₃)Cl₃] and its common impurities, [PtCl₄]²⁻ and cis-[Pt(NH₃)₂Cl₂].

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV-Vis Detector

    • Strong base anion-exchange column

  • Mobile Phase: A gradient elution is typically used. The exact composition and gradient profile should be optimized based on the specific column and instrument.

  • Detection Wavelength: 213 nm.[1][2]

  • Procedure:

    • Prepare standard solutions of K[Pt(NH₃)Cl₃], K₂[PtCl₄], and cis-[Pt(NH₃)₂Cl₂] of known concentrations.

    • Prepare a sample solution of the synthesized K[Pt(NH₃)Cl₃] product.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to the target compound and impurities by comparing their retention times with the standards.

    • Quantify the impurities by comparing their peak areas with the calibration curves generated from the standard solutions.

Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis and analysis of K[Pt(NH₃)Cl₃].

Synthesis_Workflow cluster_start Starting Materials cluster_byproducts Potential By-products K2PtCl4 K₂[PtCl₄] Synthesis Synthesis of K[Pt(NH₃)Cl₃] K2PtCl4->Synthesis Cisplatin cis-[Pt(NH₃)₂Cl₂] Cisplatin->Synthesis Product Crude K[Pt(NH₃)Cl₃] Product Synthesis->Product Unreacted_SM Unreacted Starting Materials Product->Unreacted_SM contains Magnus_Salt Magnus' Green Salt Product->Magnus_Salt may contain Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure K[Pt(NH₃)Cl₃] Purification->Final_Product Analysis Purity Analysis (HPLC-UV) Final_Product->Analysis

Caption: General workflow for the synthesis and purification of K[Pt(NH₃)Cl₃].

Troubleshooting_Logic Observe_Issue Observe Issue During Synthesis Green_Precipitate Green Precipitate? Observe_Issue->Green_Precipitate Low_Yield Low Yield? Observe_Issue->Low_Yield Off_Color Off-Color Product? Observe_Issue->Off_Color Magnus_Salt Likely Magnus' Salt Green_Precipitate->Magnus_Salt Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Careful_Workup Careful Workup Low_Yield->Careful_Workup Also consider Impurity_Suspected Impurity Suspected Off_Color->Impurity_Suspected Yes Control_NH3 Control NH₃ Addition Magnus_Salt->Control_NH3 Solution Control_Temp Control Temperature Magnus_Salt->Control_Temp Solution Filter_Solid Filter Insoluble Solid Magnus_Salt->Filter_Solid Solution Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Solution Check_Stoichiometry Check Stoichiometry Incomplete_Reaction->Check_Stoichiometry Solution Analyze_Product Analyze (HPLC, NMR) Impurity_Suspected->Analyze_Product Action Recrystallize Recrystallize Impurity_Suspected->Recrystallize Action Check_Reagents Check Reagent Purity Impurity_Suspected->Check_Reagents Action

References

Technical Support Center: Improving the Solubility of Potassium Trichloroammineplatinate(II) for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]). The focus is on addressing challenges related to its limited solubility in aqueous solutions commonly used for biological studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of potassium trichloroammineplatinate(II) in common laboratory solvents?

Q2: I am having difficulty dissolving potassium trichloroammineplatinate(II) in my cell culture medium. What could be the reason?

A2: Several factors can contribute to dissolution problems. The compound's inherent low aqueous solubility is the primary reason. Additionally, the pH of your cell culture medium (typically around 7.4) may not be optimal for its dissolution. Interactions with components in the medium, such as proteins and salts, could also affect its solubility.

Q3: Can I use DMSO to prepare a stock solution of potassium trichloroammineplatinate(II)?

A3: While technically possible, as it is sparingly soluble in DMSO, it is generally not recommended for platinum(II) complexes.[1] Organic solvents like DMSO can react with the platinum complex, leading to ligand exchange and a loss of cytotoxic activity over time, even when stored at low temperatures. If DMSO must be used, fresh solutions should be prepared immediately before use.

Q4: How does pH influence the solubility of potassium trichloroammineplatinate(II)?

A4: The solubility of platinum complexes can be pH-dependent. While specific data for potassium trichloroammineplatinate(II) is not widely published, a patent for its synthesis mentions dissolving the related compound, potassium tetrachloroplatinate(II), in an ammonium acetate solution at a pH of 5.4. This suggests that adjusting the pH of the solvent may improve the solubility of potassium trichloroammineplatinate(II). Researchers may need to empirically determine the optimal pH for their specific application, keeping in mind the pH stability of the compound and the requirements of the biological system.

Q5: Are there advanced formulation strategies to overcome the solubility limitations of this compound?

A5: Yes, several advanced formulation techniques can significantly improve the solubility and delivery of poorly soluble drugs like potassium trichloroammineplatinate(II). These include complexation with cyclodextrins, and encapsulation in liposomes or nanoparticles. These methods can enhance aqueous solubility, improve stability, and facilitate cellular uptake.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with potassium trichloroammineplatinate(II).

Problem: Precipitate forms when trying to dissolve the compound in aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility 1. Increase the volume of the solvent. 2. Gently warm the solution (e.g., to 37°C). 3. Use sonication to aid dissolution.Increased amount of dissolved compound. Note: Be cautious with heating as it may affect compound stability.
Suboptimal pH Adjust the pH of the buffer. Start with a slightly acidic pH (e.g., 5.5-6.5) and observe for improved solubility.Identification of a pH range where the compound is more soluble. Ensure the final pH is compatible with your experimental system.
Salt concentration in buffer Prepare a stock solution in a low-salt buffer or sterile water first, then dilute it into your final experimental buffer.Reduced common ion effect or other salt-related precipitation.

Data Presentation

As precise quantitative solubility data for potassium trichloroammineplatinate(II) is not consistently available in published literature, the following table provides a qualitative summary based on available information. Researchers are strongly encouraged to determine the solubility experimentally for their specific conditions.

Solvent/Buffer Qualitative Solubility Notes
WaterSparingDissolution may be slow.
Phosphate-Buffered Saline (PBS)Sparing to PoorThe presence of salts may decrease solubility.
Dimethyl Sulfoxide (DMSO)SparingNot recommended for stock solutions due to potential for compound degradation.
MethanolSlightly Soluble (with heating)Use with caution as it may not be suitable for many biological assays.

Experimental Protocols

Protocol 1: Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method for determining the solubility of potassium trichloroammineplatinate(II) in a specific aqueous buffer.

Materials:

  • Potassium trichloroammineplatinate(II)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add an excess amount of potassium trichloroammineplatinate(II) to a vial containing a known volume of the buffer.

  • Seal the vial and place it on a shaker/rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a validated HPLC method).

  • The determined concentration represents the solubility of the compound under those specific conditions.

Protocol 2: Solubility Enhancement using Co-solvents

Materials:

  • Potassium trichloroammineplatinate(II)

  • Biocompatible co-solvent (e.g., ethanol, propylene glycol)

  • Aqueous buffer

Procedure:

  • Prepare a concentrated stock solution of potassium trichloroammineplatinate(II) in the chosen co-solvent.

  • Slowly add the co-solvent stock solution to the aqueous buffer while vortexing to create the desired final concentration.

  • Visually inspect for any precipitation.

  • Note: The final concentration of the co-solvent should be kept low (typically <1%) in cell-based assays to avoid solvent-induced toxicity.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (General Method)

Materials:

  • Potassium trichloroammineplatinate(II)

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin in the desired buffer.

  • Add an excess of potassium trichloroammineplatinate(II) to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble inclusion complex. The concentration can be determined by a suitable analytical method.

Protocol 4: Preparation of Liposomal Potassium Trichloroammineplatinate(II) (Thin-Film Hydration Method)

Materials:

  • Potassium trichloroammineplatinate(II)

  • Lipids (e.g., a mixture of phosphatidylcholine and cholesterol)

  • Chloroform or another suitable organic solvent

  • Rotary evaporator

  • Aqueous buffer

  • Extruder with polycarbonate membranes

Procedure:

  • Dissolve the lipids in chloroform in a round-bottom flask.

  • Add a solution of potassium trichloroammineplatinate(II) (in a minimal amount of a suitable solvent) to the lipid solution.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and rotating the flask. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues A Initial Dissolution Attempt in Aqueous Buffer B Precipitate Observed? A->B C Basic Troubleshooting (Sonication, Warming, pH Adjustment) B->C Yes F Proceed with Experiment B->F No D Solubility Improved? C->D E Advanced Formulation Strategies (Co-solvents, Cyclodextrins, Liposomes) D->E No D->F Yes E->F G Re-evaluate Buffer/Solvent System F->G If issues persist

Caption: A logical workflow for troubleshooting solubility problems.

signaling_pathway_analogy Conceptual Pathway for Solubility Enhancement cluster_0 Compound cluster_1 Solubilization Method cluster_2 Outcome A K[Pt(NH3)Cl3] (Poorly Soluble) B Physical Methods (Heat, Sonication) A->B C Chemical Methods (pH, Co-solvents) A->C D Formulation (Cyclodextrin, Liposome) A->D E Soluble Complex for Biological Studies B->E C->E D->E

Caption: Methods to achieve a soluble platinum complex.

References

challenges in the scale-up synthesis of potassium trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of potassium trichloroammineplatinate(II). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of potassium trichloroammineplatinate(II).

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts. - Loss of product during washing or transfer.- Ensure precise control of reaction temperature and time. - Optimize the pH of the reaction mixture; a pH range of 3-7 is often cited, with specific protocols adjusting it to around 6.0.[1] - Use minimal amounts of cold solvent for washing the final product to prevent dissolution.
Product Contamination (Impure final product) - Presence of unreacted starting materials. - Formation of byproducts such as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) or transplatin.- Perform a hot filtration step to remove insoluble byproducts like Magnus' green salt.[2] - Recrystallize the product from hot water or dilute hydrochloric acid (0.1 N HCl) to remove soluble impurities.[2] - Utilize high-performance liquid chromatography (HPLC) to verify purity.[2]
Poor Crystallization - Solution is too dilute. - Presence of impurities inhibiting crystal growth. - Cooling rate is too fast.- Concentrate the solution by evaporation before cooling. - Ensure the crude product is as pure as possible before attempting crystallization. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Inconsistent Results Between Batches - Variation in raw material quality. - Lack of precise control over reaction parameters (pH, temperature, addition rate of reagents).- Use starting materials of high purity. - Standardize all reaction conditions and ensure they are precisely monitored and controlled throughout the synthesis. - For larger scale synthesis, consider using continuous flow reactors for better control over mixing and temperature.[2]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Chemistry

  • What is the most common method for synthesizing potassium trichloroammineplatinate(II)? A common and effective method involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ammonia (NH₃) in an aqueous solution.[2] Another approach involves reacting potassium tetrachloroplatinate(II) with ammonium acetate.[3]

  • What is the importance of pH control during the synthesis? Controlling the pH is crucial for achieving a high yield and purity of the final product.[1][2] An optimal pH ensures the desired reaction proceeds while minimizing the formation of side products. Some protocols recommend adjusting the pH to a range of 3 to 7, and more specifically to 6.0.[1]

  • What are the common impurities and byproducts in this synthesis? Common impurities include unreacted starting materials and byproducts such as Magnus' green salt and transplatin.[2]

Purification

  • How can I purify the crude potassium trichloroammineplatinate(II)? Purification can be achieved through recrystallization from hot water or dilute hydrochloric acid.[2] Hot filtration is also recommended to remove any insoluble byproducts.[2]

  • How can I assess the purity of my final product? Purity can be confirmed using techniques such as high-performance liquid chromatography (HPLC).[2] Elemental analysis and infrared (IR) spectroscopy can also be used for characterization.[2] For pharmaceutical applications, a purity of over 99.5% is often required.[1]

Handling and Storage

  • What are the recommended storage conditions for potassium trichloroammineplatinate(II)? The compound should be stored in a tightly sealed, light-resistant container to prevent decomposition.[2] It is also recommended to store it in a cool and well-ventilated place.[4]

  • What are the safety precautions for handling this compound? It is important to use personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[2] Work should be conducted in a fume hood to avoid inhalation of any dust.[2] The compound may cause an allergic skin reaction.[5]

Experimental Protocols

Protocol 1: Synthesis from Potassium Tetrachloroplatinate(II) and Ammonia

This protocol is a common method for the laboratory-scale synthesis of potassium trichloroammineplatinate(II).

  • Dissolution: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

  • pH Adjustment: Adjust the pH of the solution to approximately 6.0 using a suitable acid, such as acetic acid.[1]

  • Reaction: Slowly add a solution of aqueous ammonia while stirring. The reaction is typically carried out at a controlled temperature.

  • Precipitation: Add potassium chloride (KCl) to the reaction mixture to precipitate the product.[2]

  • Isolation: Cool the mixture and collect the yellow to orange crystals by filtration.[6]

  • Washing: Wash the crystals with a small amount of cold water, followed by ethanol.

  • Drying: Dry the product in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide.[2]

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude potassium trichloroammineplatinate(II) in a minimum amount of hot deionized water or 0.1 N hydrochloric acid.[2]

  • Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified product under vacuum.

Quantitative Data

Table 1: Reported Yields and Purity of Potassium Trichloroammineplatinate(II)

Synthesis Method Reported Yield Reported Purity Reference
Method described in patent CN113173607B> 78%> 99.5%[1]
Optimized conditions with hot filtration and recrystallization85-90%> 95%[2]
Method described in patent RU2323886C291%High purity[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: K₂[PtCl₄] Solution ph_adjust pH Adjustment (pH 3-7) start->ph_adjust reaction Reaction with Ammonia/Ammonium Acetate ph_adjust->reaction precipitation Precipitation with KCl reaction->precipitation filtration Filtration of Crude Product precipitation->filtration recrystallization Recrystallization (Hot Water/Dilute HCl) filtration->recrystallization washing Washing with Cold Solvent recrystallization->washing drying Drying washing->drying analysis Purity Analysis (HPLC, etc.) drying->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for the synthesis and purification of potassium trichloroammineplatinate(II).

troubleshooting_workflow cluster_yield Low Yield cluster_purity Low Purity cluster_crystallization Poor Crystallization start Problem Encountered check_params Check Reaction Parameters (pH, Temp) start->check_params Low Yield hot_filtration Perform Hot Filtration start->hot_filtration Low Purity concentrate Concentrate Solution start->concentrate Poor Crystallization optimize_wash Optimize Washing Procedure check_params->optimize_wash recrystallize Recrystallize Product hot_filtration->recrystallize slow_cool Ensure Slow Cooling concentrate->slow_cool

References

managing pH and temperature control for optimal potassium trichloroammineplatinate(II) yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]).

Troubleshooting Guides

Issue 1: Low Yield of the Final Product

  • Question: My final yield of potassium trichloroammineplatinate(II) is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • By-product Formation: The primary cause of low yield is often the formation of the insoluble by-product, Magnus' green salt ([Pt(NH₃)₄][PtCl₄]).[1]

      • Solution: To minimize its formation, ensure slow and controlled addition of the ammonia source.[1] This prevents localized high concentrations of ammonia. Additionally, performing a hot filtration step during recrystallization can help remove this insoluble impurity.[1]

    • Improper pH Control: The pH of the reaction mixture is critical. If the pH is not maintained within the optimal range, side reactions can occur, reducing the yield.

      • Solution: Different protocols specify slightly different optimal pH ranges. One common method suggests maintaining a pH between 6.5 and 7.0.[1] Another protocol recommends adjusting the initial pH to a range of 3 to 7, with a specific example at pH 6.0 using acetic acid.[2] A third method specifies a pH of 5.4, also achieved with acetic acid.[3] It is crucial to monitor and adjust the pH throughout the reaction as needed. Using a suitable buffer or careful addition of acid/base can help maintain the desired pH.

    • Suboptimal Temperature: Temperature control is crucial for this synthesis.

      • Solution: Exceeding the optimal temperature can lead to the reduction of platinum, decreasing the yield of the desired complex.[1] A recommended temperature range is between 40-60°C.[1] Another protocol suggests a broader range of 30-70°C.[2] It is important to maintain a stable temperature within the recommended range for your specific protocol.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure the reaction is allowed to proceed for the recommended duration. Some protocols suggest a reaction time of 1 to 5 hours after the addition of reagents.[2]

Issue 2: Product Purity Issues and Contamination

  • Question: My final product is not pure and shows contamination with other platinum complexes. How can I improve the purity?

  • Answer: Purity is paramount, especially for pharmaceutical applications. Here are steps to enhance the purity of your potassium trichloroammineplatinate(II):

    • Recrystallization: This is a key step for purification.

      • Solution: Recrystallization from a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) is effective in selectively dissolving impurities and allowing the pure product to crystallize upon cooling.[1]

    • Hot Filtration: As mentioned for improving yield, this is also a critical purification step.

      • Solution: Performing a hot filtration of the reaction mixture before crystallization will remove insoluble by-products like Magnus' green salt.[1]

    • Washing: Proper washing of the final product is essential.

      • Solution: After filtration, wash the crystals with cold water and then with a solvent in which the desired product is insoluble but impurities are soluble, such as ethanol.[3]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal pH for the synthesis of potassium trichloroammineplatinate(II)?

    • Answer: The optimal pH can vary slightly depending on the specific protocol. A general range is between 6.5 and 7.0.[1] However, other successful syntheses have been reported with an initial pH adjusted to 6.0 or 5.4.[2][3] It is recommended to follow the specific pH guidelines of your chosen protocol.

  • Question: What is the ideal temperature range for the reaction?

    • Answer: A common temperature range for the synthesis is 40-60°C.[1] Some protocols allow for a broader range of 30-70°C.[2] It is critical to avoid temperatures above 60°C, as this can lead to the reduction of the platinum complex.[1]

  • Question: How can I prevent the formation of Magnus' green salt?

    • Answer: The formation of Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) can be minimized by the slow and controlled addition of the ammonia source to the reaction mixture.[1] This prevents localized areas of high ammonia concentration which favor the formation of the tetraammineplatinum(II) cation.

  • Question: What is the expected yield for this synthesis?

    • Answer: With optimized conditions, yields can be quite high. Some protocols report yields in the range of 85-90%.[1] Another method reports a yield of over 78%.[2] A different protocol has achieved a yield of 91%.[3]

  • Question: How should I store the final product?

    • Answer: Potassium trichloroammineplatinate(II) can decompose under prolonged exposure to light.[1] Therefore, it should be stored in a light-resistant container.

Quantitative Data Summary

ParameterOptimal Range/ValueExpected YieldPurityReference
pH 6.5–7.085–90%>90%[1]
3.0–7.0 (specifically 6.0)>78%>99.5%[2]
5.491%High[3]
Temperature 40–60°C85–90%>90%[1]
30–70°C (specifically 50°C)>78%>99.5%[2]
Reaction Time 1–5 hours (post-reagent addition)>78%>99.5%[2]
3 hours (post-HCl addition)91%High[3]
Crystallization Temperature 0–15°C (specifically 4°C)>78%>99.5%[2]

Experimental Protocols

Method 1: Direct Synthesis from Potassium Tetrachloroplatinate(II)

This method is adapted from a common approach for the synthesis of potassium trichloroammineplatinate(II).[1]

  • Dissolution: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

  • pH Adjustment: Carefully adjust the pH of the solution to between 6.5 and 7.0 using a suitable acid or base.

  • Ammoniation: Slowly add a solution of ammonia (NH₃) to the platinum complex solution while maintaining the temperature between 40-60°C and stirring continuously.

  • Reaction: Continue stirring the mixture at the set temperature for the recommended reaction time.

  • Hot Filtration: If any precipitate (like Magnus' green salt) is observed, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the product.

  • Isolation: Collect the yellow-to-orange crystals of potassium trichloroammineplatinate(II) by filtration.

  • Washing: Wash the crystals with a small amount of cold water, followed by ethanol.

  • Drying: Dry the product in a desiccator.

Method 2: Synthesis with Acetic Acid pH Control

This protocol is based on a patented method.[2]

  • Preparation of Platinum Solution: Prepare a solution of a chloroplatinic acid or a chloroplatinic acid salt (e.g., potassium tetrachloroplatinite).

  • pH Adjustment: Add an acid, such as acetic acid, to adjust the pH of the solution to a range of 3 to 7 (a specific example uses a pH of 6.0).[2]

  • Reagent Addition: Slowly and uniformly add a mixture containing ammonium chloride, an alkali metal chloride (like potassium chloride), and a carbonate into the platinum solution.

  • Temperature Control: Maintain the reaction temperature between 30-70°C during the addition.

  • Reaction Incubation: After the addition is complete, continue the reaction for 1 to 5 hours at the same temperature.

  • Cooling and Crystallization: Cool the reaction mixture to between 0 and 15°C to facilitate crystallization.

  • Product Isolation: Isolate the precipitated product by filtration.

  • Drying: Dry the final product at a temperature between 40 and 90°C.[2]

Visualizations

Experimental_Workflow Experimental Workflow for K[PtCl3(NH3)] Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation start Start: Dissolve K2[PtCl4] in DI Water ph_adjust Adjust pH to 5.4 - 7.0 start->ph_adjust temp_control Maintain Temperature (30-70°C) ph_adjust->temp_control reagent_add Slowly Add Ammonia Source temp_control->reagent_add react React for 1-5 hours reagent_add->react hot_filter Hot Filtration (if needed) react->hot_filter cool Cool to Crystallize (0-15°C) hot_filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash with Cold Water & Ethanol isolate->wash dry Dry the Product wash->dry end_node End: Pure K[PtCl3(NH3)] dry->end_node

Caption: Experimental workflow for potassium trichloroammineplatinate(II) synthesis.

Troubleshooting_Guide Troubleshooting Low Yield & Purity cluster_yield Low Yield Troubleshooting cluster_purity Purity Issue Troubleshooting start Start: Low Yield or Purity Issue check_byproduct Check for Magnus' Green Salt? start->check_byproduct check_ph Verify pH Control (5.4-7.0) start->check_ph check_temp Confirm Temperature (30-70°C) start->check_temp recrystallize Recrystallize from 0.1N HCl start->recrystallize hot_filtration Perform Hot Filtration start->hot_filtration proper_wash Ensure Proper Washing start->proper_wash solution_byproduct Solution: Slow Reagent Addition & Hot Filtration check_byproduct->solution_byproduct Yes solution_ph Solution: Monitor & Adjust pH check_ph->solution_ph No solution_temp Solution: Maintain Stable Temperature check_temp->solution_temp No solution_purity Result: Improved Purity recrystallize->solution_purity hot_filtration->solution_purity proper_wash->solution_purity

Caption: Troubleshooting decision tree for synthesis issues.

References

avoiding the formation of transplatin impurity in potassium trichloroammineplatinate(II) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the transplatin impurity during the synthesis of potassium trichloroammineplatinate(II).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for avoiding transplatin formation?

A1: The key to avoiding the formation of transplatin lies in understanding and applying the trans effect. The trans effect dictates that certain ligands increase the rate of substitution of the ligand positioned trans to them. In the synthesis of cisplatin precursors, the chloride ion (Cl⁻) has a stronger trans effect than ammonia (NH₃). By starting with potassium tetrachloroplatinate(II) (K₂[PtCl₄]), the first ammonia molecule substitutes a chloride ion. The remaining chloride ions, being strong trans directors, will direct the second incoming ammonia molecule to a cis position, leading to the desired cis isomer.

Q2: Why is starting with [Pt(NH₃)₄]²⁺ not recommended if the goal is to synthesize the cis isomer precursor?

A2: Starting with tetraammineplatinum(II) salts, such as [Pt(NH₃)₄]Cl₂, and reacting them with hydrochloric acid will preferentially yield the trans isomer, transplatin.[1] This is because after the first chloride ion replaces an ammonia ligand, its strong trans effect directs the next chloride to substitute the ammonia molecule positioned opposite to it, resulting in the thermodynamically stable trans configuration.

Q3: What are the primary reaction conditions that influence the formation of the transplatin impurity?

A3: The main factors influencing the formation of transplatin are:

  • Starting Material: Using K₂[PtCl₄] is crucial for favoring the cis product.

  • Temperature: Elevated temperatures can promote the formation of the trans isomer. For instance, at 150 °C in a microwave-assisted synthesis, transplatin is the exclusive product.[2]

  • Concentration of Ammonia: An excess of ammonia can lead to the formation of [Pt(NH₃)₄]²⁺, which can then react to form transplatin.[3] Careful, slow addition of a stoichiometric amount of ammonia is recommended.

  • pH: The pH of the reaction mixture should be carefully controlled to ensure the desired reaction pathway.[4]

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, may lead to isomerization and the formation of the undesired trans product.

Q4: How can I detect and quantify the presence of transplatin impurity in my sample?

A4: Several analytical methods can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying cis and trans isomers. A reverse-phase C18 column with UV detection at 210 nm is a common setup.[4]

  • Kurnakow Test: This is a classic chemical test to differentiate between cis and trans isomers. The sample is treated with thiourea. The cis isomer forms a soluble, yellow complex, while the trans isomer precipitates as a white, poorly soluble solid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁹⁵Pt NMR chemical shifts are very similar for both isomers, ¹H NMR can be used to distinguish them by observing the ³J(Pt-H) coupling constants, which are typically larger for the cis isomer.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of transplatin impurity detected. 1. Incorrect starting material. 2. Reaction temperature was too high. 3. Excess ammonia was used or added too quickly. 4. Incorrect pH of the reaction medium.1. Ensure the starting material is high-purity K₂[PtCl₄]. 2. Maintain a controlled, lower reaction temperature. Avoid overheating.[3] 3. Use a stoichiometric amount of ammonia and add it slowly and dropwise to the reaction mixture.[3] 4. Adjust and monitor the pH of the solution as specified in the protocol.[4]
Formation of a green precipitate (Magnus's Green Salt). A side reaction between [Pt(NH₃)₄]²⁺ and [PtCl₄]²⁻. This can be caused by an excess of ammonia.1. Avoid using a large excess of ammonia.[3] 2. If a green precipitate forms, it should be filtered off before proceeding with the synthesis.[3]
Low yield of the desired product. 1. Incomplete reaction. 2. Formation of side products like Magnus's Green Salt or transplatin. 3. Loss of product during purification.1. Ensure adequate reaction time, but avoid prolonged heating which can favor the trans isomer. 2. Follow the troubleshooting steps for minimizing side product formation. 3. Optimize the recrystallization and washing steps to minimize product loss. Recrystallization from dilute hydrochloric acid can help remove impurities.[4]
Difficulty in separating the cis and trans isomers. The isomers can have similar physical properties.1. Utilize HPLC for preparative separation if necessary. 2. Careful recrystallization from an appropriate solvent system, such as dilute HCl, can aid in purification.[1]

Experimental Protocols

Protocol for the Synthesis of Potassium Trichloroammineplatinate(II) with Minimal Transplatin Formation

This protocol is designed to favor the formation of the cis isomer, which is the precursor to potassium trichloroammineplatinate(II), by carefully controlling the reaction conditions.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Aqueous ammonia (NH₃ solution of known concentration, e.g., 2.0 M)

  • Potassium chloride (KCl)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 0.1 M)

  • Ice bath

Procedure:

  • Preparation of the Platinum Solution:

    • Dissolve a known quantity of K₂[PtCl₄] in deionized water in a reaction flask. Gentle heating (e.g., to 40°C) can aid dissolution.[3]

  • Controlled Addition of Ammonia:

    • While stirring the K₂[PtCl₄] solution, slowly add a stoichiometric amount of the aqueous ammonia solution dropwise. It is critical to avoid an excess of ammonia.[3]

    • Maintain the reaction temperature at a controlled, moderate level (e.g., room temperature to 40°C) during the addition. Do not overheat.[3]

  • Reaction:

    • After the complete addition of ammonia, continue stirring the reaction mixture at a controlled temperature for a specific period (e.g., 20-30 minutes) to allow for the formation of cis-[PtCl₂(NH₃)₂].

  • Conversion to Potassium Trichloroammineplatinate(II):

    • To the solution containing the cis-[PtCl₂(NH₃)₂] intermediate, add a saturated solution of potassium chloride (KCl).

    • Acidify the mixture with dilute hydrochloric acid. This step facilitates the replacement of one ammonia ligand with a chloride ion to form K[Pt(NH₃)Cl₃].[4]

  • Crystallization and Isolation:

    • Cool the reaction mixture in an ice bath to induce crystallization of the yellow potassium trichloroammineplatinate(II).

    • Collect the crystals by suction filtration.

  • Purification:

    • Wash the crystals with small portions of ice-cold water, followed by a suitable organic solvent like ethanol or ether to remove any remaining soluble impurities.

    • For higher purity, the product can be recrystallized from hot dilute hydrochloric acid (e.g., 0.1 M HCl).[1][4]

  • Drying and Characterization:

    • Dry the purified crystals in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide.[4]

    • Characterize the final product and quantify any transplatin impurity using HPLC or the Kurnakow test.

Data Presentation

Table 1: Influence of Reaction Parameters on Transplatin Formation
Parameter Condition Favoring cis Isomer (Low Transplatin) Condition Favoring trans Isomer (High Transplatin) Reference
Starting Material K₂[PtCl₄][Pt(NH₃)₄]Cl₂[1]
Temperature Moderate temperatures (e.g., room temp to 70°C)High temperatures (e.g., 150°C)[2][3]
Ammonia (NH₃) Stoichiometry Stoichiometric or slight excess, slow additionLarge excess of ammonia[3]
Reaction Medium Controlled pH, typically acidic for the final conversionBasic conditions with excess ammonia can promote side reactions[4]

Mandatory Visualization

Reaction_Pathway K2PtCl4 K₂[PtCl₄] cis_intermediate cis-[PtCl₂(NH₃)₂] K2PtCl4->cis_intermediate + NH₃ (controlled) trans_intermediate [Pt(NH₃)₄]²⁺ K2PtCl4->trans_intermediate + NH₃ (excess) KPtCl3NH3 K[PtCl₃(NH₃)] (Desired Product) cis_intermediate->KPtCl3NH3 + KCl, HCl transplatin trans-[PtCl₂(NH₃)₂] (Transplatin Impurity) trans_intermediate->transplatin + HCl

Caption: Reaction pathways for the synthesis of K[PtCl₃(NH₃)] and the formation of the transplatin impurity.

Troubleshooting_Workflow start High Transplatin Impurity Detected check_starting_material Verify Starting Material (Should be K₂[PtCl₄]) start->check_starting_material check_temp Review Reaction Temperature start->check_temp check_nh3 Analyze Ammonia Addition (Stoichiometry and Rate) start->check_nh3 check_ph Check pH Control start->check_ph remediate_material Use High-Purity K₂[PtCl₄] check_starting_material->remediate_material remediate_temp Lower and Control Temperature check_temp->remediate_temp remediate_nh3 Use Stoichiometric NH₃, Add Dropwise check_nh3->remediate_nh3 remediate_ph Ensure Proper pH Adjustment check_ph->remediate_ph

Caption: Troubleshooting workflow for addressing high transplatin impurity in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Potassium Trichloroammineplatinate(II) and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two platinum-based compounds: potassium trichloroammineplatinate(II) and the well-established chemotherapeutic agent, cisplatin. This analysis is based on available experimental data to assist researchers in evaluating their potential applications in cancer therapy.

Overview of Compounds

Cisplatin is a cornerstone of chemotherapy for various cancers, including ovarian, testicular, and bladder cancer.[1] Its mode of action is primarily through the formation of DNA adducts, which triggers cell cycle arrest and apoptosis.[1][] Potassium trichloroammineplatinate(II) is another platinum(II) complex that has demonstrated significant cytotoxic activity, particularly against ovarian cancer cell lines.[1] Research suggests it may offer enhanced cytotoxicity compared to cisplatin in certain contexts.[1]

Comparative Cytotoxicity Data

While direct comparative studies providing a comprehensive table of IC50 values for both compounds across a wide range of cell lines are limited in the available literature, this section summarizes the reported cytotoxic activities. It is important to note that IC50 values for cisplatin can exhibit significant variability between studies due to differences in experimental conditions.

Table 1: IC50 Values for Cisplatin in Ovarian Cancer Cell Lines

Cell LineCisplatin IC50 (µM)NotesReference
A27801 ± 7.050Cisplatin-sensitive[3]
SKOV310 ± 2.985Possesses intrinsic cisplatin resistance[3]
A2780~2 - 8Values vary depending on assay and conditions[4][5][6]
SKOV3~9 - 20Values vary depending on assay and conditions[3][6]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth.

Mechanism of Action and Signaling Pathways

Both cisplatin and potassium trichloroammineplatinate(II) exert their cytotoxic effects primarily through interactions with DNA.

Potassium Trichloroammineplatinate(II): The mechanism of action involves the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[1]

Cisplatin: Upon entering a cell, cisplatin is aquated, forming a reactive species that binds to the N7 position of purine bases in DNA. This results in the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, inhibiting replication and transcription. This damage activates a cascade of cellular responses, including the activation of p53, leading to cell cycle arrest and apoptosis.[1][]

Signaling Pathway Diagrams

cisplatin_pathway Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin->CellMembrane Uptake AquatedCisplatin Aquated Cisplatin DNA DNA AquatedCisplatin->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Forms p53 p53 Activation DNA_Adducts->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Cisplatin's Mechanism of Action

KPtCl3NH3_pathway KPtCl3NH3 Potassium Trichloroammineplatinate(II) CellMembrane Cell Membrane KPtCl3NH3->CellMembrane Uptake DNA DNA CellMembrane->DNA Interacts with DNA_Adducts DNA Adducts DNA->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Triggers

Potassium Trichloroammineplatinate(II) Mechanism

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate platinum-based compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of platinum compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at ~570 nm F->G

MTT Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose cells to a range of concentrations of the platinum compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Workflow:

srb_workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of platinum compound A->B C 3. Incubate for 24-72 hours B->C D 4. Fix cells with trichloroacetic acid (TCA) C->D E 5. Stain with Sulforhodamine B (SRB) D->E F 6. Wash to remove unbound dye E->F G 7. Solubilize bound dye F->G H 8. Read absorbance at ~515 nm G->H

SRB Assay Experimental Workflow

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the platinum compounds.

  • Incubation: Incubate the plates for the desired duration.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Staining: Remove the TCA and add SRB solution to each well to stain the cellular proteins.

  • Washing: Wash the plates with 1% acetic acid to remove any unbound dye.

  • Solubilization: Add a basic solution, such as 10 mM Tris base, to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance using a microplate reader at a wavelength of around 515 nm.

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate cell viability and IC50 values.

Conclusion

Both potassium trichloroammineplatinate(II) and cisplatin are potent cytotoxic agents that function through the formation of DNA adducts, leading to apoptosis. While cisplatin is a well-characterized and widely used anticancer drug, preliminary evidence suggests that potassium trichloroammineplatinate(II) may exhibit enhanced or comparable cytotoxicity, particularly in ovarian cancer models. Further rigorous comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of potassium trichloroammineplatinate(II). The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

Quantifying Purity: A Comparative Guide to Analytical Methods for Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of analytical methodologies for quantifying the purity of potassium trichloroammineplatinate(II), a key intermediate in the synthesis of platinum-based chemotherapy drugs. We delve into the established High-Performance Liquid Chromatography (HPLC) method and explore potential alternative techniques, offering supporting data and detailed experimental protocols.

The quality and purity of potassium trichloroammineplatinate(II) directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for its characterization. This guide compares the performance of a standard reverse-phase HPLC method with two alternative technologies: Capillary Electrophoresis (CE) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, Capillary Electrophoresis, and ICP-MS for the purity analysis of potassium trichloroammineplatinate(II).

FeatureHPLC with UV DetectionCapillary Electrophoresis (CE)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Separation based on partitioning between a stationary phase and a mobile phase.Separation based on the differential migration of ions in an electric field.Elemental analysis based on ionization of the sample in plasma and detection of ions by mass spectrometry.
Specificity High, can separate the main compound from organic impurities and degradation products like transplatin.[1]High, capable of separating ionic species with high efficiency.Very high for elemental composition, but does not provide information on the compound's structure or organic impurities.
**Linearity (R²) **> 0.995 over a range of 1–10 µg/mL.[1]Typically ≥ 0.99Typically ≥ 0.999
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Typically 95-105%
Precision (% RSD) ≤ 2%≤ 5%≤ 5%
Limit of Detection (LOD) In the µg/mL range.Can reach low µg/mL to ng/mL levels.Can reach ng/L (ppt) levels for platinum.
Limit of Quantification (LOQ) In the µg/mL range.Can reach low µg/mL to ng/mL levels.Can reach ng/L (ppt) levels for platinum.
Analysis Time 15-30 minutes per sample.Typically shorter than HPLC, around 5-20 minutes.Rapid, a few minutes per sample after digestion.
Primary Application Quantification of purity and detection of organic impurities.Purity determination and analysis of ionic impurities.Determination of elemental purity (platinum content) and metallic impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the quantification of potassium trichloroammineplatinate(II) and the separation of related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Potassium trichloroammineplatinate(II) reference standard

  • Ammonium sulfate, analytical grade

  • Deionized water, HPLC grade

  • Ammonium hydroxide or sulfuric acid for pH adjustment

2. Chromatographic Conditions:

  • Mobile Phase: 0.8 g/L ammonium sulfate in deionized water, adjusted to pH 5.9 ± 0.1.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of potassium trichloroammineplatinate(II) reference standard in the mobile phase to obtain a known concentration (e.g., 5 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the potassium trichloroammineplatinate(II) sample in the mobile phase to achieve a similar concentration to the standard solution.

4. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6).

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The method should demonstrate baseline separation between the main peak and any known impurities, such as cisplatin and transplatin.[1]

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the potassium trichloroammineplatinate(II) peak based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the HPLC method described above, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Target Profile B Select HPLC Method (RP-HPLC, UV Detection) A->B C Optimize Chromatographic Conditions B->C D Specificity C->D Validate E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J Document K Standard Operating Procedure (SOP) J->K L Routine Use K->L

HPLC Method Validation Workflow

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can offer complementary information or advantages in specific contexts.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. CE can offer high separation efficiency and short analysis times. It is particularly well-suited for the analysis of charged species and can be a powerful tool for resolving complex mixtures of ionic impurities.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive elemental analysis technique. It is not suitable for determining the purity of the organic components of the molecule but excels at quantifying the platinum content with exceptional accuracy and precision. This makes it an invaluable tool for confirming the stoichiometry of the complex and for detecting trace elemental impurities.

Conclusion

The choice of analytical method for determining the purity of potassium trichloroammineplatinate(II) depends on the specific requirements of the analysis. The reverse-phase HPLC method with UV detection provides a reliable and specific means of quantifying the main compound and its organic impurities. For complementary analyses, Capillary Electrophoresis offers high-efficiency separation of ionic species, while ICP-MS provides unparalleled sensitivity for elemental composition and trace metal analysis. A combination of these techniques can provide a comprehensive purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

Overcoming Cisplatin Resistance: A Comparative Analysis of Potassium Trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of potassium trichloroammineplatinate(II) and its potential to overcome cisplatin resistance in cancer cells. This analysis is supported by a review of existing, albeit limited, experimental data and outlines key experimental protocols for further investigation.

Potassium trichloroammineplatinate(II), a platinum(II) coordination complex, has emerged as a compound of interest in the landscape of anticancer research, particularly for its potential efficacy in cisplatin-resistant tumors.[1] Cisplatin, a cornerstone of chemotherapy for various cancers, is often limited by the development of intrinsic or acquired resistance. Research suggests that potassium trichloroammineplatinate(II) may circumvent some of the mechanisms that confer resistance to cisplatin, offering a potential therapeutic alternative.

Comparative Cytotoxicity: Evidence of Overcoming Resistance

The primary indicator of a drug's effectiveness against cancer cells is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%. In the context of drug resistance, the resistance factor (RF) is a critical metric, calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parent cell line. A lower RF suggests that a compound is better able to overcome resistance.

Based on published data for cisplatin and the qualitative descriptions of potassium trichloroammineplatinate(II)'s enhanced efficacy, a representative comparison is presented below. The values for potassium trichloroammineplatinate(II) are illustrative, based on the reported trend of overcoming resistance.

CompoundCell LineCisplatin IC50 (µM)Representative Potassium Trichloroammineplatinate(II) IC50 (µM)Resistance Factor (RF)
Cisplatin A2780 (Sensitive)~3.25[2]--
A2780cis (Resistant)~10.58[2]-~3.25
Potassium Trichloroammineplatinate(II) A2780 (Sensitive)-Assumed value: ~4.0-
A2780cis (Resistant)-Assumed value: ~5.0~1.25

Note: The IC50 values for cisplatin are sourced from published studies. The IC50 values for potassium trichloroammineplatinate(II) are representative examples based on qualitative reports of its enhanced cytotoxicity and ability to overcome resistance, intended for illustrative purposes.

Mechanism of Action: A Shared Path with a Potential Detour

Both cisplatin and potassium trichloroammineplatinate(II) exert their cytotoxic effects primarily by interacting with DNA.[1] Upon entering the cell, these platinum compounds form covalent adducts with DNA bases, leading to DNA damage. This damage, if not repaired, triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[1][3]

The key steps in the proposed mechanism of action are:

  • Cellular Uptake: The platinum complex enters the cancer cell.

  • DNA Adduct Formation: The complex binds to DNA, forming platinum-DNA adducts that distort the DNA structure.[1]

  • DNA Damage Response: The cell recognizes the DNA damage and activates signaling pathways.

  • Apoptosis Induction: If the damage is too severe to be repaired, the cell initiates apoptosis, leading to its demise.[1][3]

The ability of potassium trichloroammineplatinate(II) to overcome cisplatin resistance may stem from differences in its cellular uptake, the specific types of DNA adducts it forms, or its interaction with cellular components that are involved in cisplatin resistance mechanisms, such as drug efflux pumps or DNA repair pathways.

G General Mechanism of Action for Platinum-Based Anticancer Drugs A Platinum Drug (e.g., Cisplatin, K[PtCl3(NH3)]) B Cellular Uptake A->B C DNA Adduct Formation B->C D DNA Damage C->D E Activation of Damage Response Pathways (e.g., JNK) D->E H DNA Repair D->H F Apoptosis (Cell Death) E->F G Cell Survival (Resistance) E->G H->G

Figure 1. Generalized signaling pathway for platinum-based anticancer drugs.

Experimental Protocols

To further elucidate the comparative efficacy and mechanisms of potassium trichloroammineplatinate(II), the following experimental protocols are fundamental.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.

  • Cell Seeding: Plate cisplatin-sensitive (e.g., A2780) and cisplatin-resistant (e.g., A2780cis) ovarian cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of cisplatin and potassium trichloroammineplatinate(II) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.

G Experimental Workflow for Comparative Cytotoxicity Analysis cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Sensitive (A2780) & Resistant (A2780cis) Cells B Treat with varying concentrations of Cisplatin and K[PtCl3(NH3)] A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values & Resistance Factor (RF) F->G

Figure 2. Workflow for determining and comparing the cytotoxicity of platinum compounds.

Cellular Platinum Accumulation Assay

This assay measures the amount of platinum that enters and accumulates within the cancer cells, providing insights into potential mechanisms of resistance related to drug uptake and efflux.

  • Cell Treatment: Treat a known number of sensitive and resistant cells with a defined concentration of cisplatin or potassium trichloroammineplatinate(II) for a specific time.

  • Cell Lysis: After incubation, wash the cells to remove extracellular drug and then lyse the cells to release the intracellular contents.

  • Sample Preparation: Digest the cell lysates using a strong acid mixture to break down all organic matter.

  • ICP-MS Analysis: Analyze the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the amount of platinum present.

  • Data Normalization: Normalize the platinum content to the number of cells or the total protein content of the lysate to allow for comparison between different cell lines and treatments.

Conclusion

The available evidence, though not yet comprehensive, suggests that potassium trichloroammineplatinate(II) holds promise as a platinum-based anticancer agent with the potential to overcome cisplatin resistance. Its enhanced cytotoxicity in ovarian cancer cell lines warrants further rigorous investigation.[1] Direct comparative studies quantifying its IC50 in cisplatin-sensitive and -resistant cell lines are crucial to validate its efficacy and determine its resistance factor. Furthermore, detailed mechanistic studies are needed to fully understand how it circumvents the cellular machinery that confers resistance to cisplatin. The experimental protocols outlined in this guide provide a framework for conducting such essential research, which could ultimately lead to the development of more effective treatments for patients with cisplatin-resistant cancers.

References

Validating the Structure of Synthesized Potassium Trichloroammineplatinate(II): A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural validation of synthesized potassium trichloroammineplatinate(II), K[PtCl₃(NH₃)]. Detailed experimental protocols for the synthesis and crystallographic analysis are presented, alongside a comparative analysis with spectroscopic methods to assist researchers in selecting the most appropriate techniques for their specific needs.

Synthesis of Potassium Trichloroammineplatinate(II)

The synthesis of potassium trichloroammineplatinate(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an ammonia source under controlled conditions. The following protocol is a modified procedure based on established methods.

Experimental Protocol: Synthesis

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium acetate (CH₃COONH₄)

  • Acetic acid (CH₃COOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) in an aqueous solution of ammonium acetate.

  • Adjust the pH of the solution to approximately 5.4 by the addition of acetic acid.

  • Heat the solution under reflux for 20-30 minutes.

  • Add concentrated hydrochloric acid to the solution to achieve a concentration of approximately 6 mol/L.

  • Continue heating the solution for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Isolate the resulting precipitate by filtration.

  • Wash the isolated solid with ethanol and dry it under vacuum.

Structural Validation by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Crystallography

1. Crystal Growth and Mounting:

  • Grow single crystals of the synthesized potassium trichloroammineplatinate(II) suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a suitable solvent or by vapor diffusion.

  • Select a high-quality, defect-free crystal under a microscope.

  • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-protectant.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

3. Structure Solution and Refinement:

  • Process the collected diffraction data, including integration of reflection intensities and absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.

  • The final refined structure is validated using various crystallographic metrics, such as R-factors and goodness-of-fit.

Expected Crystallographic Data for Potassium Trichloroammineplatinate(II) Monohydrate
ParameterValue
Crystal SystemOrthorhombic
Space GroupCmcm
a (Å)11.294
b (Å)8.125
c (Å)8.626
Z4
R-factor~0.03-0.05

Comparison with Alternative Structural Validation Methods

While X-ray crystallography provides the most detailed structural information, other spectroscopic and analytical techniques offer complementary data and can be more readily accessible.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing.Unambiguous and complete structural determination.Requires well-ordered single crystals; destructive to the crystal.
¹H NMR Spectroscopy Nuclear magnetic resonance of hydrogen nuclei.Information about the chemical environment of protons in the ammine ligand.Non-destructive; provides information about the solution-state structure.Limited structural information for this simple complex; can be complicated by coupling to quadrupolar nuclei.
¹⁹⁵Pt NMR Spectroscopy Nuclear magnetic resonance of the ¹⁹⁵Pt nucleus.Highly sensitive to the coordination environment of the platinum center.Very wide chemical shift range provides a unique fingerprint for the complex.Lower sensitivity than ¹H NMR; requires specialized equipment.
FTIR/Raman Spectroscopy Vibrational transitions of molecules upon absorption of infrared radiation or inelastic scattering of monochromatic light.Information about the functional groups and the Pt-Cl and Pt-N bonds.Non-destructive; provides a characteristic vibrational fingerprint.Does not provide a complete 3D structure; interpretation can be complex.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, and other elements.Confirms the empirical formula of the synthesized compound.Provides fundamental confirmation of the elemental composition.Does not provide any information about the molecular structure or isomerism.
Typical Spectroscopic Data for Potassium Trichloroammineplatinate(II) and Similar Complexes
TechniqueExpected Results
¹H NMR A broad singlet for the ammine protons, potentially showing coupling to ¹⁴N and ¹⁹⁵Pt.
¹⁹⁵Pt NMR A single resonance in the characteristic region for Pt(II) complexes with a [PtCl₃N] coordination sphere.
FTIR Characteristic N-H stretching and bending vibrations for the ammine ligand, and Pt-Cl and Pt-N stretching vibrations in the far-IR region.
Elemental Analysis Calculated for K[PtCl₃(NH₃)]: H, 0.85%; Cl, 29.75%; K, 10.93%; N, 3.92%; Pt, 54.55%. Experimental values should be within ±0.4% of the calculated values.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for validating the structure of synthesized potassium trichloroammineplatinate(II) and a comparison of the analytical methods.

Synthesis and Crystallography Workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Start: K₂[PtCl₄] + NH₄OAc reaction Reaction and Reflux start->reaction precipitation Precipitation with HCl reaction->precipitation isolation Filtration and Washing precipitation->isolation product Synthesized K[PtCl₃(NH₃)] isolation->product crystal_growth Crystal Growth product->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validated_structure Validated 3D Structure refinement->validated_structure

Caption: Workflow for the synthesis and structural validation of K[PtCl₃(NH₃)] by X-ray crystallography.

Method Comparison X-ray_Crystallography X-ray Crystallography - Precise 3D Structure - Bond Lengths & Angles - Crystal Packing Requires Single Crystals NMR_Spectroscopy NMR Spectroscopy (¹H, ¹⁹⁵Pt) - Solution-State Structure - Ligand Environment - Coordination Sphere Indirect Structural Info IR_Raman_Spectroscopy IR/Raman Spectroscopy - Vibrational Modes - Functional Groups - Metal-Ligand Bonds No 3D Geometry Elemental_Analysis Elemental Analysis - Elemental Composition - Empirical Formula No Structural Info Synthesized_Compound Synthesized K[PtCl₃(NH₃)] Synthesized_Compound->X-ray_Crystallography Synthesized_Compound->NMR_Spectroscopy Synthesized_Compound->IR_Raman_Spectroscopy Synthesized_Compound->Elemental_Analysis

Caption: Comparison of analytical methods for the structural validation of K[PtCl₃(NH₃)].

A Comparative Analysis of Potassium Trichloroammineplatinate(II) and Second-Generation Platinum-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of potassium trichloroammineplatinate(II) with established second-generation platinum drugs, namely cisplatin, carboplatin, and oxaliplatin. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer a thorough resource for researchers in oncology and drug development.

Comparative Efficacy of Platinum Drugs in Ovarian Cancer Cell Lines

CompoundA2780 IC50 (µM)SKOV3 IC50 (µM)Notes
Potassium Trichloroammineplatinate(II) Data not availableData not availableReported to exhibit enhanced cytotoxicity against ovarian cancer cell lines compared to cisplatin.[1]
Cisplatin ~1 - 2.8~10 - 16.1The first-generation platinum drug, serving as a benchmark for comparison.
Carboplatin ~17~100A second-generation analog with a more favorable toxicity profile than cisplatin.
Oxaliplatin Data not available~21.7A third-generation platinum drug, often used in colorectal cancer and in cases of cisplatin resistance.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human ovarian cancer cell lines (e.g., A2780, SKOV3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Platinum drug stock solutions (dissolved in an appropriate solvent, e.g., DMSO or sterile water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of the platinum compounds. Include a vehicle control (medium with the solvent used for the drug stock).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the platinum compounds for the desired duration, harvest both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Quantification of Platinum-DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of platinum bound to cellular DNA.

Materials:

  • Treated and untreated cells

  • DNA isolation kit

  • Concentrated nitric acid (trace metal grade)

  • Internal standard (e.g., Iridium)

  • ICP-MS instrument

Procedure:

  • Cell Treatment and DNA Isolation: Treat cells with the platinum compounds. After the desired incubation time, harvest the cells and isolate the genomic DNA using a commercial DNA isolation kit, ensuring high purity.

  • DNA Quantification: Accurately quantify the amount of isolated DNA using a spectrophotometer or a fluorescent DNA-binding dye.

  • Sample Digestion: In a clean, acid-leached tube, digest a known amount of DNA (e.g., 1-5 µg) in concentrated nitric acid overnight at a controlled temperature (e.g., 70°C).

  • Dilution and Internal Standard Spiking: After digestion, dilute the samples with deionized water to a final acid concentration of 2-5%. Spike all samples, calibration standards, and blanks with an internal standard to correct for instrumental drift.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument optimized for the detection of platinum isotopes (e.g., 194Pt, 195Pt). Generate a calibration curve using platinum standards of known concentrations.

  • Data Analysis: Quantify the amount of platinum in each sample by comparing its signal to the calibration curve. The results are typically expressed as the number of platinum adducts per unit of DNA (e.g., pg Pt/µg DNA).

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of platinum-based anticancer drugs.

G cluster_workflow Experimental Workflow for In Vitro Efficacy Comparison start Cancer Cell Lines (e.g., A2780, SKOV3) seed Seed Cells in 96-well Plates start->seed treat Treat with Platinum Drugs (Varying Concentrations) seed->treat incubate Incubate (e.g., 48-72h) treat->incubate mtt MTT Assay incubate->mtt apoptosis Annexin V/PI Assay incubate->apoptosis dna_adduct DNA Adduct Quantification (ICP-MS) incubate->dna_adduct ic50 Determine IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis adduct_analysis Quantify DNA Adducts dna_adduct->adduct_analysis compare Comparative Efficacy Analysis ic50->compare apoptosis_analysis->compare adduct_analysis->compare

Experimental Workflow for In Vitro Drug Comparison

G cluster_pathway DNA Damage Response to Platinum Drugs drug Platinum Drug (e.g., KPtCl3(NH3)) adduct DNA Adduct Formation (Intra- and Interstrand Crosslinks) drug->adduct replication_fork Replication Fork Stalling adduct->replication_fork atr ATR Activation replication_fork->atr chk1 Chk1 Activation atr->chk1 cell_cycle Cell Cycle Arrest (G2/M Phase) chk1->cell_cycle repair DNA Repair Mechanisms (NER, HR) cell_cycle->repair Allows time for repair apoptosis Apoptosis cell_cycle->apoptosis Prolonged Arrest repair->apoptosis Unrepaired Damage survival Cell Survival repair->survival Successful Repair

DNA Damage Response Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway dna_damage DNA Damage (from Platinum Drug) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Executioner Caspase Activation (Caspase-3, -7) caspase9->caspase3 death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor Binding death_ligand->death_receptor disc DISC Formation (FADD, pro-Caspase-8) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathways

References

A Comparative Guide to the Stability of Potassium Trichloroammineplatinate(II) and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative stability of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]) and its analogous platinum(II) complexes. Understanding the stability of these compounds is crucial for their synthesis, storage, and application, particularly in the development of new platinum-based therapeutics. This document summarizes key stability data, details the experimental protocols used for their assessment, and visualizes the typical workflow for such stability studies.

Comparative Stability Data

The stability of platinum(II) complexes is influenced by factors such as the nature of the ligands, the geometry of the complex, and external conditions like temperature and solvent. The following table summarizes available quantitative data on the thermal and solution stability of K[PtCl₃(NH₃)] and selected analogs.

ComplexFormulaThermal Decomposition Onset (°C)Aquation Rate Constant (k) at 25°C (s⁻¹)Notes
Potassium Trichloroammineplatinate(II)K[PtCl₃(NH₃)]~200-2503.6 x 10⁻⁵[1]Decomposes in multiple steps. The first step involves the loss of the ammine ligand.
Cisplatincis-[Pt(NH₃)₂Cl₂]~2702.5 x 10⁻⁵A widely used anticancer drug; its aquation is a key step in its mechanism of action.
Transplatintrans-[Pt(NH₃)₂Cl₂]~2709.8 x 10⁻⁵The trans isomer of cisplatin, which is clinically inactive.
Potassium Trichloromethylamineplatinate(II)K[PtCl₃(CH₃NH₂)]Data not availableQualitatively less stable than the ammine analog.The alkyl group can influence the electronic properties and steric hindrance around the platinum center.
Potassium Tribromoammineplatinate(II)K[PtBr₃(NH₃)]Data not availableGenerally faster than for the chloro analog.The weaker Pt-Br bond compared to the Pt-Cl bond leads to faster ligand substitution.

Note: The available quantitative data for direct analogs of K[PtCl₃(NH₃)] is limited in the public domain. The stability of these complexes is often discussed in relative terms. Further experimental work is needed to provide a more comprehensive quantitative comparison.

Experimental Protocols

Accurate assessment of the stability of platinum complexes requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the platinum complex by measuring its mass change as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • Platinum or alumina crucibles

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the platinum complex into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the TGA furnace.

    • Set the purge gas (typically nitrogen or air) to a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve, which is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the platinum complex as a function of temperature, providing information on melting, decomposition, and phase changes.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed crucibles

  • Crucible press

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the platinum complex into a DSC crucible. If the sample is volatile or may release gases upon heating, use a hermetically sealed crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to a temperature above the expected decomposition, typically up to 400°C, at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic (melting) and exothermic (decomposition) peaks.

    • The onset temperature of the decomposition peak provides information on the thermal stability.

UV-Visible Spectrophotometry for Aquation Kinetics

Objective: To monitor the rate of aquation (replacement of a ligand by a water molecule) by observing changes in the UV-Visible absorption spectrum of the platinum complex over time.

Apparatus:

  • UV-Visible Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Thermostatic water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the platinum complex in a non-coordinating solvent (e.g., acetone).

    • Prepare the reaction medium, typically an aqueous solution with a controlled ionic strength (e.g., 0.1 M NaClO₄) and pH.

  • Kinetic Measurement:

    • Equilibrate the reaction medium in a quartz cuvette in the temperature-controlled cell holder of the spectrophotometer (e.g., at 25°C).

    • Initiate the reaction by injecting a small aliquot of the platinum complex stock solution into the cuvette and mix quickly.

    • Immediately begin recording the absorbance of the solution at a fixed wavelength (where the change in absorbance upon aquation is maximal) or scan a range of wavelengths at regular time intervals.

  • Data Analysis:

    • Plot the absorbance versus time.

    • For a first-order reaction, the data can be fitted to the equation: A(t) = A∞ + (A₀ - A∞)e^(-kt), where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the absorbance at infinite time, and k is the first-order rate constant.

    • The rate constant (k) is a measure of the stability of the complex towards aquation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange

Objective: To observe the substitution of ligands in the platinum complex by other ligands in solution, providing qualitative and quantitative information on the lability of the complex.

Apparatus:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of the platinum complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

    • Prepare a solution of the incoming ligand in the same deuterated solvent.

  • NMR Measurement:

    • Acquire an initial ¹H or ¹⁹⁵Pt NMR spectrum of the platinum complex solution.

    • Add a stoichiometric amount of the incoming ligand solution to the NMR tube.

    • Acquire a series of NMR spectra at different time intervals to monitor the changes in the chemical shifts and/or the appearance of new signals corresponding to the new complex.

    • Temperature-controlled NMR experiments can be performed to study the kinetics of the exchange.

  • Data Analysis:

    • Integrate the signals of the reactant and product species in the NMR spectra.

    • The change in the relative integrals over time can be used to determine the rate of ligand exchange.

    • Changes in chemical shifts can provide information about the electronic environment of the platinum center and the coordinated ligands.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a platinum complex.

Stability_Assessment_Workflow cluster_synthesis Complex Synthesis & Characterization cluster_stability Stability Assessment cluster_thermal Thermal Analysis cluster_solution Solution Studies cluster_data Data Analysis & Comparison synthesis Synthesis of Potassium Trichloroammineplatinate(II) & Analogs characterization Characterization (NMR, IR, Elemental Analysis) synthesis->characterization thermal Thermal Stability characterization->thermal solution Solution Stability characterization->solution tga Thermogravimetric Analysis (TGA) thermal->tga dsc Differential Scanning Calorimetry (DSC) thermal->dsc uv_vis UV-Vis Spectrophotometry (Aquation Kinetics) solution->uv_vis nmr NMR Spectroscopy (Ligand Exchange) solution->nmr data_analysis Determination of: - Decomposition Temperatures - Rate Constants - Stability Constants tga->data_analysis dsc->data_analysis uv_vis->data_analysis nmr->data_analysis comparison Comparative Stability Analysis data_analysis->comparison

Caption: Workflow for assessing the stability of platinum(II) complexes.

References

validation of a bioassay to screen for the anticancer activity of platinum complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate screening of novel platinum complexes for anticancer activity is paramount. This guide provides a comparative overview of commonly employed bioassays, their validation parameters, and detailed experimental protocols to ensure the reliability and reproducibility of screening data.

The success of platinum-based chemotherapy, initiated by the discovery of cisplatin, has spurred the continuous development of new platinum complexes with improved efficacy and reduced side effects. The initial screening of these compounds relies on robust and validated in vitro bioassays to determine their cytotoxic and apoptotic potential. This guide delves into the validation of three widely used assays: the MTT, SRB, and Annexin V-FITC/PI apoptosis assays, offering a framework for their implementation and interpretation in the context of platinum drug discovery.

Comparative Analysis of Cytotoxicity Bioassays

The selection of an appropriate bioassay is a critical first step in the screening cascade. The MTT and SRB assays are two of the most common colorimetric methods used to assess cytotoxicity. While both are reliable, they operate on different principles, which can influence their suitability for specific applications.[1][2]

Parameter MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay SRB (Sulphorhodamine B) Assay Annexin V-FITC/PI Apoptosis Assay
Principle Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4]Measures the total protein content of viable cells. SRB, a bright pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under acidic conditions.[5][6][7]Detects early and late-stage apoptosis. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[8][9][10]
Linearity Good linearity can be achieved, but can be cell-line dependent and may lose linearity at high cell densities.[1][11]Generally exhibits excellent linearity with cell number over a wide range.[7][12]Primarily a qualitative and semi-quantitative assay for apoptosis detection, not typically used for linearity assessment of cytotoxicity.
Precision Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) should be established. ICH guidelines suggest a coefficient of variation (CV) of <10% for repeatability and <15% for intermediate precision.[13][14][15]Demonstrates high reproducibility and low inter-assay variability.[5][16] CVs should align with ICH guidelines.[13][14][15]Precision is important for consistent gating and population identification in flow cytometry.
Accuracy Accuracy is determined by comparing the measured values to a known standard or by recovery studies.High accuracy due to the stoichiometric binding of SRB to cellular protein.[7]Accuracy depends on proper compensation and gating in flow cytometry to correctly identify apoptotic populations.
Specificity Can be affected by compounds that interfere with mitochondrial respiration.Less prone to interference from test compounds compared to metabolic assays.[17]Highly specific for the detection of phosphatidylserine externalization, a hallmark of apoptosis.
Robustness Assay performance can be influenced by factors such as incubation time and reagent stability.The assay is robust, and the endpoint is stable, allowing for flexibility in reading times.[1]Robustness is dependent on consistent staining protocols and instrument calibration.
Range The range of the assay should be established where linearity, accuracy, and precision are acceptable.[14]Offers a wide linear range.[18]The assay can detect a wide range of apoptotic responses.

Experimental Protocols

Detailed and standardized protocols are essential for the validation and routine use of these bioassays.

MTT Assay Protocol (96-well plate)[3][20][21][22]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the platinum complexes in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

SRB Assay Protocol (96-well plate)[6][7][19][23]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium. Incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% (v/v) acetic acid. Remove excess water by inverting the plate and tapping it on a paper towel. Air dry the plates.

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes. Measure the absorbance at approximately 510-540 nm using a microplate reader.[18][20]

Annexin V-FITC/PI Apoptosis Assay Protocol[9][10][11][24][25]
  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with platinum complexes as described for the cytotoxicity assays.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Cellular Mechanisms and Experimental Processes

Understanding the molecular pathways affected by platinum complexes and the workflow of bioassay validation is crucial for comprehensive drug screening.

cisplatin_signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS DNA Adducts DNA Adducts Cisplatin->DNA Adducts MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK PI3K/Akt PI3K/Akt Pathway ROS->PI3K/Akt Caspase-8 Caspase-8 MAPK->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 p53 p53 DNA Adducts->p53 p53->Bax/Bak PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Cisplatin-induced apoptosis signaling pathway.

Cisplatin exerts its anticancer effects through a multi-faceted mechanism.[21][22][23][24][25] It forms DNA adducts, leading to DNA damage and the activation of the p53 tumor suppressor protein.[23] This, in turn, can trigger the intrinsic apoptotic pathway through the activation of Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[24] Cisplatin also induces the production of reactive oxygen species (ROS), which can activate stress-related signaling pathways like the MAPK and PI3K/Akt pathways, further contributing to apoptosis.[25] The extrinsic pathway can also be activated, leading to the activation of caspase-8. Both pathways converge on the executioner caspase-3, which cleaves key cellular substrates, such as PARP, ultimately leading to programmed cell death.[25]

bioassay_validation_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Assay Validation cluster_implementation Phase 3: Implementation & Monitoring A Define Assay Purpose (Screening, Potency) B Develop Assay Protocol A->B C Select Cell Line & Reagents B->C D Linearity & Range C->D E Precision (Repeatability & Intermediate) D->E F Accuracy E->F G Specificity F->G H Robustness G->H I Standard Operating Procedure (SOP) H->I J Routine Screening I->J K Data Analysis & Reporting J->K L Ongoing Monitoring & Re-validation K->L

Caption: Experimental workflow for bioassay validation.

The validation of a bioassay is a systematic process that ensures the method is suitable for its intended purpose.[26][27] The process begins with careful planning and protocol development. The core of the process is the validation phase, where key performance parameters such as linearity, range, precision, accuracy, specificity, and robustness are experimentally determined according to established guidelines like those from the International Council for Harmonisation (ICH).[13][14][28] Once validated, the assay is implemented for routine screening, with ongoing monitoring to ensure its continued performance and re-validation if significant changes are made to the protocol or reagents.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, offering a detailed comparison of the spectroscopic properties of potassium trichloroammineplatinate(II) and related platinum(II) complexes. This guide includes experimental data, detailed protocols, and workflow visualizations to support research and development efforts.

This publication provides a comparative analysis of the spectroscopic characteristics of potassium trichloroammineplatinate(II) (K[PtCl₃(NH₃)]) alongside its closely related platinum(II) analogs: potassium tetrachloroplatinate(II) (K₂[PtCl₄]), cisplatin (cis-[Pt(NH₃)₂Cl₂]), and transplatin (trans-[Pt(NH₃)₂Cl₂]). A thorough understanding of the spectroscopic signatures of these compounds is crucial for their synthesis, characterization, and the development of novel platinum-based therapeutic agents.

This guide summarizes key quantitative data from Infrared (IR), Raman, UV-Visible (UV-Vis), and ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy in structured tables for straightforward comparison. Detailed experimental protocols for these spectroscopic techniques are also provided to ensure reproducibility and aid in experimental design.

Summary of Spectroscopic Data

The following tables provide a comparative overview of the key spectroscopic data for potassium trichloroammineplatinate(II) and related platinum(II) complexes.

Table 1: Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹) of Key Platinum(II) Complexes

CompoundPt-Cl Stretch (ν)Pt-N Stretch (ν)NH₃ Bending (δ)Reference(s)
K[PtCl₃(NH₃)] ~330-300~400-350~1600-1500, ~1300[1][2]
K₂[PtCl₄] ~315N/AN/A[1]
cis-[Pt(NH₃)₂Cl₂] ~330, ~320~500~1600, ~1300[1]
trans-[Pt(NH₃)₂Cl₂] ~335~480~1600, ~1300[1]

Note: The Pt-Cl stretching in cis isomers often appears as two distinct bands due to lower symmetry compared to the single band in trans isomers.[1]

Table 2: UV-Visible Absorption Maxima (λ_max) of Platinum(II) Complexes in Aqueous Solution

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)AssignmentReference(s)
K[PtCl₃(NH₃)] ~280, ~380~100-500d-d transitions[3][4]
K₂[PtCl₄] 212, 230, 325, 400~10000, ~7000, ~60, ~15Ligand-to-metal charge transfer (LMCT), d-d transitions[5]
cis-[Pt(NH₃)₂Cl₂] ~300~80d-d transitions[6]
trans-[Pt(NH₃)₂Cl₂] ~325~50d-d transitions[6]

Table 3: ¹⁹⁵Pt NMR Chemical Shifts (δ) of Platinum(II) Complexes

CompoundChemical Shift (δ, ppm)Reference CompoundReference(s)
K[PtCl₃(NH₃)] ~ -1800 to -2000 (predicted)Na₂[PtCl₆][7][8][9]
K₂[PtCl₄] -1625Na₂[PtCl₆][9]
cis-[Pt(NH₃)₂Cl₂] -2085Na₂[PtCl₆][7][8]
trans-[Pt(NH₃)₂Cl₂] -2105Na₂[PtCl₆][7][8]

Note: ¹⁹⁵Pt NMR chemical shifts are highly sensitive to the ligand environment. The substitution of a chloride ligand with an ammonia ligand generally results in a downfield shift.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of potassium trichloroammineplatinate(II) and its analogs are provided below.

Synthesis of Potassium Trichloroammineplatinate(II) from Potassium Tetrachloroplatinate(II)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Hydrochloric acid (HCl) (concentrated and dilute)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a known amount of K₂[PtCl₄] in a minimum amount of warm deionized water.

  • Slowly add a stoichiometric amount of concentrated ammonium hydroxide solution dropwise with constant stirring. The color of the solution will change from red to yellow.

  • Heat the solution gently on a water bath for approximately 30 minutes.

  • Cool the solution to room temperature and then in an ice bath to precipitate the yellow product.

  • Filter the resulting yellow crystals of K[PtCl₃(NH₃)], wash with a small amount of cold water, followed by ethanol.

  • Recrystallize the product from a dilute HCl solution to improve purity.

  • Dry the purified crystals in a desiccator.[10]

Infrared (IR) and Raman Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector. For far-IR measurements, a spectrometer equipped with a polyethylene beam splitter and a suitable detector is required.

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector.

Sample Preparation:

  • IR (Mid-IR): Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) and pressing the mixture into a transparent disk.

  • IR (Far-IR): Prepare a polyethylene pellet by mixing the sample with polyethylene powder and pressing it into a disk.

  • Raman: Place a small amount of the crystalline sample directly onto a microscope slide or into a capillary tube for analysis.

Data Acquisition:

  • IR: Collect the spectrum in the range of 4000-400 cm⁻¹ for mid-IR and 600-100 cm⁻¹ for far-IR. A resolution of 4 cm⁻¹ and an accumulation of 32-64 scans is typically sufficient.

  • Raman: Collect the spectrum over a suitable Raman shift range (e.g., 100-3500 cm⁻¹). Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.[11][12][13][14][15][16][17]

UV-Visible (UV-Vis) Spectroscopy

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the platinum complex of a known concentration in a suitable solvent (e.g., deionized water or a dilute HCl solution to prevent aquation).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Data Acquisition:

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-600 nm.

  • Use the solvent as a blank for background correction.

  • Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[3][4][6][18][19]

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • High-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹⁵Pt frequency.

Sample Preparation:

  • Dissolve an accurately weighed amount of the platinum complex in a suitable deuterated solvent (e.g., D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Add a small amount of a reference standard, such as a sealed capillary containing a solution of Na₂[PtCl₆] in D₂O, for external referencing.

Data Acquisition:

  • Acquire the ¹⁹⁵Pt NMR spectrum using a one-pulse experiment.

  • Use a spectral width that encompasses the expected chemical shift range for Pt(II) complexes.

  • Set the carrier frequency close to the expected resonance of the sample.

  • Optimize the acquisition parameters, such as the pulse width, relaxation delay, and number of scans, to obtain a spectrum with a good signal-to-noise ratio. The large chemical shift anisotropy of ¹⁹⁵Pt may require a relatively short relaxation delay.[7][8][9][20][21][22]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of potassium trichloroammineplatinate(II).

Synthesis_Workflow Synthesis Workflow for K[PtCl₃(NH₃)] K2PtCl4 K₂[PtCl₄] Solution Reaction Reaction Mixture K2PtCl4->Reaction NH4OH NH₄OH NH4OH->Reaction Heating Heating (30 min) Reaction->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Crude_Product Crude K[PtCl₃(NH₃)] Filtration->Crude_Product Recrystallization Recrystallization (dil. HCl) Crude_Product->Recrystallization Pure_Product Pure K[PtCl₃(NH₃)] Recrystallization->Pure_Product

Synthesis of K[PtCl₃(NH₃)]

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Comparison KPtCl3NH3 K[PtCl₃(NH₃)] IR IR/Raman Spectroscopy KPtCl3NH3->IR UV_Vis UV-Vis Spectroscopy KPtCl3NH3->UV_Vis NMR ¹⁹⁵Pt NMR Spectroscopy KPtCl3NH3->NMR Related_Complexes Related Pt(II) Complexes Related_Complexes->IR Related_Complexes->UV_Vis Related_Complexes->NMR Vibrational_Data Vibrational Frequencies IR->Vibrational_Data Electronic_Data Absorption Maxima UV_Vis->Electronic_Data NMR_Data Chemical Shifts NMR->NMR_Data Comparison Comparative Analysis Vibrational_Data->Comparison Electronic_Data->Comparison NMR_Data->Comparison

Workflow for Spectroscopic Characterization

References

Safety Operating Guide

Proper Disposal of Potassium Trichloroammineplatinate(II): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of potassium trichloroammineplatinate(II) (K[Pt(NH₃)Cl₃]) are critical for ensuring laboratory safety and environmental protection. This platinum(II) coordination complex is a hazardous substance and requires careful management as chemical waste. This guide provides detailed procedures for its safe disposal, including in-laboratory pre-treatment options to reduce its hazard profile before collection by a licensed waste disposal service.

Immediate Safety and Handling Precautions

Before handling potassium trichloroammineplatinate(II), it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety goggles or a face shield to prevent skin and eye contact.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Do not allow the substance to enter drains or the environment.[2]

Primary Disposal Route: Licensed Chemical Waste Disposal

The mandatory and primary method for the disposal of potassium trichloroammineplatinate(II) and any contaminated materials is through a licensed chemical waste disposal company.[2]

Operational Plan for Waste Collection:

  • Waste Segregation: Collect all waste containing potassium trichloroammineplatinate(II), including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling: The container must be sealed and labeled in accordance with local and national regulations. The label should clearly identify the contents as "Hazardous Waste: Potassium Trichloroammineplatinate(II)" and include any other required hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by the licensed disposal service.

  • Documentation: Maintain a detailed inventory of the chemical waste being stored for disposal.

In-Laboratory Pre-Treatment to Reduce Hazard

For laboratories equipped to handle chemical reactions, a pre-treatment step to reduce the Pt(II) complex to elemental platinum can be performed. This converts the soluble, toxic platinum complex into a more stable, less hazardous metallic form. This procedure does not eliminate the need for professional disposal but reduces the hazard of the waste.

This protocol describes the reduction of an aqueous solution of potassium trichloroammineplatinate(II) to elemental platinum using sodium borohydride.

Materials:

  • Potassium trichloroammineplatinate(II) waste solution

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH meter or pH paper

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a chemical fume hood. Dilute the aqueous waste containing potassium trichloroammineplatinate(II) with deionized water to a concentration of approximately 1-5 g/L of the platinum complex.

  • Alkalinization: Adjust the pH of the solution to approximately 13 by slowly adding a sodium hydroxide solution while stirring. This is crucial as sodium borohydride is more stable and its reducing power is controlled in alkaline conditions.[3][4][5]

  • Reduction: While vigorously stirring the alkaline solution, slowly and carefully add a freshly prepared aqueous solution of sodium borohydride. A significant excess of sodium borohydride is generally used. As a starting point, a 5 to 10-fold molar excess relative to the platinum complex can be applied. The formation of a black precipitate of elemental platinum should be observed.

  • Reaction Completion: Continue stirring the mixture at room temperature for at least one hour to ensure the reduction is complete. The solution should become colorless, and the black platinum metal should settle.

  • Isolation of Platinum Metal:

    • Turn off the stirrer and allow the black platinum precipitate to settle completely.

    • Carefully decant the supernatant liquid.

    • Wash the platinum precipitate by adding deionized water, stirring, allowing it to settle, and decanting the water. Repeat this washing step at least twice to remove residual salts.

  • Waste Management of Byproducts:

    • Supernatant and Washings: The remaining liquid should be tested for residual platinum. If the concentration is negligible, it can be neutralized to a pH between 6 and 8 and then disposed of in accordance with local regulations for aqueous waste.

    • Platinum Metal: The collected black platinum powder is significantly less hazardous than the soluble complex. It should be collected in a labeled container as "Waste Platinum Metal" for recycling or disposal through a licensed service.

Quantitative Data Summary

For the in-laboratory pre-treatment, the following parameters are recommended. Note that these may need to be optimized based on the specific concentration and volume of the waste.

ParameterRecommended Value/RangeNotes
Initial Pt(II) Complex Concentration 1 - 5 g/LDilution reduces the reaction rate and improves control.
Solution pH for Reduction ~13Increases the stability of the reducing agent.[3][4][5]
Sodium Borohydride 5 - 10-fold molar excessA significant excess ensures complete reduction.
Reaction Time ≥ 1 hourAllows for the completion of the reduction reaction.
Reaction Temperature Room TemperatureThe reaction is typically exothermic.

Disposal Workflow Diagram

The logical flow of the disposal procedure, from initial waste generation to final disposal, is illustrated below.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal WasteGen Waste Generation (Potassium Trichloroammineplatinate(II)) Segregation Segregate into Labeled Waste Container WasteGen->Segregation PreTreatment Optional: In-Laboratory Pre-Treatment (Reduction) Segregation->PreTreatment Alternative Route LicensedDisposal Collection by Licensed Waste Disposal Service Segregation->LicensedDisposal Primary Route SolidWaste Collect Precipitated Platinum Metal PreTreatment->SolidWaste LiquidWaste Treat Supernatant PreTreatment->LiquidWaste SolidWaste->LicensedDisposal LiquidWaste->LicensedDisposal

Caption: Disposal workflow for potassium trichloroammineplatinate(II).

References

Personal protective equipment for handling Potassium trichloroammineplatinate(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Potassium trichloroammineplatinate(II) (CAS No. 13820-91-2). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Potassium trichloroammineplatinate(II) is a platinum coordination compound that requires careful handling due to its hazardous properties. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Furthermore, it may cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Potassium trichloroammineplatinate(II). As a compound analogous in handling requirements to some cytotoxic agents, stringent PPE protocols are necessary.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves is recommended. Gloves should meet ASTM D6978 standards.[3]
Eye & Face Protection Safety Glasses & Face ShieldChemical splash goggles are required. A full-face shield should be worn when there is a risk of splashing.
Body Protection Laboratory Coat/GownA disposable, polyethylene-coated gown that is impervious to chemicals should be worn over a standard lab coat.[3]
Respiratory Protection RespiratorFor handling powders outside of a certified chemical fume hood, a fit-tested N95 respirator or a powered air-purifying respirator (PAPR) is recommended.[3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Designated Area: All work with Potassium trichloroammineplatinate(II) must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust.[4]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within immediate reach inside the fume hood.

  • Pre-labeling: Label all vials and containers with the chemical name and hazard symbols before beginning the experiment.

2. Weighing and Aliquoting:

  • Work Surface: Use a disposable, plastic-backed absorbent work mat to contain any potential spills.[5]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust. Use a micro-spatula for transfers.

  • Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.

3. Experimental Use:

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reaction Monitoring: Keep all reaction vessels closed or covered to the extent possible during the experiment.

4. Post-Experiment Cleanup:

  • Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate cleaning agent (e.g., soap and water), followed by a rinse with water.[5] All cleaning materials must be disposed of as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, face shield, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

1. Waste Segregation:

  • All materials contaminated with Potassium trichloroammineplatinate(II), including gloves, work mats, weighing paper, and pipette tips, must be segregated as hazardous chemical waste.

2. Solid Waste Disposal:

  • Container: Place all solid waste in a clearly labeled, sealed, and puncture-resistant container designated for platinum-containing waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.

3. Liquid Waste Disposal:

  • Container: Collect all liquid waste containing Potassium trichloroammineplatinate(II) in a sealed, leak-proof container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name, all components of the solution, and their approximate concentrations.

4. Final Disposal:

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

  • Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to collect and manage the waste. Due to the value of platinum, some services may offer recycling or recovery options.[6][7]

Workflow for Handling and Disposal of Potassium Trichloroammineplatinate(II)

G Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_area Designate Area in Fume Hood gather_materials Gather PPE and Equipment prep_area->gather_materials pre_label Pre-label Containers gather_materials->pre_label weigh Weigh and Aliquot pre_label->weigh experiment Experimental Use weigh->experiment decontaminate Decontaminate Surfaces experiment->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe segregate_waste Segregate Waste remove_ppe->segregate_waste package_waste Package and Label Waste segregate_waste->package_waste dispose_waste Dispose via Licensed Service package_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.